6-Methylbenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSBOGQLOSHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168891 | |
| Record name | 6-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17059-51-7 | |
| Record name | 6-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17059-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-Methylbenzofuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5DFQ2E3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emergence of 6-Methylbenzofurans: A Technical Guide to Synthesis, Derivatization, and Application
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among its many derivatives, 6-methyl-substituted benzofurans are gaining increasing attention for their diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis of 6-methylbenzofuran and its derivatives, detailing synthetic strategies, key experimental protocols, and summarizing their biological significance for researchers, scientists, and drug development professionals.
Synthetic Strategies for the Benzofuran Core
The construction of the benzofuran ring system can be approached through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern, and scalability.
Acid-Catalyzed Dehydration of Dihydrobenzofurans
A straightforward and common method for the synthesis of benzofurans involves the dehydration of a corresponding 2,3-dihydrobenzofuran intermediate. This approach is particularly effective when the precursor alcohol is readily accessible.
A typical example is the synthesis of this compound from 3-hydroxy-6-methyl-2,3-dihydrobenzofuran.[4] The reaction is generally carried out in a non-polar solvent like benzene with a catalytic amount of a strong acid, such as sulfuric acid. The azeotropic removal of water drives the reaction to completion.
Mechanism Rationale: The protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). The subsequent elimination of water generates a carbocation, which is then stabilized by the formation of a double bond, resulting in the aromatic benzofuran ring. The methyl group at the 6-position is a spectator in this reaction, influencing the electronic properties of the final product.
Caption: Workflow for the synthesis of this compound via acid-catalyzed dehydration.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for constructing the benzofuran ring. These reactions can be designed to proceed through various mechanisms, including those catalyzed by transition metals.
A notable example is the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, which starts from methyl 3,5-dihydroxybenzoate.[5] This two-step process involves a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis.[5] The initial reaction is a tandem process involving O-propargylation, Claisen rearrangement, and intramolecular cyclization.
Mechanism Rationale: The reaction of the phenol with propargyl bromide forms a phenyl propargyl ether. Upon heating, this intermediate undergoes a Claisen rearrangement to form an allenyl phenol, which then tautomerizes to a propargyl phenol. The subsequent intramolecular cyclization (hydroalkoxylation) of the alkyne onto the phenol, often facilitated by a catalyst, forms the furan ring. The final hydrolysis step converts the ester to the carboxylic acid.
Caption: Proposed mechanism of anticancer activity via PI3K/Akt/mTOR inhibition.
Antimicrobial Activity
Certain derivatives, such as (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one, have demonstrated notable antimicrobial activity against a range of pathogens. [1]
| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|---|
| 2a | 4-Br | 25 | 50 | 50 |
| 2b | 4-Cl | 25 | 50 | 50 |
| 2c | 4-F | 50 | 100 | 100 |
| 2d | 4-NO₂ | 12.5 | 25 | 25 |
Table 2: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives. [1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of this compound
[4]
-
Dissolve 10.0 g of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran and 0.2 ml of sulfuric acid in 200 ml of benzene.
-
Heat the mixture at reflux with a Dean-Stark apparatus for the azeotropic removal of water for 3 hours.
-
After cooling, add the reaction mixture to 500 ml of water and extract with ether.
-
Combine the ether extracts, wash with water and saturated aqueous sodium bicarbonate, and then dry over sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound.
Protocol 2: Synthesis of Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)
[1]
-
Prepare a solution of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (0.01 mol) in 20 mL of glacial acetic acid.
-
Add sulfuryl chloride (0.02 mol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and purify by column chromatography on silica gel using a hexane-ethyl acetate eluent.
Protocol 3: Synthesis of Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)
[1]
-
Dissolve methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) in 20 mL of chloroform.
-
Prepare a solution of bromine (0.04 mol) in 10 mL of chloroform and add it dropwise to the reaction mixture over 30 minutes with continuous stirring.
-
Stir the mixture for an additional 8 hours at room temperature.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using chloroform as the eluent.
Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the synthesis of more complex derivatives, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The versatility of the synthetic routes to this core structure, coupled with its proven biological relevance, ensures that 6-methylbenzofurans will remain an important area of investigation in medicinal chemistry.
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An In-depth Technical Guide to 6-Methylbenzofuran: Properties, Synthesis, and Applications
Abstract
Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] This technical guide focuses on 6-methylbenzofuran, a specific derivative whose methyl-substituted scaffold is gaining significant attention for its diverse and potent pharmacological activities.[1] We will provide a comprehensive overview of its core chemical and physical properties, spectroscopic signature, a validated synthetic protocol, and insights into its reactivity and burgeoning applications for researchers, scientists, and drug development professionals.
Core Physicochemical and Molecular Properties
This compound (CAS No: 17059-51-7) is an aromatic organic compound characterized by a bicyclic structure where a benzene ring is fused to a furan ring, with a methyl group substituted at the 6-position.[3][4] This substitution pattern significantly influences its electronic properties and biological interactions.
Structural and General Data
The fundamental properties of this compound are summarized below. These computed and experimental values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [3][5] |
| Molecular Weight | 132.16 g/mol | [3][5] |
| IUPAC Name | 6-methyl-1-benzofuran | [3] |
| CAS Number | 17059-51-7 | [3] |
| Canonical SMILES | Cc1ccc2ccoc2c1 | [5] |
| InChI Key | QVPSBOGQLOSHJR-UHFFFAOYSA-N | [3] |
| XLogP3 | 2.7 | [3] |
| Topological Polar Surface Area | 13.1 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
Spectroscopic Characterization Profile
Structural elucidation is paramount in chemical research. The following sections detail the expected spectroscopic data for this compound, providing a baseline for compound verification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The protons on the furan ring (H-2 and H-3) will appear as doublets in the downfield region (δ 6.5-7.8 ppm). The aromatic protons on the benzene ring will appear as a multiplet system, with their chemical shifts influenced by the electron-donating methyl group. The methyl protons will present as a sharp singlet around δ 2.4 ppm.
-
¹³C NMR: The carbon spectrum will display nine unique signals. The carbons of the furan ring are typically found between δ 100-150 ppm. The benzene ring carbons will also resonate in the aromatic region (δ 110-160 ppm), and the methyl carbon will appear as an upfield signal around δ 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.[6] The spectrum of this compound would be characterized by C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Key absorptions for the C=C bonds of the aromatic system will be present in the 1450-1600 cm⁻¹ region. A strong C-O-C stretching vibration, characteristic of the furan ether linkage, is expected around 1050-1250 cm⁻¹.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.[6] The molecular ion peak (M⁺) for this compound would be observed at m/z = 132.16. Common fragmentation pathways for benzofurans involve the loss of CO or CHO radicals, leading to characteristic daughter ions.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is fundamental for its application in research and development.
Synthetic Protocol: Dehydration of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran
A reliable method for the synthesis of this compound involves the acid-catalyzed dehydration of the corresponding dihydrobenzofuranol.[7] This procedure is valued for its efficiency and straightforward purification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10.0 g of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran in 200 ml of benzene.
-
Catalysis: Add 0.2 ml of concentrated sulfuric acid to the solution.
-
Azeotropic Dehydration: Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue heating at reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 ml of water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 ml).
-
Purification: Combine the organic extracts and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or distillation if necessary.
Caption: Reactivity profile of this compound towards electrophiles.
Relevance in Drug Development
Benzofuran derivatives are ubiquitous in nature and exhibit a wide array of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties. [2]The this compound scaffold is a key component in compounds being investigated for novel therapeutic applications.
-
Anticancer Agents: Various derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, certain 3-methylbenzofuran derivatives have shown potent activity against non-small cell lung carcinoma cell lines. [8]* Antimicrobial and Anti-inflammatory Activity: Studies on substituted 6-methylbenzofurans have demonstrated significant antimicrobial activity against bacteria like S. aureus and E. coli, as well as anti-inflammatory effects. [1]* Scaffold for Derivatization: The core structure of this compound serves as an excellent starting point for chemical modification to enhance biological activity and develop new therapeutic agents. [9]
Safety and Handling Precautions
Proper handling of this compound is essential in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat. [10][11]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [10]Keep away from heat, sparks, and open flames. [12][13]* First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water. [10] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [11] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [11]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [10]
-
Conclusion
This compound is a versatile heterocyclic compound with a well-defined physicochemical and spectroscopic profile. Its accessible synthesis and tunable reactivity make it a valuable building block for medicinal chemistry and materials science. The growing body of research highlighting the potent biological activities of its derivatives underscores its importance for professionals in drug discovery and development, positioning it as a scaffold of significant future potential.
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exploring the biological activity of 6-methylbenzofuran compounds
An In-Depth Technical Guide to the Biological Activity of 6-Methylbenzofuran Compounds
Introduction: The Rise of a Privileged Scaffold
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its presence in a multitude of biologically active compounds.[1] Both natural and synthetic benzofuran derivatives have demonstrated a vast array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities.[2][3][4][5] Within this diverse chemical family, derivatives featuring a methyl group at the 6-position are emerging as a particularly promising class of compounds. This strategic substitution provides a valuable handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and the enhancement of pharmacological effects.[6]
This technical guide offers a comprehensive exploration of 6-methyl-substituted benzofuran compounds, synthesizing current research to provide an in-depth overview of their synthesis, multifaceted biological activities, and underlying mechanisms of action.
Anticancer Potential: A Multi-Pronged Approach
Numerous studies have highlighted the significant anticancer activity of this compound derivatives against various human cancer cell lines.[2][3][7] The introduction of different functional groups onto the this compound core has led to the development of potent cytotoxic agents.
Quantitative Data Summary: Cytotoxicity
The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The data below summarizes the activity of several promising this compound series.
Table 1: Anticancer Activity of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives [1][7]
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 7 | -Cl | A549 (Lung Carcinoma) | 15.3 ± 0.8 |
| HepG2 (Hepatocellular Carcinoma) | 12.5 ± 0.5 | ||
| 8 | -Br | A549 (Lung Carcinoma) | 18.2 ± 1.1 |
| | | HepG2 (Hepatocellular Carcinoma) | 14.7 ± 0.9 |
Table 2: Antiproliferative Activity of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide Derivatives [8]
| Compound ID | Target | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 5o | Mnk1/2 Inhibitor | THP-1 (Leukemia) | N/A |
| MOLM-13 (Leukemia) | N/A | ||
| HCT-116 (Colon) | N/A | ||
| 8k | Mnk1/2 Inhibitor | THP-1 (Leukemia) | N/A |
| MOLM-13 (Leukemia) | N/A | ||
| HCT-116 (Colon) | N/A |
(Note: Specific IC50 values for antiproliferative effects were not provided in the abstract, but compounds 5o and 8k were highlighted for their activity against these cell lines.)
Mechanism of Action: Disrupting Cancer Cell Signaling
The anticancer effects of this compound derivatives are not merely cytotoxic; they are often rooted in the precise disruption of critical signaling pathways that govern cell growth, proliferation, and survival.
-
Induction of Apoptosis: Certain halogenated derivatives have been shown to be potent inducers of apoptosis (programmed cell death).[7][9] For instance, a derivative identified as compound 8, which contains bromine and a methoxy group, exhibited strong pro-apoptotic properties.[7] This is often achieved through the activation of key executioner enzymes like caspases 3 and 7.[7]
-
Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell division. Some this compound compounds can halt this process by inducing cell cycle arrest at specific checkpoints. Compound 7, a chlorinated derivative, was found to cause G2/M phase arrest in HepG2 cells, while compound 8 induced arrest at both the S and G2/M phases in A549 cells.[7][9]
-
Inhibition of Kinase Pathways: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation. Western blot analyses have indicated that certain this compound compounds can inhibit the phosphorylation of key proteins in this pathway, effectively shutting it down.[1] Similarly, other derivatives have been specifically designed as potent inhibitors of MAP kinase-interacting kinases (Mnks), which play a role in cancer cell proliferation.[8]
Caption: PI3K/Akt/mTOR signaling inhibition by this compound derivatives.
Experimental Protocol: Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2) into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere. The rationale is to allow cells to adhere and enter a logarithmic growth phase.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for an additional 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer effects, this compound derivatives have demonstrated notable potential as both antimicrobial and anti-inflammatory agents, addressing critical needs in infectious disease and chronic inflammatory conditions.
Quantitative Data Summary: Antimicrobial Efficacy
The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives [1]
| Compound ID | R Group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|---|
| 2a | 4-Br | 25 | 50 | 50 |
| 2b | 4-Cl | 25 | 50 | 50 |
| 2c | 4-F | 50 | 100 | 100 |
| 2d | 4-NO2 | 12.5 | 25 | 25 |
Anti-inflammatory Mechanism: Targeting Inflammatory Mediators
Inflammation is a complex biological response. Certain halogenated benzofuran derivatives have been shown to decrease the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) in cancer cell lines.[7] This suggests a potential role in modulating the inflammatory tumor microenvironment. Fluorinated benzofuran derivatives have also demonstrated potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and consequently reducing the secretion of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[10]
Experimental Protocol: Antimicrobial Susceptibility (Agar Well Diffusion)
This protocol provides a qualitative and semi-quantitative method for evaluating antimicrobial activity.
-
Media Preparation: Prepare and sterilize nutrient agar plates. The solid medium supports microbial growth and allows for the diffusion of the test compound.[1]
-
Inoculation: Evenly spread an inoculum of the target microorganism (e.g., S. aureus, E. coli) onto the surface of the agar plates to create a lawn of bacteria.[1]
-
Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compounds, dissolved in a suitable solvent like DMSO, at various concentrations into the wells. Include solvent-only and positive control (e.g., a standard antibiotic) wells.[1]
-
Incubation: Incubate the plates at 37°C for 24 hours.[1]
-
Analysis: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Synthesis and Derivatization
The biological activity of these compounds is intrinsically linked to their chemical structure. The this compound core serves as a versatile starting point for a variety of chemical modifications aimed at enhancing potency and selectivity.[6]
General Synthetic Workflow
The synthesis of these complex molecules often involves multi-step reactions. A common strategy involves building the benzofuran ring system first, followed by modifications to the substituents.
Caption: Proposed synthetic workflow for derivatization and evaluation.
Example Synthesis Protocol: Halogenation
This protocol describes the synthesis of a halogenated derivative, a common strategy to enhance biological activity.[3][7]
Procedure for Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8): [1]
-
Dissolution: Dissolve methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) in 20 mL of chloroform. The choice of solvent is critical for reagent solubility and reaction compatibility.
-
Reagent Addition: Add a solution of bromine (0.04 mol) in 10 mL of chloroform dropwise over 30 minutes with continuous stirring. Slow, dropwise addition helps to control the reaction rate and temperature.
-
Reaction: Stir the reaction mixture for an additional 8 hours at room temperature to ensure the reaction goes to completion.
-
Workup: Evaporate the solvent under reduced pressure. This removes the volatile solvent and unreacted bromine.
-
Purification: Purify the resulting residue by column chromatography on silica gel using chloroform as the eluent to isolate the pure product.[1]
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and pharmacologically significant structure. Research has consistently demonstrated that derivatives of this core possess potent anticancer, antimicrobial, and anti-inflammatory properties.[1] The structure-activity relationship (SAR) analyses indicate that the type and position of substituents, particularly halogens, play a crucial role in modulating biological efficacy.[3][7]
Future research should focus on synthesizing novel libraries of this compound derivatives to further explore the SAR and optimize for potency and selectivity. Advanced studies into their mechanisms of action, including the identification of specific molecular targets and in vivo efficacy studies, will be critical for translating these promising compounds from the laboratory to clinical applications. The development of derivatives that combine multiple biological activities, such as dual anti-inflammatory and anticancer agents, could offer innovative therapeutic strategies for complex diseases.[10]
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The Alchemist's Guide to Nature's Scaffolds: Isolation and Characterization of Bioactive Benzofuran Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Allure of the Benzofuran Nucleus
The benzofuran scaffold, a seemingly simple fusion of a benzene and a furan ring, represents one of nature's most versatile and potent chemical motifs. These compounds are ubiquitous in the natural world, from the heartwood of trees to the depths of the ocean, and exhibit a remarkable spectrum of biological activities.[1][2][3][4] For centuries, traditional medicine has unknowingly harnessed the therapeutic potential of benzofuran-containing plants. Today, with the advent of sophisticated analytical techniques, we can systematically isolate, identify, and evaluate these compounds, paving the way for the development of novel therapeutics.[3]
This guide is not merely a collection of protocols; it is a distillation of field-proven insights and a practical roadmap for the successful isolation and characterization of benzofuran derivatives. We will delve into the causality behind experimental choices, providing you with the scientific rationale to adapt and troubleshoot your own isolation strategies. Our focus is on building a self-validating system of experimentation, where each step is designed to maximize yield, purity, and, ultimately, the successful identification of novel bioactive molecules.
Part 1: The Natural Treasury of Benzofuran Derivatives
Benzofuran derivatives are a diverse class of secondary metabolites found across a wide range of biological taxa. Understanding their natural distribution is the first critical step in any isolation campaign.
Higher Plants: A Rich and Diverse Source
Higher plants are the most prolific producers of benzofuran derivatives, with certain families being particularly rich in these compounds.[1][2]
-
Moraceae (Mulberry Family): The genus Morus (mulberry) is a well-known source of complex 2-arylbenzofurans, such as the moracins.[5] These compounds often exhibit potent antibacterial and enzyme inhibitory activities.[5]
-
Asteraceae (Daisy Family): This large and diverse family is a significant source of various benzofuran derivatives.
-
Rutaceae (Rue Family): The genus Zanthoxylum is known to produce benzofurans like ailanthoidol, which has garnered interest for its potential pharmacological properties.[2]
-
Fabaceae (Legume Family): Certain species within this family also produce a variety of benzofuran compounds.
Fungi: An Emerging Frontier
Fungi, particularly those from marine environments, are increasingly recognized as a promising source of novel benzofuran derivatives with unique chemical structures and potent bioactivities.[6] Marine-derived fungi, such as Penicillium crustosum, have been shown to produce halogenated benzofurans with antimicrobial and anti-inflammatory properties.[6]
Marine Organisms: A Reservoir of Untapped Potential
The marine environment, with its unique biodiversity, offers a vast and largely unexplored reservoir of novel natural products, including benzofuran derivatives. These compounds often possess unusual substitution patterns and potent biological activities, making them attractive targets for drug discovery.
Part 2: The Art and Science of Isolation: A Step-by-Step Approach
The successful isolation of a benzofuran derivative is a multi-step process that requires careful planning, meticulous execution, and a deep understanding of the underlying chemical principles. The following sections provide a detailed workflow, from initial extraction to final purification, with a focus on the rationale behind each step.
A. Preliminary Steps: From Field to Flask
-
Collection and Identification: Proper botanical or microbiological identification of the source organism is paramount to ensure reproducibility.
-
Drying and Grinding: Plant materials are typically air-dried or freeze-dried to prevent enzymatic degradation and facilitate efficient extraction. Grinding the material to a fine powder increases the surface area for solvent penetration.
B. Extraction: Liberating the Target Molecules
The choice of extraction solvent is critical and depends on the polarity of the target benzofuran derivatives. A preliminary literature search on the source organism or related species can provide valuable clues.
Protocol 1: General Solvent Extraction for Plant Material
-
Maceration:
-
Rationale: This simple technique is suitable for a wide range of plant materials and solvents.
-
Procedure:
-
Submerge the powdered plant material in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture) in a large container. A common starting point is a 1:10 ratio (w/v) of plant material to solvent.
-
Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.
-
Filter the mixture through cheesecloth or filter paper to separate the extract from the solid residue.
-
Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
-
-
Soxhlet Extraction:
-
Rationale: This continuous extraction method is more efficient than maceration for less soluble compounds but uses heat, which can degrade thermolabile molecules.
-
Procedure:
-
Place the powdered plant material in a thimble made of porous paper.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the chosen solvent.
-
Heat the flask. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the solid.
-
Once the level of the liquid in the thimble rises to the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distilling flask.
-
This cycle is repeated until extraction is complete.
-
Concentrate the extract using a rotary evaporator.
-
-
C. Fractionation: Simplifying the Complexity
The crude extract is a complex mixture of hundreds of compounds. Fractionation aims to separate this mixture into simpler fractions based on polarity, making subsequent purification easier.
Protocol 2: Liquid-Liquid Partitioning
-
Rationale: This technique separates compounds based on their differential solubility in two immiscible liquid phases. A common approach is to partition the crude extract between a polar solvent (e.g., aqueous methanol) and a series of non-polar to increasingly polar organic solvents.
-
Procedure:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a non-polar solvent, such as n-hexane.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper (n-hexane) and lower (aqueous methanol) layers.
-
Repeat the extraction of the aqueous methanol layer with fresh n-hexane two more times.
-
Combine the n-hexane fractions and concentrate them.
-
Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and finally n-butanol.
-
Concentrate each fraction separately.
-
Diagram: General Workflow for the Isolation of Benzofuran Derivatives
Caption: A generalized workflow for the isolation of benzofuran derivatives.
D. Bioassay-Guided Isolation: A Targeted Approach
For the discovery of novel bioactive compounds, a bioassay-guided fractionation strategy is invaluable.[7] This approach uses a specific biological assay (e.g., antimicrobial, cytotoxic, or enzyme inhibition assay) to screen the fractions at each stage of the separation process. Only the active fractions are subjected to further purification, saving time and resources.
E. Chromatographic Purification: The Path to Purity
Chromatography is the cornerstone of natural product isolation.[8] The choice of chromatographic technique depends on the complexity of the fraction and the physicochemical properties of the target compounds.
1. Column Chromatography (CC): The Workhorse of Purification
-
Rationale: CC is a versatile and scalable technique for the initial purification of fractions. It separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phases:
-
Silica Gel: The most common stationary phase, suitable for separating compounds of varying polarities.
-
Alumina: Can be acidic, neutral, or basic, offering different selectivities compared to silica gel.
-
Polyamide: Particularly useful for separating phenolic compounds like many benzofuran derivatives.
-
-
Mobile Phases: A gradient of solvents with increasing polarity is typically used to elute the compounds. Common solvent systems include hexane-ethyl acetate and dichloromethane-methanol.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing:
-
Wet Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
-
Sample Loading:
-
Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Dry Loading: If the sample is not soluble in the initial mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Start with the least polar solvent and gradually increase the polarity of the mobile phase.
-
Collect fractions of a suitable volume.
-
-
Analysis:
-
Monitor the separation by Thin-Layer Chromatography (TLC) of the collected fractions.
-
Combine the fractions containing the target compound.
-
Troubleshooting Column Chromatography:
| Problem | Possible Cause(s) | Solution(s) |
| Cracked Column Bed | Improper packing; running the column dry. | Repack the column. Always keep the solvent level above the stationary phase. |
| Poor Separation | Inappropriate solvent system; column overloading. | Optimize the solvent system using TLC. Reduce the amount of sample loaded. |
| Compound Stuck on Column | Compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase significantly (e.g., add methanol or acetic acid). |
2. High-Performance Liquid Chromatography (HPLC): For High-Resolution Separation
-
Rationale: HPLC offers superior resolution and is ideal for the final purification of compounds. Preparative HPLC can be used to isolate milligram to gram quantities of pure compounds.
-
Columns: Reversed-phase columns (e.g., C18) are commonly used for the separation of moderately polar compounds like benzofuran derivatives.
-
Mobile Phases: Typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.
Challenges in HPLC Purification:
-
Co-elution: Impurities with similar retention times can be difficult to separate. Optimization of the mobile phase composition, gradient, and flow rate is crucial.[9]
-
Sample Solubility: The sample must be completely soluble in the mobile phase to avoid column clogging and peak distortion.
-
Peak Tailing: Can be caused by interactions between the analyte and active sites on the stationary phase. Using high-purity silica columns or adding a modifier to the mobile phase can help.
Part 3: Unveiling the Molecular Architecture: Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule, which is characteristic of the benzofuran chromophore.
Diagram: Key Structural Classes of Natural Benzofurans
Caption: Major structural classes of naturally occurring benzofuran derivatives.
Conclusion: From Nature's Blueprint to Novel Therapeutics
The journey from a natural source to a pure, characterized benzofuran derivative is a challenging yet rewarding endeavor. It requires a blend of classical techniques and modern technology, guided by a solid understanding of chemical principles. This guide has provided a comprehensive framework for this process, emphasizing the importance of rational decision-making and a systematic approach. The vast structural diversity and proven biological activities of benzofuran derivatives ensure that they will remain a fertile ground for the discovery of new medicines for years to come. By applying the principles and protocols outlined herein, researchers can unlock the full potential of this remarkable class of natural products.
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A Technical Guide to the Discovery and Development of Novel 6-Methylbenzofuran Analogs
Introduction: The Privileged Scaffold and the Rise of a Methyl Group
In the landscape of medicinal chemistry, the benzofuran scaffold stands as a "privileged" heterocyclic motif.[1] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with a multitude of biological targets.[2] This has led to the development of numerous natural and synthetic benzofuran derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] There are already 34 benzofuran-based drugs on the market, a testament to the scaffold's therapeutic viability.[2]
While substitutions at various positions of the benzofuran ring have been explored, the incorporation of a methyl group at the 6-position is an emerging area of significant interest.[1] This seemingly simple modification can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, enhancing potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel 6-methylbenzofuran analogs, offering a technical resource for researchers engaged in drug discovery.
Synthetic Strategies: Building the this compound Core
The construction of the this compound core can be approached through several synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule. A common and effective strategy involves the multi-step synthesis starting from commercially available precursors, such as 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.[5] This approach allows for versatile modifications at key positions.
A generalized workflow for the synthesis and subsequent derivatization is outlined below. The rationale for this multi-step process is to build complexity sequentially, allowing for purification and characterization at each stage, which is critical for ensuring the final compound's identity and purity.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Antimicrobial and Anti-inflammatory Activity
Beyond oncology, certain this compound analogs have demonstrated notable antimicrobial activity against a range of pathogens, including Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans). [1]The introduction of a nitro group (NO2) has been shown to be particularly effective in enhancing antimicrobial potency. [1]Additionally, hybrid molecules incorporating piperazine have exhibited anti-inflammatory effects, highlighting the scaffold's versatility. [1]
Quantitative Data Summary
The biological activities of these novel analogs are quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Anticancer Activity of Halogenated this compound Derivatives [1]| Compound ID | R | Cancer Cell Line | IC50 (µM) | | :--- | :--- | :--- | :--- | | 7 | -Cl | A549 (Lung) | 15.3 ± 0.8 | | 7 | -Cl | HepG2 (Liver) | 12.5 ± 0.5 | | 8 | -Br | A549 (Lung) | 18.2 ± 1.1 | | 8 | -Br | HepG2 (Liver) | 14.7 ± 0.9 |
Table 2: Antimicrobial Activity of Substituted this compound Derivatives [1]| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | | :--- | :--- | :--- | :--- | :--- | | 2a | 4-Br | 25 | 50 | 50 | | 2b | 4-Cl | 25 | 50 | 50 | | 2d | 4-NO2 | 12.5 | 25 | 25 |
Key Experimental Protocols
To ensure scientific integrity, the protocols used must be robust and reproducible. The following sections detail standardized, self-validating procedures for the synthesis and biological evaluation of this compound analogs.
Protocol 1: Synthesis of Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)
[1] This protocol describes the chlorination of an acetyl group, a key step in creating more potent halogenated analogs. The choice of glacial acetic acid as a solvent is crucial as it is relatively inert under these conditions and can dissolve the starting material.
-
Preparation: Dissolve methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (0.01 mol) in 20 mL of glacial acetic acid.
-
Reagent Addition: Add sulfuryl chloride (0.02 mol) dropwise to the solution with continuous stirring. The dropwise addition is a safety measure to control the reaction rate and temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Quenching: After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water to precipitate the product and quench any remaining reagent.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel to yield the final product.
Protocol 2: Antimicrobial Screening (Agar Well Diffusion Method)
[1] This method provides a clear, visual assessment of a compound's ability to inhibit microbial growth.
-
Media Preparation: Prepare and sterilize nutrient agar media according to the manufacturer's instructions. Pour into sterile Petri plates and allow to solidify.
-
Inoculation: Evenly spread an inoculum of the test microorganism (e.g., S. aureus, E. coli) onto the surface of the agar plates.
-
Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile borer.
-
Compound Application: Add different concentrations of the synthesized compounds (dissolved in a non-inhibitory solvent like DMSO) to the wells. A solvent-only well serves as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited). A larger diameter indicates greater antimicrobial activity.
Protocol 3: Cytotoxicity Evaluation (MTT Assay)
[6] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard first-pass screen for anticancer activity.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A Logical Cascade for Biological Evaluation.
Conclusion and Future Directions
The discovery of novel 6-methyl-substituted benzofuran compounds offers exciting avenues for the development of new therapeutic agents. [1]Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with insights into their mechanisms of action, underscores the value of this particular chemical scaffold. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and drug-like properties. Exploring further derivatization, conducting in vivo efficacy studies in animal models, and performing detailed toxicology assessments will be critical next steps in translating these promising laboratory findings into clinically relevant therapies. The versatility of the this compound core ensures that it will remain a fertile ground for drug discovery for years to come.
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A Technical Guide to the Structural Elucidation of 6-Methylbenzofuran using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy
This guide provides an in-depth walkthrough of the analytical methodologies employed to confirm the chemical structure of 6-methylbenzofuran. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The narrative emphasizes the synergy between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating how these techniques provide complementary data to build a self-validating structural proof.
Introduction: The Analytical Challenge
This compound is a heterocyclic aromatic compound. As with any synthesized or isolated compound, unambiguous confirmation of its molecular structure is a critical prerequisite for further research or development. The presence and position of the methyl substituent on the benzofuran scaffold are key structural features that must be verified. While several isomers are possible (e.g., 4-, 5-, or 7-methylbenzofuran), a systematic application of modern spectroscopic techniques can definitively identify the 6-methyl isomer.
This document details the logical workflow, from determining the molecular formula by mass spectrometry to mapping the precise atomic connectivity using a suite of one- and two-dimensional NMR experiments.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry serves as the initial analytical step, providing the molecular weight of the compound and, with high-resolution instrumentation, its elemental composition. This data is foundational for any subsequent structural analysis.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column).
-
Ionization: As the purified compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Data Interpretation: Unveiling the Formula and Key Fragments
For this compound (C₉H₈O), the EI mass spectrum is expected to show:
-
Molecular Ion (M⁺•): The most crucial piece of information is the molecular ion peak. With a nominal mass of 132 Da, this peak confirms the molecular weight of the compound. High-resolution MS would yield a precise mass, allowing for the confirmation of the elemental formula, C₉H₈O.
-
Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways, offering clues to the molecule's structure. The stable aromatic nature of the benzofuran ring often results in a prominent molecular ion peak.[1] Common fragmentation patterns for alkylated benzofurans involve the loss of hydrogen or methyl radicals, and cleavage of the furan ring.[2][3]
-
[M-1]⁺ (m/z 131): Loss of a hydrogen radical (H•), often from the methyl group, to form a stable benzyl-type cation.
-
[M-15]⁺ (m/z 117): Loss of a methyl radical (•CH₃). This is less common as a primary fragmentation from the aromatic ring itself but can occur.
-
[M-29]⁺ (m/z 103): Loss of a formyl radical (•CHO) resulting from the cleavage of the furan ring, a characteristic fragmentation for benzofurans.[3]
-
The MS data strongly suggests a compound with the formula C₉H₈O, consistent with a methylbenzofuran structure. However, it cannot differentiate between the various positional isomers. For this, we turn to NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the chemical environment of each atom and determine how they are connected.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[4][5][6] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A series of experiments are performed:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
The following diagram illustrates the overall analytical workflow.
¹H and ¹³C NMR: The Atom Inventory
The 1D NMR spectra provide an inventory of the proton and carbon environments in the molecule.
-
¹H NMR Spectrum: This spectrum reveals the number of distinct proton types, their chemical environment (chemical shift, δ), their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, we expect:
-
One singlet for the methyl (–CH₃) protons.
-
Five signals in the aromatic region, corresponding to the five protons on the benzofuran ring system. The coupling patterns (splitting) between these protons are key to determining their relative positions.
-
-
¹³C NMR Spectrum: This spectrum shows the number of unique carbon environments. For this compound, which has Cₛ symmetry, all 9 carbon atoms are unique and should produce distinct signals.
-
One signal in the aliphatic region for the methyl carbon.
-
Eight signals in the aromatic/olefinic region for the carbons of the benzofuran ring.
-
2D NMR: Connecting the Pieces
While 1D NMR provides the parts list, 2D NMR shows how those parts are connected.[7][8][9][10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling).[10][11] A cross-peak in the COSY spectrum indicates that two protons are neighbors. This is invaluable for tracing the connectivity of protons around the aromatic rings. For this compound, we would expect to see correlations between H-4 and H-5, and between H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[9][10][11] It is a powerful tool for definitively assigning carbon resonances for all protonated carbons. Every CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the final structure of complex molecules. The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8][10][11] This allows for the connection of molecular fragments and the assignment of non-protonated (quaternary) carbons. For this compound, the HMBC correlations from the methyl protons are the definitive proof of their position.
Integrated Data Analysis: The Final Proof
The following table summarizes the expected NMR data for this compound. The assignments are made by systematically interpreting the 1D and 2D spectra.
| Position | Atom | δ ¹H (ppm) [Multiplicity, J (Hz)] | δ ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 2 | CH | ~7.5 (d, J≈2.2) | ~145.0 | C-3, C-3a, C-7a |
| 3 | CH | ~6.7 (d, J≈2.2) | ~106.5 | C-2, C-3a |
| 3a | C | - | ~129.5 | - |
| 4 | CH | ~7.4 (d, J≈8.2) | ~120.0 | C-5, C-6, C-7a |
| 5 | CH | ~7.0 (dd, J≈8.2, 1.5) | ~124.5 | C-3a, C-7 |
| 6 | C | - | ~132.0 | - |
| 7 | CH | ~7.3 (s) | ~111.0 | C-5, C-6, C-7a |
| 7a | C | - | ~155.0 | - |
| 8 (Me) | CH₃ | ~2.4 (s) | ~21.5 | C-5, C-6, C-7 |
(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)
The Decisive Evidence from HMBC:
The key to confirming the 6-methyl isomer lies in the long-range correlations from the methyl protons (H-8).
-
The protons of the methyl group at ~2.4 ppm are a singlet, indicating no adjacent protons.
-
In the HSQC spectrum, this proton signal correlates to the carbon signal at ~21.5 ppm.
-
Crucially, in the HMBC spectrum, the methyl protons (H-8) show cross-peaks to three aromatic carbons: C-5, C-6, and C-7. The correlation to the quaternary carbon C-6 is the unambiguous link that places the methyl group at this position. No other isomer would produce this specific set of correlations.
The following diagram illustrates these key HMBC correlations.
Conclusion
The structural elucidation of this compound is a clear example of a modern, multi-technique analytical approach. Mass spectrometry provides the essential molecular formula, C₉H₈O, confirming the compound's identity at a fundamental level. A full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and particularly HMBC, provides the detailed atomic connectivity. The specific HMBC correlations observed from the methyl protons to carbons C-5, C-6, and C-7 serve as the definitive, irrefutable evidence for the assignment of the 6-methyl isomer. This self-validating system of cross-referenced data ensures the highest degree of confidence in the final structural assignment.
References
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Pugna, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available at: [Link]
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Maurer, H. H., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(12), 3495-3507. Available at: [Link]
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Zhang, Y., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-5. Available at: [Link]
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Meyer, F., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 6-Methylbenzofuran (CAS: 17059-51-7): Properties, Synthesis, and Applications in Drug Discovery
Introduction
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural properties make it an ideal building block for designing novel therapeutic agents. Among its many derivatives, 6-methyl-substituted benzofurans are emerging as a class of significant interest, demonstrating a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of 6-methylbenzofuran, detailing its fundamental chemical identifiers, physicochemical properties, a validated synthesis protocol, and its potential applications in the field of drug development for an audience of researchers and scientists.
Section 1: Core Chemical Identifiers
Precise identification is the cornerstone of any chemical research. This compound is cataloged under a specific set of identifiers that ensure its unambiguous recognition in databases, publications, and regulatory documents.
| Identifier | Value | Source |
| CAS Number | 17059-51-7 | [3][4][5] |
| IUPAC Name | 6-methyl-1-benzofuran | [4] |
| Molecular Formula | C₉H₈O | [3][4][5][6] |
| Molecular Weight | 132.16 g/mol | [3][4][5][6] |
| Synonyms | 6-Methyl-1-benzofuran | [5] |
| InChIKey | QVPSBOGQLOSHJR-UHFFFAOYSA-N | [4] |
Section 2: Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction systems. The following data, derived from experimental and predictive sources, are crucial for laboratory use.
| Property | Value | Notes |
| Boiling Point | 83.5 °C | At a pressure of 15 Torr.[5] |
| Density | 1.077 ± 0.06 g/cm³ | Predicted value.[5] |
| Storage Temperature | 2-8°C | Recommended to ensure stability.[5] |
Section 3: Synthesis of this compound
The synthesis of this compound can be effectively achieved through the acid-catalyzed dehydration of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran. This method is reliable and demonstrates a fundamental reaction in heterocyclic chemistry.
Principle of the Reaction
The underlying mechanism involves the protonation of the hydroxyl group on the precursor by sulfuric acid, converting it into a good leaving group (water). The subsequent elimination of water generates a carbocation, which is stabilized by the formation of a double bond, resulting in the aromatic benzofuran ring system. The use of benzene and a Dean-Stark apparatus allows for the azeotropic removal of water, which drives the reaction equilibrium toward the formation of the final product, ensuring a high yield.
Experimental Protocol [7]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 10.0 g of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran and 200 ml of benzene.
-
Catalyst Addition: Carefully add 0.2 ml of concentrated sulfuric acid to the solution.
-
Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux for approximately 3 hours or until no more water is collected.
-
Quenching and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 500 ml of water and extract with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The resulting product can be further purified by distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 4: Applications in Research and Drug Development
Benzofuran derivatives are widely recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[2] The this compound core serves as a crucial starting material or structural motif in the development of novel therapeutic agents.
Role as a Pharmacophore
The benzofuran ring system is considered a "pharmacophore," a molecular framework that carries the essential features responsible for a drug's biological activity. The addition of a methyl group at the 6-position can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Case Study: Potential in Oncology
While direct studies on this compound may be specific, research on closely related analogs provides compelling evidence of its potential. For instance, various 3-methylbenzofuran derivatives have been synthesized and evaluated as potent antitumor agents against non-small cell lung cancer cell lines.[8] These compounds were found to exert their effect by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[8] This suggests that the this compound scaffold could be similarly derivatized to target critical signaling pathways in cancer.
Hypothetical Mechanism of Action: Kinase Inhibition
Caption: Inhibition of a signaling pathway by a benzofuran derivative.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is summarized from safety data sheets (SDS).
GHS Hazard Classification [5]
| Hazard Code | Description | Signal Word |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][10] Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.[10]
First Aid Measures
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[9]
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[9]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is between 2-8°C.[5]
Conclusion
This compound (CAS: 17059-51-7) is a well-characterized chemical compound with significant potential as a building block in medicinal chemistry and materials science. Its straightforward synthesis and the known biological importance of the benzofuran scaffold make it a valuable asset for researchers aiming to develop novel molecules with therapeutic applications. Adherence to established safety protocols is paramount when handling this compound to ensure a safe and effective research environment.
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The Benzofuran Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its inherent physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the benzofuran scaffold's therapeutic potential, delving into its diverse pharmacological activities, underlying mechanisms of action, and the structure-activity relationships that govern its efficacy. From anticancer and antimicrobial to neuroprotective applications, this document synthesizes field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel therapeutics.
The Benzofuran Core: A Foundation for Diverse Bioactivity
Benzofuran and its derivatives are ubiquitously found in nature and have been synthesized for a multitude of pharmacological applications.[5][6] The unique structural motif of this oxygen-containing heterocycle underpins a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[7][8][9] The ability to readily introduce various substituents at different positions of the benzofuran core allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for medicinal chemists.[10][11]
Anticancer Potential: Targeting Key Oncogenic Pathways
Benzofuran derivatives have emerged as promising candidates in oncology, demonstrating potent activity against a variety of cancer cell lines.[12][13] Their mechanisms of action are often multifaceted, targeting critical pathways involved in tumor proliferation, survival, and metastasis.[14][15]
Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of benzofuran-based compounds exert their anticancer effects by inhibiting RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[16] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and spread.[17] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and downstream signaling cascades, thereby suppressing tumor-induced angiogenesis.[16]
Modulation of Cell Cycle and Apoptosis
Certain benzofuran derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, some compounds have demonstrated the ability to arrest the cell cycle in the G2/M phase, leading to programmed cell death.[1] This is often achieved through the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[1]
Targeting the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[18] Novel benzofuran derivatives have been developed as potent mTOR inhibitors, demonstrating the ability to block both mTORC1 and Akt signaling. This dual inhibition is significant as it may overcome the resistance associated with Akt overactivation observed with rapamycin and its derivatives.[18]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [14]
This widely used colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Step 1: Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with varying concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.
-
Step 5: Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [14] |
| Benzofuran-Chalcone | Compound 3d | MCF-7 (Breast Cancer) | 3.22 | [19] |
| 3-Amidobenzofuran | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [15] |
Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective therapeutic agents.[2][20] Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[7][21]
Mechanism of Action
The antimicrobial mechanisms of benzofuran derivatives are varied. Some compounds act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[7] Others are believed to disrupt the integrity of the microbial cell membrane.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the substitution pattern on the benzofuran ring is critical for antimicrobial activity.[10] For instance, the presence of halogens, nitro, or hydroxyl groups at specific positions can significantly enhance antibacterial potency.[20] The fusion of the benzofuran scaffold with other heterocyclic rings, such as thiazole or pyrazoline, has also been shown to be a successful strategy for developing potent antimicrobial agents.[7]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of benzofuran derivatives.
Neuroprotective Applications: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant challenge to global health. Benzofuran derivatives have shown promise as neuroprotective agents, targeting multiple pathological mechanisms.[22][23]
Inhibition of Amyloid-β Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic plaques.[22] Several benzofuran derivatives have been reported to inhibit the formation of Aβ fibrils, making them promising candidates for disease-modifying therapies.[22][24]
Cholinesterase Inhibition
Many current treatments for Alzheimer's disease are based on inhibiting cholinesterases (ChE), enzymes that break down the neurotransmitter acetylcholine. Benzofuran-based compounds have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[24][25]
Antioxidant and Anti-inflammatory Effects
Oxidative stress and neuroinflammation are also implicated in the pathogenesis of neurodegenerative diseases.[26][27] Dihydrobenzofuran structures, in particular, are known for their antioxidant and anti-apoptotic activities.[26]
Signaling Pathway: Neuroprotective Mechanisms of Benzofuran Derivatives
Caption: Multi-target neuroprotective mechanisms of benzofuran derivatives in Alzheimer's disease.
Synthesis of Benzofuran Derivatives: Enabling Chemical Diversity
The therapeutic potential of the benzofuran scaffold is intrinsically linked to the ability to synthesize a diverse range of derivatives. Numerous synthetic strategies have been developed to construct the benzofuran ring system.[4][28]
Classical and Modern Synthetic Routes
The Perkin reaction was one of the earliest methods for benzofuran synthesis.[8] Over the years, more efficient and versatile methods have been developed, including palladium- and copper-catalyzed reactions, which allow for the construction of complex benzofuran derivatives with high yields.[4][28] One-pot synthesis and microwave-assisted methods have also gained prominence for their efficiency and environmental benefits.[7][11]
Green Chemistry Approaches
In line with the principles of sustainable chemistry, green synthetic strategies for benzofuran derivatives are being increasingly explored. These methods often utilize environmentally benign solvents, catalyst-free conditions, or electrochemical approaches to minimize waste and energy consumption.[11]
Conclusion and Future Perspectives
The benzofuran scaffold continues to be a fertile ground for drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic potential.[8][11] The ongoing exploration of novel synthetic methodologies will undoubtedly expand the chemical space of accessible benzofuran derivatives, paving the way for the development of next-generation therapeutics with enhanced efficacy and selectivity.[8][29] Future research will likely focus on the development of multi-target agents that can simultaneously address the complex pathologies of diseases like cancer and neurodegenerative disorders. The integration of computational modeling and in silico screening will further accelerate the identification and optimization of promising benzofuran-based drug candidates.
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Preliminary Investigation of 6-Methylbenzofuran Cytotoxicity: An In-depth Technical Guide
<_Step_2>
For: Researchers, scientists, and drug development professionals.
Abstract
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry for their potential therapeutic properties, including anticancer activities.[1][2] This guide provides a comprehensive framework for the preliminary investigation of the cytotoxicity of a specific derivative, 6-methylbenzofuran. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and scientifically sound preliminary assessment. This document will detail the foundational assays for determining cell viability and membrane integrity, and then outline a strategic approach to dissecting the potential molecular mechanisms of action, with a focus on apoptosis and oxidative stress. The overarching goal is to equip researchers with the rationale and detailed methodologies required to conduct a thorough and insightful preliminary cytotoxic evaluation of this compound.
Introduction: The Scientific Rationale for Investigating this compound
The benzofuran scaffold is a privileged structure in drug discovery, with various derivatives demonstrating significant biological activity.[1] Studies have shown that modifications to the benzofuran ring system can lead to compounds with potent and selective cytotoxicity against cancer cell lines.[3] The addition of a methyl group at the 6-position, creating this compound (C9H8O)[4][5], presents a novel candidate for cytotoxic evaluation.
A preliminary investigation into the cytotoxicity of this compound is a critical first step in assessing its potential as a therapeutic agent. This initial screening aims to answer fundamental questions: Does this compound kill cells? At what concentration? And, broadly, by what mechanism? The answers to these questions will determine the trajectory of future research.
This guide will focus on a logical, tiered approach to this investigation. We will begin with broad-spectrum cytotoxicity assays and then, based on those initial findings, proceed to more specific mechanistic studies.
Foundational Cytotoxicity Assessment: A Two-Pronged Approach
To establish a baseline understanding of this compound's cytotoxic potential, it is essential to employ assays that measure different aspects of cell health. We will utilize two widely accepted methods in parallel: the MTT assay to assess metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay to measure cell membrane integrity.[6]
Experimental Design: The Blueprint for Reliable Data
A well-controlled experiment is the bedrock of trustworthy results. The following considerations are paramount:
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For a general cytotoxicity screen, a common and well-characterized cancer cell line, such as the human hepatoma line HepG2 or the human cervical cancer line HeLa, is a suitable starting point.[6] It is also crucial to include a non-cancerous cell line, for instance, human umbilical vein endothelial cells (HUVEC), to assess for selective cytotoxicity.[3]
-
Dose-Response and Time-Course: Cytotoxicity is both concentration- and time-dependent. Therefore, cells should be exposed to a range of this compound concentrations (e.g., from low micromolar to high micromolar or millimolar) for several time points (e.g., 24, 48, and 72 hours). This will allow for the determination of the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Controls, Controls, Controls: The importance of proper controls cannot be overstated.
-
Untreated Control: Cells cultured in media alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any cytotoxic effects of the solvent itself.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing as expected.
-
Blank Control (for MTT): Wells containing only media and the MTT reagent to determine background absorbance.[7]
-
Maximum LDH Release Control (for LDH): Cells treated with a lysis buffer to induce 100% cell death, providing a maximum signal for the assay.[8]
-
The MTT Assay: Gauging Metabolic Health
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: The following day, replace the media with fresh media containing various concentrations of this compound or the appropriate controls.
-
Incubation: Incubate the plate for the desired time points (24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized formazan dissolution buffer, to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
The LDH Assay: Detecting Membrane Damage
The LDH assay is another colorimetric method that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11][12] LDH is a stable enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[13]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[14]
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the background absorbance from the culture medium control.
Interpreting the Foundational Data
The combined results from the MTT and LDH assays provide a more complete picture of this compound's cytotoxic effects.
-
High MTT signal, Low LDH release: Indicates the compound is not cytotoxic at the tested concentrations.
-
Low MTT signal, Low LDH release: Suggests a cytostatic effect (inhibition of proliferation) rather than cell death, or that cell death is occurring without significant membrane rupture (e.g., early apoptosis).
-
Low MTT signal, High LDH release: A classic cytotoxic signature, indicating cell death accompanied by loss of membrane integrity.
Table 1: Hypothetical Foundational Cytotoxicity Data for this compound in HepG2 Cells (48h)
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100 ± 4.5 | 5 ± 1.2 |
| 1 | 98 ± 5.1 | 6 ± 1.5 |
| 10 | 85 ± 6.2 | 15 ± 2.1 |
| 50 | 52 ± 4.8 | 45 ± 3.3 |
| 100 | 25 ± 3.9 | 78 ± 4.0 |
| 200 | 10 ± 2.1 | 92 ± 2.8 |
Delving Deeper: Uncovering the Molecular Mechanisms of Cytotoxicity
If the foundational assays indicate significant cytotoxicity, the next logical step is to investigate how this compound is inducing cell death. Benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[15] Therefore, a primary focus of the mechanistic investigation will be to determine if this compound activates the apoptotic cascade. Additionally, given that many cytotoxic compounds exert their effects through the generation of reactive oxygen species (ROS)[16], we will also explore the role of oxidative stress.
Visualizing the Experimental Strategy
Caption: Tiered approach to investigating this compound cytotoxicity.
Is it Apoptosis? The Annexin V/Propidium Iodide Assay
A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes.[17] Therefore, co-staining with Annexin V and PI allows for the differentiation of:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a relevant time point (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.[20]
Table 2: Hypothetical Annexin V/PI Staining Results in HepG2 Cells Treated with this compound (50 µM, 24h)
| Cell Population | % of Total Cells |
| Live (Annexin V-/PI-) | 45 |
| Early Apoptotic (Annexin V+/PI-) | 35 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 18 |
| Necrotic (Annexin V-/PI+) | 2 |
The Role of Oxidative Stress
Many drugs induce hepatotoxicity through the generation of ROS, which can damage cellular components and trigger cell death pathways.[16][21] A simple yet effective way to investigate the involvement of oxidative stress is to perform a "rescue" experiment using an antioxidant. N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and can help to mitigate the effects of ROS.[22]
Experimental Protocol: N-acetylcysteine Rescue Experiment
-
Co-treatment: Treat cells with this compound in the presence and absence of NAC (a typical concentration is 1-5 mM).
-
Cytotoxicity Assessment: After the desired incubation period, perform an MTT assay to assess cell viability.
-
Interpretation: If NAC significantly increases cell viability in the presence of this compound, it strongly suggests that oxidative stress is a key component of its cytotoxic mechanism.
Connecting Oxidative Stress and Apoptosis: A Mechanistic Hypothesis
Excessive ROS can trigger the intrinsic pathway of apoptosis.[23][24] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[25][26][27] Oxidative stress can lead to the activation of pro-apoptotic Bcl-2 proteins, which then permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[28] Cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase.[22][29] Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which are responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.[30][31][32]
Caption: Hypothesized oxidative stress-mediated apoptotic pathway.
Concluding Remarks and Future Directions
This guide has outlined a systematic and logical approach for the preliminary cytotoxic investigation of this compound. By starting with broad assessments of cell viability and membrane integrity and then moving to more focused mechanistic studies on apoptosis and oxidative stress, researchers can build a solid foundation of data.
Positive results from this preliminary investigation—namely, potent and selective cytotoxicity against cancer cells via a well-defined mechanism such as apoptosis—would provide a strong rationale for further studies. Future work could include:
-
Caspase Activity Assays: To confirm the activation of specific caspases (e.g., caspase-3, -9).
-
Western Blot Analysis: To examine changes in the expression levels of Bcl-2 family proteins.
-
In Vivo Studies: To evaluate the efficacy and safety of this compound in animal models.
By following the principles of scientific integrity and logical experimental design outlined herein, researchers can confidently and efficiently evaluate the cytotoxic potential of this compound and other novel compounds.
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The Ascendant Scaffold: A Technical Guide to 6-Methyl-Substituted Benzofurans in Contemporary Drug Discovery
Abstract
The benzofuran nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of pharmacologically active agents.[1][2] Within this privileged class of heterocycles, derivatives bearing a methyl group at the 6-position are carving out a significant niche, demonstrating a remarkable breadth of biological activities ranging from anticancer to antimicrobial efficacy.[1] This guide provides an in-depth technical exploration of the 6-methyl-substituted benzofuran scaffold. It is intended for researchers, scientists, and drug development professionals, offering a synthesized narrative on the core's synthesis, spectroscopic identity, chemical behavior, and burgeoning therapeutic applications. We will dissect the causality behind synthetic choices, present validated experimental protocols, and explore the structure-activity relationships that make this scaffold a compelling starting point for novel therapeutic design.
Strategic Importance of the 6-Methylbenzofuran Core
The fusion of a benzene ring with a furan ring creates the benzofuran system, a planar, aromatic scaffold that serves as an effective pharmacophore.[3] The introduction of a methyl group at the 6-position is not a trivial modification; it imparts specific physicochemical properties that can profoundly influence a molecule's interaction with biological targets.
Key Influences of the 6-Methyl Group:
-
Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles, a critical consideration in drug design.
-
Metabolic Stability: The C6 position is susceptible to metabolic oxidation. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's half-life in vivo.
-
Steric and Electronic Effects: The electron-donating nature of the methyl group can modulate the electronic density of the aromatic system, influencing reactivity and non-covalent interactions with protein targets. Its steric bulk can also dictate the preferred binding orientation within a receptor's active site.
-
Synthetic Handle: As will be discussed, the 6-methyl group itself can be a versatile synthetic handle, allowing for further functionalization to probe the chemical space around the core scaffold.[3]
These attributes underpin the growing interest in 6-methyl-substituted benzofurans as foundational structures for developing potent and selective therapeutic agents.[1]
Foundational Synthetic Strategies: Constructing the Core
The construction of the this compound scaffold can be approached through several robust synthetic paradigms. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on both the benzene and furan rings. The starting point is typically a phenol bearing a methyl group at the para-position to the hydroxyl group (4-methylphenol derivatives).
Palladium-Catalyzed Annulation: A Modern Powerhouse
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic systems.[4][5] Palladium-catalyzed methods offer high efficiency, functional group tolerance, and regioselectivity for constructing the benzofuran ring from appropriately substituted phenols and coupling partners.[4][6][7]
One of the most powerful approaches involves the intramolecular or intermolecular coupling of phenols with alkynes or alkenes.[4][5][7]
Causality in Catalyst and Condition Selection:
-
Palladium Source (e.g., Pd(OAc)₂, (PPh₃)PdCl₂): Palladium(II) acetate is a common precursor that is reduced in situ to the active Pd(0) catalyst. The choice of pre-catalyst and ligands (e.g., PPh₃, PCy₃) is critical for stabilizing the catalytic species, promoting oxidative addition, and facilitating reductive elimination.[4]
-
Co-catalyst (e.g., CuI): In Sonogashira-type couplings of phenols with terminal alkynes, copper(I) iodide is used as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
-
Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N): A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide that can readily participate in the catalytic cycle. The choice of base can influence reaction rates and prevent side reactions.
-
Oxidant (e.g., O₂, Ag₂O, Cu(OTf)₂): In syntheses involving C-H activation, an oxidant is often necessary to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, thus closing the catalytic cycle.[4][8]
The following diagram illustrates a generalized palladium-catalyzed pathway for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne, a variant of the Sonogashira coupling followed by cyclization.
Caption: Generalized Pd-catalyzed Sonogashira coupling and cyclization.
The Perkin Rearrangement: A Classic Ring Contraction
A venerable yet effective method for generating benzofuran-2-carboxylic acids is the Perkin rearrangement.[9] This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin. To synthesize a this compound derivative, one would start with a coumarin derived from a 4-methyl-substituted phenol.
The mechanism proceeds in two distinct stages:
-
Ring Fission: Rapid, base-catalyzed hydrolysis of the coumarin's lactone ring to form an (E)-2-halo-3-(2-hydroxyphenyl)acrylate intermediate.[9]
-
Cyclization: A slower, intramolecular nucleophilic attack by the phenoxide anion onto the vinyl halide, displacing the halide and forming the furan ring.[9]
Caption: Key stages of the Perkin rearrangement for benzofuran synthesis.
Spectroscopic Characterization and Validation
Unambiguous structure elucidation is paramount. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of the synthesized this compound scaffold.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms. For the parent this compound scaffold, the following characteristic signals are expected.
¹H NMR (Proton NMR):
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically found in the aromatic methyl region around δ 2.4-2.5 ppm .
-
Furan Protons (H2 and H3): Two doublets in the downfield region. H3 (adjacent to the oxygen) is typically more shielded than H2, appearing around δ 6.6-6.8 ppm . H2 is more deshielded, appearing around δ 7.5-7.7 ppm . They exhibit a small coupling constant (J ≈ 2.2 Hz).[10]
-
Benzene Protons (H4, H5, H7): The substitution pattern on the benzene ring dictates the appearance of these protons. For a simple this compound, one would expect a singlet for H7, a singlet or narrow doublet for H5, and a doublet for H4, all within the δ 7.0-7.5 ppm range.[10]
¹³C NMR (Carbon NMR):
-
Methyl Carbon (-CH₃): An upfield signal around δ 21-22 ppm .
-
Furan Carbons (C2 and C3): C2 is typically more downfield (~δ 145 ppm) than C3 (~δ 106 ppm).
-
Benzene Carbons: The signals for the six benzene carbons will appear between δ 110-155 ppm . The carbon attached to the oxygen (C7a) and the carbon bearing the methyl group (C6) will have characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M]⁺˙) should be clearly visible and correspond to the calculated molecular weight of the target compound.[11]
Common fragmentation pathways for benzofurans involve:
-
Loss of CO: A characteristic fragmentation for many aromatic ethers and carbonyl-containing derivatives.[12][13]
-
Cleavage of Substituents: Side chains attached to the benzofuran core will fragment in predictable ways. For instance, an acetyl group may lead to the loss of a ketene (CH₂=C=O) or a methyl radical.[12]
-
Ring Cleavage: Higher energy fragmentation can lead to the cleavage of the furan or benzene ring.
The combination of a correct molecular ion peak in MS with the characteristic ¹H and ¹³C NMR signal pattern provides definitive proof of the successful synthesis of the target 6-methyl-substituted benzofuran.
Pharmacological Significance and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. The data presented below, synthesized from recent literature, highlights the scaffold's versatility.[1]
Anticancer Activity
Numerous studies have underscored the anticancer potential of benzofurans.[2][3][14][15][16][17][18][19] The 6-methyl substitution pattern is featured in several potent compounds. Halogenation of these scaffolds has proven to be a particularly effective strategy for enhancing cytotoxicity.[14][19]
Table 1: Anticancer Activity of Halogenated this compound Derivatives [1]
| Compound ID | R Group at C4 | Cancer Cell Line | IC₅₀ (µM) |
| 7 | -Cl | A549 (Lung) | 15.3 ± 0.8 |
| HepG2 (Liver) | 12.5 ± 0.5 | ||
| 8 | -Br | A549 (Lung) | 18.2 ± 1.1 |
| HepG2 (Liver) | 14.7 ± 0.9 | ||
| Data represents the activity of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives. |
SAR Insights:
-
Halogenation: The introduction of chlorine or bromine atoms into the benzofuran ring system is a recurring theme in potent anticancer derivatives.[14][17][18] This is likely due to the formation of halogen bonds with target proteins and an increase in cell permeability.
-
Mechanism of Action: Some of these derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M or S phases.[14] One key pathway implicated is the inhibition of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and survival.[1]
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Methodological & Application
Synthesis of 6-Methylbenzofuran: A Detailed Guide to Experimental Protocols
This comprehensive guide provides detailed experimental protocols for the synthesis of 6-methylbenzofuran, a significant heterocyclic compound utilized in the development of various pharmaceutical agents and specialty chemicals. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth procedural details and the underlying chemical principles.
Introduction to this compound
This compound is a key structural motif found in a variety of biologically active molecules. Its derivatives have demonstrated a wide range of pharmacological properties, making its efficient synthesis a topic of considerable interest in medicinal and organic chemistry. This guide will explore two robust and well-established synthetic pathways starting from the readily available precursor, p-cresol.
Data Summary: Reagents and Conditions
The following table summarizes the key reagents and conditions for the two primary synthetic routes detailed in this guide.
| Parameter | Route 1: Formylation, Cyclization, and Dehydration | Route 2: Williamson Ether Synthesis & Acid-Catalyzed Cyclization |
| Starting Material | p-Cresol | p-Cresol |
| Key Intermediates | 2-Hydroxy-4-methylbenzaldehyde, 3-Hydroxy-6-methyl-2,3-dihydrobenzofuran | 4-Methylphenoxyacetaldehyde dimethyl acetal |
| Key Reagents | Hexamethylenetetramine, Glyceroboric acid, Trimethylsulfoxonium chloride, Sulfuric acid | Chloroacetaldehyde dimethyl acetal, Sodium hydroxide, Polyphosphoric acid |
| Reaction Types | Electrophilic Aromatic Substitution (Duff Reaction), Corey-Chaykovsky Reaction, Dehydration | Williamson Ether Synthesis, Electrophilic Aromatic Substitution/Cyclization |
| Overall Yield | Moderate | Good |
| Purification | Steam distillation, Column chromatography, Recrystallization | Distillation, Extraction |
Route 1: Multi-step Synthesis via Formylation, Cyclization, and Dehydration
This pathway involves three distinct stages: the ortho-formylation of p-cresol to yield 2-hydroxy-4-methylbenzaldehyde, followed by the formation of a dihydrobenzofuran intermediate, and concluding with dehydration to afford the final product.
Step 1: Ortho-Formylation of p-Cresol to 2-Hydroxy-4-methylbenzaldehyde (Duff Reaction)
The Duff reaction provides a direct method for the ortho-formylation of phenols using hexamethylenetetramine as the formylating agent.[1] The reaction proceeds through an electrophilic aromatic substitution mechanism, where an iminium ion generated from hexamethylenetetramine is attacked by the electron-rich phenol ring.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine p-cresol (108 g), hexamethylenetetramine (140 g), anhydrous glycerol (500 mL), and glyceroboric acid (prepared by heating a mixture of glycerol and boric acid).
-
Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction is typically complete within two to three hours.[2]
-
Hydrolysis: After cooling, add dilute sulfuric acid to the reaction mixture to hydrolyze the intermediate Schiff base.
-
Isolation and Purification: Isolate the product, 2-hydroxy-4-methylbenzaldehyde, by steam distillation. This method often yields a product of sufficient purity for the next step.[2]
Caption: Workflow for the Duff Reaction of p-Cresol.
Step 2: Synthesis of 3-Hydroxy-6-methyl-2,3-dihydrobenzofuran
This step utilizes a Corey-Chaykovsky reaction, where a sulfur ylide generated from trimethylsulfoxonium chloride and a strong base reacts with the aldehyde to form an epoxide, which then undergoes intramolecular cyclization.
-
Ylide Formation: In a flask under a nitrogen atmosphere, add trimethylsulfoxonium chloride (12.9 g) to tetrahydrofuran (200 mL). Carefully add sodium hydride (2.4 g of 100%) and heat the solution at reflux until hydrogen evolution ceases.
-
Reaction with Aldehyde: Add a solution of 2-hydroxy-4-methylbenzaldehyde (13.6 g) in tetrahydrofuran (100 mL) to the ylide solution.
-
Reflux: Continue to reflux the reaction mixture for approximately 3 hours, monitoring for completion by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water (600 mL) and extract with diethyl ether. Dry the combined ether extracts over sodium sulfate, filter, and evaporate the solvent to yield 3-hydroxy-6-methyl-2,3-dihydrobenzofuran.[1]
Step 3: Dehydration to this compound
The final step is an acid-catalyzed dehydration of the dihydrobenzofuran intermediate.
-
Reaction Setup: Dissolve 3-hydroxy-6-methyl-2,3-dihydrobenzofuran (10.0 g) in benzene (200 mL) in a flask equipped with a Dean-Stark apparatus.
-
Catalysis and Reflux: Add a catalytic amount of concentrated sulfuric acid (0.2 mL) and heat the mixture to reflux. Water will be removed azeotropically.
-
Reaction Monitoring: The reaction is typically complete after 3 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into water (500 mL). Extract the product with diethyl ether. Wash the combined ether extracts with water and saturated aqueous sodium bicarbonate solution. Dry the organic layer with sodium sulfate, filter, and evaporate the solvent to yield this compound.[3]
Caption: Synthesis of this compound from 2-Hydroxy-4-methylbenzaldehyde.
Route 2: Direct Synthesis via Williamson Ether Synthesis and Acid-Catalyzed Cyclization
This more direct route involves the formation of an aryloxyacetaldehyde acetal from p-cresol, followed by an acid-catalyzed cyclization to form the benzofuran ring. This method is often favored for its efficiency and fewer steps.
Step 1: Synthesis of 4-Methylphenoxyacetaldehyde dimethyl acetal
This step is a classic Williamson ether synthesis, where the phenoxide of p-cresol acts as a nucleophile, displacing the chloride from chloroacetaldehyde dimethyl acetal.
-
Phenoxide Formation: In a reaction flask, dissolve p-cresol in a suitable solvent such as methanol or THF. Add one equivalent of a base like sodium hydroxide or sodium methoxide to form the sodium p-cresoxide.
-
Nucleophilic Substitution: To the phenoxide solution, add chloroacetaldehyde dimethyl acetal. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 4-methylphenoxyacetaldehyde dimethyl acetal. The product can be purified by vacuum distillation.
Step 2: Acid-Catalyzed Cyclization to this compound
The cyclization of the aryloxyacetaldehyde acetal is typically achieved using a strong acid catalyst, such as polyphosphoric acid (PPA). The mechanism involves the acid-catalyzed hydrolysis of the acetal to the corresponding aldehyde, followed by an intramolecular electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, and subsequent dehydration to form the furan ring.[4]
-
Reaction Setup: Place polyphosphoric acid (PPA) in a reaction flask and heat it to approximately 80-100 °C with stirring.
-
Addition of Acetal: Slowly add the 4-methylphenoxyacetaldehyde dimethyl acetal to the hot PPA with vigorous stirring.
-
Reaction: Continue heating and stirring the mixture for 1-2 hours. The reaction is typically exothermic.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over a drying agent, filter, and remove the solvent by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation.
Caption: Direct Synthesis of this compound.
Conclusion
The synthetic routes outlined in this guide provide reliable and reproducible methods for the preparation of this compound. The choice of method will depend on the specific requirements of the laboratory, including available starting materials, desired scale of synthesis, and safety considerations. Both pathways offer valuable insights into the principles of heterocyclic chemistry and provide a solid foundation for the synthesis of a wide array of benzofuran derivatives.
References
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Benchchem. Synthesis of 2-Hydroxy-4-methylbenzaldehyde: Application Notes and Protocols.
-
PrepChem. Synthesis of this compound.
-
Wikipedia. Duff reaction.
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UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
-
WuXi AppTec. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
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analytical techniques for the characterization of 6-methylbenzofuran
An In-Depth Technical Guide to the Analytical Characterization of 6-Methylbenzofuran
Introduction: The Significance of this compound
This compound (C₉H₈O, Mol. Wt. 132.16 g/mol ) is a heterocyclic aromatic compound belonging to the benzofuran class.[1] The benzofuran scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous biologically active molecules and pharmaceuticals.[2] As a substituted benzofuran, this compound serves as a critical building block in organic synthesis and drug discovery. Its precise characterization is paramount to ensure purity, confirm structural integrity, and meet regulatory standards in research and development.
This guide provides a comprehensive overview of the essential analytical techniques for the unequivocal characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice.
PART 1: Critical Safety & Handling Protocols
Before commencing any analytical work, it is imperative to handle this compound with appropriate care. While specific toxicity data is limited, related benzofuran compounds require standard laboratory precautions.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
-
Spill & Disposal: In case of a spill, sweep up the material and place it into a suitable container for disposal.[3] Dispose of contents and containers to an approved waste disposal plant.[4]
-
Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam for extinguishing fires. The compound is combustible and may form explosive mixtures with air upon intense heating.[3][4]
PART 2: Core Analytical Methodologies & Protocols
A multi-technique approach is essential for the comprehensive characterization of this compound. The following sections detail the application of four primary analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation
Expertise & Rationale: GC-MS is the gold-standard technique for separating volatile compounds and confirming their identity. The gas chromatograph separates this compound from any impurities, while the mass spectrometer provides its molecular weight and a characteristic fragmentation pattern, which serves as a molecular fingerprint. The choice of a non-polar or mid-polarity column (like one with a 5% phenyl-methylpolysiloxane phase) is ideal, as it separates compounds based on their boiling points and slight polarity differences, which is well-suited for aromatic ethers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Vortex until fully dissolved.
-
Perform a serial dilution if necessary to achieve a final concentration of approximately 10-100 µg/mL.
-
-
Instrumentation & Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Inlet: Split mode (e.g., 20:1 or 50:1 split ratio) at 250°C.[6]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[7]
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Interpretation:
-
Purity: Assess the purity by examining the chromatogram. The peak corresponding to this compound should be the predominant one. Purity can be estimated by the area percentage of the main peak.
-
Identity Confirmation: The mass spectrum should display a molecular ion peak (M⁺) at m/z 132 , corresponding to the molecular weight of C₉H₈O.[8]
-
Fragmentation Pattern: Expect a prominent peak at m/z 131 ([M-H]⁺) and another significant peak at m/z 103 (loss of -CHO). This pattern provides structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the exact molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For this compound, the distinct chemical shifts and coupling patterns of the aromatic, vinylic, and methyl protons allow for unambiguous assignment, confirming the "6-methyl" substitution pattern. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of non-polar aromatic compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Parameters (300 MHz or higher spectrometer):
-
Acquire ¹H Spectrum:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Acquisition time of ~3-4 seconds and a relaxation delay of 1-2 seconds.
-
Perform 8 to 16 scans for a good signal-to-noise ratio.
-
-
Acquire ¹³C Spectrum:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Perform a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Interpretation (Expected Chemical Shifts):
| Proton (¹H) | Approx. δ (ppm) | Multiplicity | Carbon (¹³C) | Approx. δ (ppm) |
| -CH₃ | ~2.4 | Singlet (s) | -CH₃ | ~21 |
| H-2 | ~7.5 | Doublet (d) | C-2 | ~145 |
| H-3 | ~6.6 | Doublet (d) | C-3 | ~106 |
| H-7 | ~7.3 | Singlet (s) | C-4 | ~120 |
| H-5 | ~7.1 | Doublet (d) | C-5 | ~125 |
| H-4 | ~7.2 | Doublet (d) | C-6 | ~132 |
| C-7 | ~111 | |||
| C-3a (bridge) | ~129 | |||
| C-7a (bridge) | ~155 | |||
| Note: These are predicted values based on related benzofuran structures. Actual values may vary slightly.[9][10][11] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key is to identify vibrations characteristic of the aromatic rings, the C-O-C ether linkage of the furan ring, and the aliphatic C-H bonds of the methyl group.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, place a single drop between two KBr or NaCl plates.
-
Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure. This is often the simplest method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument.
-
Scan the sample over the range of 4000 to 400 cm⁻¹, accumulating at least 16 scans at a resolution of 4 cm⁻¹.[12]
-
-
Data Interpretation (Expected Vibrational Bands):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₃) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch | Aryl-alkyl ether |
| 900-675 | C-H Bend | Out-of-plane aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Benzofurans exhibit characteristic absorption bands in the UV region due to π → π* transitions within the fused aromatic system.[13] This technique is useful for quantitative analysis and for confirming the presence of the chromophore.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Choose a UV-transparent solvent (e.g., Ethanol, Methanol, or Hexane).
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the µg/mL range).
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the chosen solvent to serve as the blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
-
Data Interpretation:
-
The spectrum of this compound is expected to show strong absorption bands (λ_max) in the range of 240-280 nm , which is characteristic of the benzofuran chromophore. The exact positions and intensities of the peaks can be used for quantitative analysis via the Beer-Lambert Law.[14]
-
PART 3: Integrated Analytical Workflow & Data Summary
No single technique provides a complete picture. A logical workflow ensures comprehensive and irrefutable characterization.
Summary of Expected Analytical Data
| Parameter | Expected Value/Observation | Technique |
| Molecular Formula | C₉H₈O | MS |
| Molecular Weight | 132.16 g/mol | MS |
| GC Retention Time | Instrument and method dependent | GC-MS |
| Key MS Fragments (m/z) | 132 (M⁺), 131, 103 | GC-MS |
| ¹H NMR Signals | Methyl singlet (~2.4 ppm), distinct aromatic/vinylic signals | NMR |
| ¹³C NMR Signals | 9 distinct signals expected | NMR |
| Key IR Absorptions (cm⁻¹) | ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1250 (C-O-C) | FTIR |
| UV-Vis λ_max | ~240-280 nm (in ethanol) | UV-Vis |
Conclusion
The rigorous characterization of this compound is achieved through the synergistic application of orthogonal analytical techniques. GC-MS confirms purity and molecular weight, NMR provides definitive structural elucidation, FTIR identifies key functional groups, and UV-Vis spectroscopy verifies the electronic properties of the chromophore. Following the detailed protocols and interpretation guidelines presented in this document will enable researchers to confidently and accurately characterize this important chemical entity, ensuring the integrity and reproducibility of their scientific work.
References
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PrepChem. Synthesis of this compound. Available from: [Link]
-
MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). Available from: [Link]
-
PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). (2015). Available from: [Link]
-
PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Available from: [Link]
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ResearchGate. (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). Available from: [Link]
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ResearchGate. Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. Available from: [Link]
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NIST. Benzofuran, 2,3-dihydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Available from: [Link]
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ResearchGate. (PDF) Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. (2019). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86929, this compound. Available from: [Link]
-
Journal of Forensic Sciences. The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Available from: [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. (2023). Available from: [Link]
-
Autechaux. MSDS of Methyl 1-benzofuran-6-carboxylate. (2017). Available from: [Link]
-
ResearchGate. (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available from: [Link]
-
MDPI. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Available from: [Link]
-
SpectraBase. Methyl benzofuran-6-carboxylate - MS (GC) Spectrum. Available from: [Link]
-
SpectraBase. 2-butyl-2,3-dihydro-2-ethyl-6-methylbenzofuran - FTIR Spectrum. Available from: [Link]
-
ResearchGate. (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Available from: [Link]
- ResearchGate. Normalized UV-vis and fl uorescence spectra of pyrene, 10-methylpyreno[4,5. Available from: https://www.researchgate.net/figure/Normalized-UV-vis-and-fl-uorescence-spectra-of-pyrene-10-methylpyreno-4-5-b-furan-9_fig3_263443831
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ResearchGate. GC-MS Spectra of 2-methyl benzofuran. Available from: [Link]
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NIST. Benzofuran. NIST Chemistry WebBook. Available from: [Link]
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Introduction: The Privileged Scaffold of Benzofuran and the Rise of 6-Methyl Derivatives
An In-Depth Technical Guide to the Application of 6-Methylbenzofuran in Medicinal Chemistry Research
The benzofuran scaffold, a heterocyclic motif composed of fused benzene and furan rings, holds a privileged position in medicinal chemistry.[1][2][3][4] This structural unit is at the core of a vast number of natural and synthetic compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][5] The versatility of the benzofuran ring system allows for extensive structural modifications, making it a fertile ground for the development of novel therapeutic agents.[3][6]
Among the numerous derivatives, compounds featuring a methyl group at the 6-position are garnering significant interest from the scientific community.[1][7] This specific substitution provides a strategic handle for further chemical derivatization and has been shown to contribute favorably to the biological profile of these molecules.[7] This guide offers a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its synthesis, diverse biological activities, and mechanisms of action, supported by field-proven experimental protocols.
Therapeutic Applications of this compound Derivatives
The this compound scaffold has been successfully exploited to develop compounds with potent activity across several key therapeutic areas.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting significant cytotoxicity against a range of human cancer cell lines.[1][2][8] Research has highlighted that the introduction of halogens to the scaffold, particularly at the acetyl group, can significantly enhance cytotoxic activity.[2][8]
Mechanism of Action: The anticancer effects of these compounds are often multifaceted. Key mechanisms include:
-
Inhibition of Kinase Signaling Pathways: A hallmark of many cancers is the dysregulation of signaling pathways that control cell growth and proliferation.[6][9] this compound derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often overactive in cancer.[1][6][10]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. Studies have shown they can activate caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[8][11][12]
-
Cell Cycle Arrest: By interfering with the cell cycle, these derivatives can halt the proliferation of cancer cells. For instance, some compounds induce cell cycle arrest at the G2/M or S phases.[8][13]
-
Reduction of Inflammatory Cytokines: Certain derivatives have been found to decrease the secretion of pro-inflammatory cytokines like IL-6, which is implicated in cancer progression.[8][13]
Quantitative Data: Anticancer Activity of this compound Derivatives The following table summarizes the in vitro cytotoxicity of representative halogenated this compound compounds against human cancer cell lines.
| Compound ID | Structure/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | -Cl (dichloroacetyl) | A549 (Lung Carcinoma) | 15.3 ± 0.8 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 12.5 ± 0.5 | [1] | ||
| 8 | -Br (dibromoacetyl) | A549 (Lung Carcinoma) | 18.2 ± 1.1 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 14.7 ± 0.9 | [1] |
Antimicrobial Activity
The benzofuran scaffold is a well-established pharmacophore for designing novel antimicrobial agents to combat the growing threat of antibiotic resistance.[5][14][15] this compound derivatives have contributed to this field, showing efficacy against a range of pathogenic bacteria and fungi.[1][16]
Mechanism of Action: While specific microbial targets are still under investigation for many derivatives, proposed mechanisms often involve the disruption of essential cellular processes. For instance, some compounds are evaluated for their ability to inhibit enzymes crucial for microbial survival, such as glucosamine-6-phosphate synthase in fungi.[16]
Quantitative Data: Antimicrobial Activity of this compound Derivatives The table below presents the minimum inhibitory concentration (MIC) values for several (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives.[1]
| Compound ID | R Group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2a | 4-Br | 25 | 50 | 50 |
| 2b | 4-Cl | 25 | 50 | 50 |
| 2c | 4-F | 50 | 100 | 100 |
| 2d | 4-NO2 | 12.5 | 25 | 25 |
Visualizing the Science: Workflows and Pathways
To better understand the research and development process for these compounds, the following diagrams illustrate a typical workflow and a key signaling pathway targeted by this compound derivatives.
Caption: General experimental workflow for this compound drug discovery.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[1]
Experimental Protocols
This section provides validated, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 Analog)
This protocol describes the bromination of an acetyl group on the benzofuran scaffold, a key step in producing highly active anticancer agents.[1][2]
Rationale: Halogenation of the acetyl group at position 6 has been shown to significantly increase the cytotoxic potential of benzofuran derivatives.[8] Chloroform is used as a solvent, and the reaction is performed at room temperature to control reactivity and minimize side products.
Materials:
-
Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Dissolve methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) in 20 mL of chloroform in a round-bottom flask.[1]
-
Prepare a solution of bromine (0.04 mol) in 10 mL of chloroform in a dropping funnel.
-
Add the bromine solution dropwise to the stirred benzofuran solution over a period of 30 minutes at room temperature.[1]
-
Continue stirring the reaction mixture for an additional 8 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting crude residue by column chromatography on silica gel, using chloroform as the eluent, to yield the pure product.[1]
-
Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) to confirm its structure.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for determining the cytotoxic effects of novel compounds.[11][17]
Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.[11]
-
Incubation: Incubate the plates for 72 hours.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[11][18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a DMSO/isopropanol mixture to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).[11]
Protocol 3: Analysis of PI3K/Akt/mTOR Pathway by Western Blot
This protocol is used to determine if the test compound affects the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[1]
Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of proteins like Akt and mTOR, one can assess the inhibitory effect of a compound on the pathway's activity.
Materials:
-
Cancer cells and culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Lyse the cells on ice using lysis buffer.[1]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.[1]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR overnight at 4°C.[1]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After final washes, visualize the protein bands using an ECL detection system and an imaging device.[1] Densitometry analysis can be performed to quantify changes in protein phosphorylation levels.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly in the realms of oncology and infectious diseases.[1] The synthetic accessibility of this core and the potential for extensive derivatization at multiple positions ensure its continued relevance in drug discovery.[7] Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel derivatives through fragment-based and hybrid-drug design strategies, and further elucidating their specific molecular targets to develop next-generation therapeutics.[19][20]
References
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- Application Notes and Protocols: Derivatization of 6-Methyl-2,3-diphenyl-1-benzofuran for Enhanced Biological Activity. Benchchem.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.
- Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central.
- Synthesis of this compound. PrepChem.com.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed.
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PubMed.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
- Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review.
- Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. NIH.
- Benzofuran: an emerging scaffold for antimicrobial agents. ULisboa Research Portal.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate.
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. PubMed.
- Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program.
- Perkin rearrangement. Wikipedia.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- An In-depth Technical Guide on the Potential Mechanism of Action of 2-Bromo-3-methylbenzofuran. Benchchem.
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The Versatile Virtuoso: 6-Methylbenzofuran as a Strategic Building Block in Modern Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
The benzofuran moiety is a cornerstone in the architecture of countless biologically active molecules and functional materials.[1] Its presence in natural products and pharmaceuticals underscores its significance as a "privileged scaffold"—a molecular framework that is repeatedly recognized by biological targets. Among the decorated benzofurans, the 6-methyl substituted variant has emerged as a particularly valuable synthon. The methyl group at the 6-position not only provides a simple handle for further functionalization but also subtly modulates the electronic properties of the benzofuran ring system, influencing its reactivity and the biological profile of its derivatives.
This technical guide offers an in-depth exploration of 6-methylbenzofuran as a synthetic building block. We will move beyond a mere catalog of reactions to provide a detailed, experience-driven narrative on how and why specific synthetic strategies are employed. This document is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.
I. Foundational Synthesis of this compound
A robust and scalable synthesis of the starting material is paramount for any synthetic campaign. One of the most reliable methods for the preparation of this compound involves the acid-catalyzed dehydration of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran.
Causality Behind the Choice of Method:
This approach is favored for its simplicity and the ready availability of the starting materials. The dehydration is driven by the formation of the stable, aromatic benzofuran ring system. The use of an acid catalyst, such as sulfuric acid, facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination reaction proceeds smoothly, often with azeotropic removal of water to drive the equilibrium towards the product.
Detailed Protocol: Synthesis of this compound
Materials:
-
3-hydroxy-6-methyl-2,3-dihydrobenzofuran (10.0 g)
-
Sulfuric acid (0.2 mL)
-
Benzene (200 mL)
-
Ether
-
Saturated aqueous sodium bicarbonate
-
Sodium sulfate
-
Water
Procedure:
-
Dissolve 3-hydroxy-6-methyl-2,3-dihydrobenzofuran (10.0 g) and sulfuric acid (0.2 mL) in benzene (200 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and continue heating for 3 hours, collecting the water that separates.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 100 mL) and saturated aqueous sodium bicarbonate (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
II. Strategic Functionalization: Electrophilic Aromatic Substitution
The benzofuran ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution. The regioselectivity of these reactions is a key consideration for the synthetic chemist. For benzofuran, electrophilic attack generally occurs preferentially at the C2 position of the furan ring.
A. Friedel-Crafts Acylation: Installing Carbonyl Functionality
The Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto the benzofuran nucleus, providing a versatile handle for further elaboration. The reaction typically employs a Lewis acid, such as aluminum chloride (AlCl₃), to activate an acylating agent like an acid chloride or anhydride.[2]
Causality and Mechanistic Insight: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich benzofuran ring. The regioselectivity for the 2-position can be rationalized by examining the stability of the Wheland intermediate. Attack at C2 allows for delocalization of the positive charge onto the benzene ring without disrupting the aromaticity of the benzene portion of the molecule.
Caption: Workflow for the Friedel-Crafts Acylation of this compound.
Detailed Protocol: 2-Acylation of this compound
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 eq).
-
Add anhydrous DCM to create a suspension and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM and add this solution dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 20 minutes to allow for the formation of the acylium ion complex.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group
The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich aromatic compounds.[3] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[4][5]
Causality and Mechanistic Insight: The reaction of POCl₃ with DMF forms a chloroiminium ion, the active electrophilic species. Similar to the Friedel-Crafts acylation, the electron-rich this compound attacks this electrophile, preferentially at the C2 position. The resulting iminium salt is then hydrolyzed during workup to yield the 2-formyl-6-methylbenzofuran. This aldehyde can serve as a precursor for a wide array of derivatives, including Schiff bases with potential antimicrobial activity.[6]
Caption: General workflow for the Vilsmeier-Haack formylation.
Detailed Protocol: 2-Formylation of this compound
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled to 0 °C, add the substrate (1.0 eq) to DMF.
-
Slowly add POCl₃ (1.5 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Cool the reaction mixture back to 0 °C and quench by the addition of a saturated aqueous solution of sodium acetate.
-
Stir for 15 minutes at 0 °C, then dilute with water and extract with Et₂O (3 x).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired aldehyde.
III. Advanced Applications in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound derivatives are excellent substrates for these transformations. To be used in cross-coupling, the benzofuran core must first be halogenated, typically at the 2- or 3-position, or converted to a triflate.
A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[7] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.
Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of a Bromo-6-methylbenzofuran Derivative [8]
Materials:
-
Bromo-6-methylbenzofuran derivative (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/water (6:1)
Procedure:
-
To a Schlenk flask, add the bromo-6-methylbenzofuran derivative (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
B. Heck and Sonogashira Couplings: Building Complexity
The Heck reaction couples organohalides with alkenes, while the Sonogashira reaction couples them with terminal alkynes.[9][10] These reactions provide powerful avenues for introducing further unsaturation and extending the carbon framework of this compound derivatives, leading to complex molecules with diverse biological activities. The general principles of the catalytic cycles are similar to the Suzuki coupling, involving oxidative addition, migratory insertion (for Heck) or transmetalation with a copper acetylide (for Sonogashira), and reductive elimination.
IV. Biological Significance of this compound Derivatives
The synthetic utility of this compound is ultimately demonstrated by the biological activity of the molecules derived from it. A vast body of literature highlights the potential of these compounds in various therapeutic areas.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives.
Table 1: Anticancer Activity of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives [11]
| Compound ID | R | Cancer Cell Line | IC₅₀ (µM) |
| 7 | -Cl | A549 (Lung Carcinoma) | 15.3 ± 0.8 |
| HepG2 (Hepatocellular Carcinoma) | 12.5 ± 0.5 | ||
| 8 | -Br | A549 (Lung Carcinoma) | 18.2 ± 1.1 |
| HepG2 (Hepatocellular Carcinoma) | 14.7 ± 0.9 |
Table 2: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives [11]
| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2a | 4-Br | 25 | 50 | 50 |
| 2b | 4-Cl | 25 | 50 | 50 |
| 2c | 4-F | 50 | 100 | 100 |
| 2d | 4-NO₂ | 12.5 | 25 | 25 |
Table 3: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines [12]
| Compound | HeLa (IC₅₀, µM) | K562 (IC₅₀, µM) | MOLT-4 (IC₅₀, µM) | HUVEC (Normal Cells) (IC₅₀, µM) |
| 1c | 50 | 25 | 180 | 30 |
| 1e | 28 | 41 | 70 | >1000 |
V. Conclusion and Future Outlook
This compound has proven to be a highly versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the ability to selectively functionalize the benzofuran core through a variety of classic and modern synthetic methods provide access to a rich diversity of molecular architectures. The potent and varied biological activities of its derivatives, particularly in the realms of oncology and infectious diseases, ensure that this compound will remain a focus of intensive research and development efforts. Future work will likely focus on the development of more efficient and sustainable catalytic methods for its functionalization, including C-H activation strategies, and the exploration of new biological targets for its derivatives. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold.
References
- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic - Benchchem.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate. [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols - ResearchGate. [Link]
-
regioselective friedel-crafts acylation with. [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF - ResearchGate. [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]
-
Heck reaction - Wikipedia. [Link]
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Introduction: The Therapeutic Promise and Toxicological Imperative of Benzofurans
An Application Note from the Office of the Senior Scientist
Topic: A Comprehensive Guide to Cytotoxicity Profiling of 6-Methylbenzofuran Compounds
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] The this compound backbone, in particular, is a core structure in various compounds under investigation for therapeutic applications. These compounds often exert their effects by inducing programmed cell death (apoptosis) or other cytotoxic mechanisms in target cells.[4][5] However, this therapeutic potential is intrinsically linked to cytotoxicity. Therefore, a rigorous and multi-faceted assessment of a compound's cytotoxic profile is not merely a regulatory requirement but a foundational step in drug development. It allows researchers to determine therapeutic windows, identify mechanisms of action, and guide structure-activity relationship (SAR) studies.[6][7]
This guide provides a detailed, experience-driven framework for performing a comprehensive cytotoxicity assessment of novel this compound compounds. We move beyond simple viability readouts to build a multi-parametric profile, elucidating the how and why behind a compound's cellular effects. This self-validating system of assays is designed to provide robust, reproducible, and mechanistically insightful data for researchers in drug discovery and toxicology.
A critical challenge when working with benzofuran derivatives is their inherent hydrophobicity, which often leads to poor aqueous solubility.[8] This guide will address this issue head-on, integrating best practices for compound handling and solubilization to ensure data integrity.
Part 1: Foundational Viability Assessment: The Neutral Red Uptake Assay
The initial step in any cytotoxicity screen is to determine the dose-dependent effect of the compound on cell viability. While several assays exist, the Neutral Red Uptake (NRU) assay is a robust and sensitive choice for a primary screen.[9][10]
Principle of Causality: The NRU assay's efficacy is rooted in its biological mechanism. It measures the integrity of lysosomes, which are essential for cellular homeostasis. Viable, healthy cells actively transport and sequester the neutral red dye within their intact lysosomes.[11] When a substance like a this compound derivative induces cellular damage, lysosomal membranes become compromised. This leads to a decreased uptake and retention of the dye.[12] The amount of dye extracted from the cell population is therefore directly proportional to the number of viable cells with intact lysosomes, providing a more specific measure of cellular health than assays that only measure general metabolic activity.
Experimental Workflow: Neutral Red Uptake Assay
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Detailed Protocol: Neutral Red Uptake (NRU) Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell line (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Neutral Red solution (0.33% w/v in water)[12]
-
Neutral Red Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[12]
-
96-well flat-bottom sterile tissue culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Scientist's Note: Optimal seeding density is critical and must be determined empirically for each cell line to ensure cells are in an exponential growth phase during treatment and do not become over-confluent.[13]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of the this compound compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Trustworthiness Check: Always include a "vehicle control" group containing the highest concentration of DMSO used in the experiment to validate that the solvent is not affecting cell viability.[8]
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium (or control medium) to the respective wells.
-
Incubate for the desired exposure period (typically 24, 48, or 72 hours).
-
-
Neutral Red Staining:
-
After incubation, aspirate the treatment medium.
-
Wash the cells once with 150 µL of pre-warmed DPBS.
-
Add 100 µL of medium containing neutral red (diluted to 50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C, allowing viable cells to incorporate the dye.[9]
-
-
Dye Extraction and Quantification:
-
Data Acquisition:
-
Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[12]
-
Data Analysis:
-
Subtract the average OD of the blank wells (destain solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Part 2: Elucidating the Mechanism of Cell Death
An IC₅₀ value tells you if a compound is cytotoxic, but not how. To build a comprehensive profile, we must investigate the underlying mechanism. Benzofuran derivatives frequently induce apoptosis, often linked to oxidative stress.[1][5] Therefore, we will employ a targeted suite of assays to probe for apoptosis and reactive oxygen species (ROS) production.
Apoptosis Detection: Caspase-3/7 Activity Assay
Principle of Causality: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases.[14] Their activation is a critical, often irreversible step in the apoptotic cascade.[15] This assay uses a specific peptide substrate (DEVD) linked to a fluorophore.[16] In apoptotic cells, active caspase-3/7 cleaves the DEVD sequence, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the level of executioner caspase activity.[17][18]
Caption: The intrinsic apoptosis pathway often triggered by cytotoxic compounds.
Detailed Protocol: Caspase-3/7 Activity Assay (Fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well, black, clear-bottom plate as described in the NRU protocol. Choose a treatment time and a range of concentrations around the IC₅₀ value determined previously.
-
Assay Execution:
-
After treatment, equilibrate the plate to room temperature.
-
Add 100 µL of a commercially available Caspase-Glo® 3/7 Reagent (or similar) to each well. This reagent typically contains the DEVD substrate and a luciferase.
-
Mix gently by orbital shaking for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Oxidative Stress Detection: Intracellular ROS Assay
Principle of Causality: Many cytotoxic compounds, including benzofurans, can disrupt mitochondrial function, leading to the overproduction of Reactive Oxygen Species (ROS) like superoxide and hydrogen peroxide.[5][19] Excessive ROS causes oxidative damage to DNA, proteins, and lipids, which can trigger apoptosis.[20] This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][21] The fluorescence intensity is therefore directly proportional to the amount of intracellular ROS.
Detailed Protocol: DCFH-DA ROS Assay
Procedure:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere for 24 hours.
-
Probe Loading:
-
Treatment:
-
Data Acquisition:
-
Immediately measure fluorescence using a microplate fluorometer (Excitation: ~485 nm / Emission: ~535 nm).[19]
-
Readings can be taken kinetically over a period of 1-4 hours or as a single endpoint measurement.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence intensity over time or the endpoint fluorescence against the compound concentration. A significant increase compared to the vehicle control indicates ROS induction.
Membrane Integrity Assessment: LDH Release Assay
Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cells.[23] Under normal conditions, it remains within the intact cell. However, when the plasma membrane is severely compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[24] The LDH assay is a colorimetric method that measures the activity of this released LDH in the supernatant.[25] The amount of color formation is directly proportional to the number of cells with damaged plasma membranes.
Detailed Protocol: LDH Release Assay
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the NRU protocol. Crucially, you must also prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection:
-
After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
Assay Execution:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Abcam, or Thermo Fisher).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[26]
-
-
Data Acquisition:
-
Add 50 µL of the Stop Solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((OD of Treated - OD of Untreated) / (OD of Max Release - OD of Untreated)) * 100
Part 3: Data Interpretation and Troubleshooting
Synthesizing the data from these orthogonal assays provides a powerful, multi-dimensional view of the compound's cytotoxic profile.
| Assay | Question Answered | Favorable Outcome for Targeted Cytotoxicity |
| Neutral Red Uptake | Is the compound cytotoxic and at what concentration (IC₅₀)? | Potent (low nM to low µM) IC₅₀ value in cancer cells, high IC₅₀ in normal cells. |
| Caspase-3/7 Activity | Does the compound induce apoptosis? | Dose-dependent increase in caspase activity, correlating with viability loss. |
| ROS Production | Does the compound induce oxidative stress? | Dose-dependent increase in ROS, preceding or coinciding with apoptosis. |
| LDH Release | Does the compound cause membrane rupture (necrosis)? | Low LDH release at concentrations that induce apoptosis, indicating a clean apoptotic mechanism. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor aqueous solubility of the this compound derivative. | Ensure final DMSO concentration is <0.5%.[8] Pre-warm media before adding the compound. Visually inspect wells for precipitates before and after addition. |
| High Variability | Inconsistent cell seeding; edge effects in the 96-well plate. | Use a multichannel pipette for seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[27] |
| Low Signal in NRU/MTT | Insufficient cell number; incubation time too short. | Optimize cell seeding density.[13] Increase incubation time with the compound or the detection reagent. |
| High Background in ROS | Phenol red in the medium can interfere with fluorescence. | Use phenol red-free medium for the assay.[22] Ensure cells are washed thoroughly to remove excess probe. |
References
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]
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Weisang, D., & Dotzauer, A. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2644, 237–245. [Link]
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Celleasy. (n.d.). ROS Assay Kit Protocol. Retrieved January 13, 2026, from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved January 13, 2026, from [Link]
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Bio-protocol. (2019). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved January 13, 2026, from [Link]
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AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. Retrieved January 13, 2026, from [Link]
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Koszelewski, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]
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Martin, M. C., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51348. [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved January 13, 2026, from [Link]
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Sims, C. R., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). The dose-dependent curves for cytotoxicity screening of the benzofuran.... Retrieved January 13, 2026, from [Link]
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Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved January 13, 2026, from [Link]
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3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved January 13, 2026, from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 13, 2026, from [Link]
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MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved January 13, 2026, from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 13, 2026, from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 13, 2026, from [Link]
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Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 13, 2026, from [Link]
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MDPI. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Retrieved January 13, 2026, from [Link]
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ResearchGate. (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN. Retrieved January 13, 2026, from [Link]
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Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved January 13, 2026, from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved January 13, 2026, from [Link]
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Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved January 13, 2026, from [Link]
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Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved January 13, 2026, from [Link]
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TTS True Testing Services Laboratory. (n.d.). Cytotoxicity Test. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols for Antimicrobial Screening of 6-Methylbenzofuran Derivatives
Introduction: The Promise of 6-Methylbenzofuran Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1][2] Benzofurans, a class of heterocyclic organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5] Specifically, derivatives of the benzofuran core, such as this compound, are of considerable interest for the development of new antimicrobial drugs.[5] The strategic modification of the benzofuran skeleton allows for the fine-tuning of its biological activity, offering a pathway to developing potent and selective antimicrobial agents.[3][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of the antimicrobial potential of novel this compound derivatives. The protocols detailed herein are rooted in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[7][8] Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind the experimental design, empowering researchers to not only execute the protocols with precision but also to interpret the results with a deep understanding of their implications.
Part 1: Primary Screening - Identifying Antimicrobial Potential
The initial phase of screening is designed to efficiently identify which this compound derivatives possess antimicrobial activity. The Kirby-Bauer disk diffusion method is a widely used, qualitative technique for this purpose.[9][10][11]
Principle of the Disk Diffusion Method
The disk diffusion test assesses the susceptibility of a microorganism to a particular antimicrobial agent.[9][12] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective at inhibiting microbial growth, a clear "zone of inhibition" will appear around the disk after incubation.[11][12] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[10]
Detailed Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Negative control disks (impregnated with solvent only)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply the paper disks impregnated with the this compound derivatives onto the inoculated agar surface.
-
Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.[11]
-
Gently press each disk to ensure complete contact with the agar.
-
Place the positive and negative control disks on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.[13] Fungal plates may require longer incubation periods (24-48 hours).
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm) using calipers or a ruler.[10]
-
Experimental Workflow for Primary Screening
References
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Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). International Journal of Creative Research Thoughts.[Link]
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry.[Link]
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Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.[Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2013). International Journal of Pharmacy and Biological Sciences.[Link]
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Disk diffusion test. (2023). Wikipedia.[Link]
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Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). Bioorganic & Medicinal Chemistry Letters.[Link]
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Semantic Scholar.[Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.[Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon.[Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2007). Journal of Clinical Microbiology.[Link]
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Broth Microdilution. (n.d.). MI - Microbiology.[Link]
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EUCAST. (n.d.). ESCMID.[Link]
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Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs.[Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.[Link]
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Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024). MDPI.[Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology.[Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.[Link]
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EUCAST - Home. (n.d.). EUCAST.[Link]
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Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning.[Link]
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Antimicrobial susceptibility testing – disk diffusion methods. (2014). Slideshare.[Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Cellular and Infection Microbiology.[Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI.[Link]
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Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). mBio.[Link]
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Mechanisms of action by antimicrobial agents: A review. (2021). McGill Journal of Medicine.[Link]
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Guidance Documents. (n.d.). EUCAST.[Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST.[Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD).[Link]
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Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. (2020). mBio.[Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). European Journal of Medicinal Chemistry.[Link]
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in vitro experimental design for testing 6-methylbenzofuran anticancer activity
Abstract
Benzofuran and its derivatives represent a privileged class of heterocyclic compounds with a diverse range of pharmacological activities, including notable anticancer properties.[1][2] This application note presents a comprehensive, multi-phased in vitro experimental workflow designed to rigorously evaluate the anticancer potential of a specific derivative, 6-methylbenzofuran. The guide provides not just step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate robust and reproducible data. The workflow progresses from initial broad-spectrum cytotoxicity screening to detailed mechanistic studies elucidating the compound's effects on apoptosis, cell cycle progression, and metastatic potential.
Introduction & Rationale
The benzofuran scaffold is a core structural motif in numerous natural and synthetic compounds that exhibit significant biological activity.[2][3] Recent studies have highlighted that derivatives of this scaffold, including those with halogen or methyl substitutions, can exhibit potent and selective cytotoxicity against various cancer cell lines.[1][4][5] Specifically, some benzofuran compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells, often by modulating the activity of key effector proteins like caspases.[5]
The addition of a methyl group at the 6-position of the benzofuran ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[6] Therefore, a systematic in vitro evaluation of this compound is a logical step in the exploration of novel anticancer therapeutic agents.
This guide outlines a four-phase experimental plan. This tiered approach ensures a cost-effective and scientifically sound investigation, starting with broad screening and progressively focusing on the most promising cellular effects.
Overall Experimental Workflow
A successful investigation into a novel compound's anticancer activity follows a logical progression from general toxicity to specific mechanisms. The proposed workflow is designed to build upon the results of the preceding phase, creating a comprehensive profile of this compound's biological effects.
Caption: Phased experimental workflow for evaluating this compound.
Phase 1: Cytotoxicity Screening & IC50 Determination
Rationale: The initial step is to determine if this compound exhibits cytotoxic (cell-killing) activity and to quantify its potency. This is achieved by treating a panel of cancer cell lines with a range of compound concentrations and measuring cell viability. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this phase and is crucial for designing all subsequent experiments.[7][8] The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]
Cell Line Selection
The choice of cell lines should ideally represent different cancer types to assess the breadth of the compound's activity. Below is a suggested starting panel based on cancers against which other benzofuran derivatives have shown activity.[4][11]
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Carcinoma | Representative of a common and aggressive cancer. |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |
| HeLa | Cervical Cancer | A robust and widely characterized cancer cell line. |
| HepG2 | Hepatocellular Carcinoma | Represents liver cancer. |
Protocol: MTT Cell Viability Assay[9][13][14]
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 48 hours (a common time point for initial drug screens) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[10] Incubate for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Correct the absorbance values by subtracting the average OD of the "medium only" blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_Treated / OD_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Phase 2: Mechanistic Elucidation
Rationale: Once the IC50 values are established, the next logical step is to investigate how this compound induces cell death. The two most common outcomes of anticancer drug action are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[12] The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent "add-mix-measure" assay that quantifies the activity of these caspases.[13][14]
Caption: Caspase-Glo® 3/7 assay principle.
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. After 24 hours, treat cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate in the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[14]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium).[12]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all experimental readings. Express the results as fold change in caspase activity relative to the vehicle-treated control cells.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M), which can subsequently lead to apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in each phase of the cell cycle via flow cytometry.[15]
-
Cell Seeding & Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix and permeabilize the cells.[16] Incubate at 4°C for at least 30 minutes (or store for up to several weeks).
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA).[15][16]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of vehicle-treated controls.
Phase 3: Assessment of Metastatic Potential
Rationale: A key hallmark of cancer is the ability of cells to migrate and invade surrounding tissues. Evaluating a compound's ability to inhibit these processes is critical. The wound healing assay is a straightforward method to assess collective cell migration, while the Transwell assay quantifies chemotactic cell migration.[17][18]
Protocol: Wound Healing (Scratch) Assay[27][28][29]
-
Create Monolayer: Seed cells in a 6-well or 12-well plate and grow them to form a fully confluent monolayer.
-
Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer.[17]
-
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells and debris.[19] Replace with fresh, low-serum medium (to minimize proliferation) containing sub-toxic concentrations of this compound (e.g., 0.1x and 0.25x IC50).
-
Imaging: Place the plate on a microscope stage (preferably within an incubator with live-cell imaging capabilities). Capture an image of the scratch at time T=0. Continue to capture images of the same field of view at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the area of the cell-free "wound" at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area at T=0. Compare the rate of closure between treated and control groups.
Protocol: Transwell Migration Assay[30][31][32]
-
Plate Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[20]
-
Chemoattractant: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.[20] Add 200 µL of the cell suspension to the upper chamber of the Transwell insert, along with sub-toxic concentrations of this compound.
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 12-24 hours), depending on the cell type.
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the cells that did not migrate from the upper surface of the membrane.[21]
-
Fix and Stain: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol. Stain the cells with 0.1% crystal violet solution for 30 minutes.[20]
-
Imaging and Quantification: Wash the inserts to remove excess stain. Take multiple images of the stained cells under a microscope and count the number of migrated cells per field of view. Alternatively, the dye can be eluted with acetic acid, and the absorbance can be measured to quantify migration.[20]
Phase 4: Protein-Level Validation by Western Blot
Rationale: To validate the findings from the apoptosis assays and gain deeper mechanistic insight, Western blotting can be used to measure the expression levels of key apoptosis-regulating proteins. The Bcl-2 family of proteins includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[22] Cleaved caspase-3 is the activated form of this executioner caspase and a definitive marker of apoptosis.[23]
Protocol: Western Blot for Apoptosis Markers[33][35][36]
-
Protein Extraction: Treat cells with this compound at the IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometry analysis on the bands using ImageJ or similar software. Normalize the expression of target proteins to the loading control. Calculate the Bax/Bcl-2 ratio and compare the levels of all target proteins across treated and control samples.
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Gornowicz, A. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
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Al-Ostath, A. et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). [Link]
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Bio-protocol. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. [Link]
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Bio-protocol. Scratch Wound Healing Assay. [Link]
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University of Iowa Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]
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Introduction: Targeting Protein Synthesis in Oncology with Precision
An In-Depth Guide to the Synthesis and Evaluation of Potent Mnk Inhibitors Derived from 6-Methylbenzofuran Precursors
The dysregulation of protein synthesis is a critical feature in the development and progression of various cancers. A key control point in this process is the initiation of cap-dependent translation, which is heavily reliant on the activity of the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E at serine 209 is exclusively mediated by the Mitogen-activated Protein Kinase (MAPK)-interacting Kinases, Mnk1 and Mnk2. This phosphorylation event is crucial for oncogenic transformation but has been shown to be dispensable for normal cellular development. This unique dependency makes Mnk1 and Mnk2 highly attractive targets for cancer therapy, offering a potential therapeutic window with reduced toxicity.
The benzofuran scaffold is recognized as a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with diverse and potent biological activities, including anticancer and anti-inflammatory effects.[1][2] This guide focuses on a specific class of Mnk inhibitors built around a this compound core, detailing the strategic design, chemical synthesis, and biological evaluation of these promising therapeutic agents.
The Mnk/eIF4E Signaling Axis: A Prime Target in Cancer
Mnk1 and Mnk2 are serine/threonine kinases that act as downstream effectors of the MAPK signaling pathways (Erk and p38). Upon activation, Mnks phosphorylate eIF4E, which enhances the translation of specific mRNAs encoding proteins vital for tumor growth, proliferation, and metastasis.[3] Inhibiting Mnk activity blocks this phosphorylation, thereby reducing the expression of these oncogenic proteins and suppressing tumor progression.
Synthetic Strategy and Workflow
The development of potent this compound-based Mnk inhibitors often employs a fragment-based drug design approach.[4] This strategy involves identifying and optimizing a core scaffold that binds effectively to the target kinase. The general workflow involves the construction of a substituted this compound core, followed by the introduction of a carboxamide moiety at the 7-position and diversification at the 2-position to enhance potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate: Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
This protocol describes a foundational step in creating the benzofuran core, adapted from procedures for similar structures.[1][5] The choice of a hydroxy-acetyl benzofuran provides multiple handles for subsequent chemical modifications.
Materials:
-
2,4-dihydroxy-5-methylacetophenone
-
Methyl acetoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ice-cold water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxy-5-methylacetophenone (0.1 mol) and methyl acetoacetate (0.11 mol) in 100 mL of absolute ethanol.
-
Catalysis: Add piperidine (0.02 mol) dropwise to the solution while stirring. The piperidine acts as a basic catalyst to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the benzofuran ring occurs via an initial Knoevenagel condensation followed by intramolecular cyclization.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
Precipitation & Filtration: Acidify the aqueous mixture with dilute HCl to a pH of ~2-3 to precipitate the product. Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any residual catalyst and salts.
-
Purification: Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent to yield the pure methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide Derivatives
This protocol outlines the final steps to generate the active Mnk inhibitors, focusing on the installation of the critical carboxamide group, which often serves as a hinge-binder in the kinase active site.[4]
Materials:
-
6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxylic acid (synthesized from the product of Protocol 1 via subsequent steps)
-
Oxalyl chloride or a similar activating agent (e.g., HATU)
-
Appropriate amine (R-NH₂) for diversification
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation (if applicable): Suspend the starting carboxylic acid (1 mmol) in 20 mL of anhydrous DCM. Add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of oxalyl chloride (1.5 mmol). Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases and the solution becomes clear. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Coupling: Re-dissolve the resulting acid chloride in 20 mL of anhydrous DCM. In a separate flask, dissolve the desired amine (1.2 mmol) and TEA (2.5 mmol) in 10 mL of anhydrous DCM. Cool the amine solution to 0 °C in an ice bath.
-
Reaction: Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes. Allow the reaction to warm to room temperature and stir overnight. The base (TEA) is crucial for scavenging the HCl generated during the reaction.
-
Quenching and Extraction: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by flash column chromatography or preparative HPLC to yield the final pure compound.
-
Characterization: Verify the identity and purity of the final carboxamide derivative using NMR, LC-MS, and HRMS.
Protocol 3: In Vitro Mnk1/2 Kinase Inhibition Assay
This protocol is essential for determining the potency of the synthesized compounds against the target kinases. It measures the ability of the inhibitor to block the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human Mnk1 and Mnk2 enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at or near the Kₘ for each enzyme)
-
Biotinylated substrate peptide (e.g., a peptide derived from eIF4E)
-
Synthesized inhibitor compounds dissolved in DMSO
-
[γ-³³P]ATP (for radiometric assay) or appropriate antibody for ELISA-based detection
-
384-well plates
-
Scintillation counter or plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor.
-
Reaction Mixture: In a 384-well plate, add the kinase buffer, the Mnk enzyme, and the substrate peptide.
-
Inhibitor Addition: Add 1 µL of the diluted inhibitor compound to each well (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Pre-incubate the plate for 15 minutes at room temperature. Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric detection).
-
Incubation: Incubate the plate at 30 °C for 60-90 minutes.
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). For radiometric assays, transfer the reaction mixture to a filter plate, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 4: Western Blot for Phospho-eIF4E in Cells
This cellular assay validates that the inhibitor functions by the intended mechanism within a biological context.[4]
Materials:
-
Cancer cell line (e.g., HCT-116, MOLM-13)[4]
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the Mnk inhibitor (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with 100 µL of lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts (load 20-30 µg per lane) and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) overnight at 4 °C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescent imaging system.
-
Analysis: Re-probe the blot with antibodies for total eIF4E and a loading control (β-actin) to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent decrease in eIF4E phosphorylation.[4]
Data Summary: Inhibitory Activity
The following table summarizes the reported inhibitory activities of representative 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives against Mnk2.[4]
| Compound ID | Mnk2 IC₅₀ (µM) | Anti-proliferative Activity |
| 5b | 1.45 | Not specified in abstract |
| 5i | 1.16 | Not specified in abstract |
| 5o | 3.55 | Yes (THP-1, MOLM-13, HCT-116) |
| 8k | 0.27 | Yes (THP-1, MOLM-13, HCT-116) |
Data sourced from PubMed abstract on novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives.[4]
Conclusion
The this compound scaffold serves as a robust and versatile platform for the design and synthesis of potent and selective Mnk inhibitors. The detailed protocols provided herein offer a comprehensive guide for researchers in medicinal chemistry and drug development to synthesize, characterize, and evaluate these compounds. The most promising derivatives, such as compound 8k with a sub-micromolar IC₅₀ value, demonstrate significant potential for further preclinical and clinical development as novel anticancer agents.[4] The structure-activity relationship insights gained from these studies will continue to fuel the optimization of this unique benzofuran scaffold for improved potency and drug-like properties.[6]
References
- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH77Tu0B78X5qLi5kUvENHwkz8sPcw1KcKA7XeiuF4IOaKgFmQu09PR6ZpZlR3zfukxcgA0dvNxZ35TQ-EsXVPE_4hgdDP2rTLsvFDu6VCeX2lk3HXArS1tkDJtBVI1n-8UpIS9qJu1RCyzLatO-NlG66W1Tk_xGpbee5v4n30RPpyAMLhWgsvSXEYeYnyiM5JMpkx2sp9cKUfjsvC-o6889zlcpWThhJyeih1qn5SNk8vy7_53G1R0h0U_71ZZhP0y9MlXK7wGkR_52G40Xb7jO5wGn5l5ZL2tHow=]
- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29656209/]
- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1830303X]
- Unveiling the Structure-Activity Relationship of a Novel Benzofuran Carboxamide for Kinase Inhibition - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtUp27GwikyHuJswLm2uWnorFQ8GjNSyWVCf7L8WjDQQ0FVh7D8RrJ4JYJZ0iqtRlv12tj1T2oA3e-yGL_YZZs7AD1gp2PZdZhhJOZgM2RAhlsSBpTVV4UWomKtqUA2X_ZjS9cWNMpf1wWA3niLBQV557EpPBt7cjHlJqrndj78Ik_SlrjmArQcGDZEpPvqiHyseAbDFjLQ_7Io9N7u8w1NW9CqynT22KN-rzwSlv0IDNpEJm5X2jMNKzPmTLRSz8oJdg=]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9096470/]
- Design, synthesis and biological evaluation of MNK-PROTACs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38498082/]
- Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold - SAHMRI. [URL: https://www.sahmri.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6524021/]
- Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening - MDPI. [URL: https://www.mdpi.com/1420-3049/27/13/4233]
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. [URL: https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf]
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796030/]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35565561/]
Sources
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- 4. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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The Potential of 6-Methylbenzofuran in the Development of Neuroprotective Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a significant challenge to global health. The development of effective neuroprotective agents is a critical area of research. Among the diverse scaffolds explored, 6-methylbenzofuran has emerged as a promising pharmacophore. Its derivatives have demonstrated a range of biological activities conducive to neuroprotection, including antioxidant, anti-inflammatory, and anti-amyloidogenic properties. This document provides a comprehensive guide to the utilization of this compound in the development of novel neuroprotective agents, detailing synthetic methodologies, in vitro and in vivo screening protocols, and mechanistic elucidation.
The this compound Scaffold: A Privileged Structure in Neuroprotection
The benzofuran moiety is a heterocyclic aromatic compound that is a core component of many biologically active natural and synthetic products. The addition of a methyl group at the 6-position can significantly influence the molecule's electronic and steric properties, often enhancing its interaction with biological targets relevant to neurodegeneration.
The neuroprotective potential of this compound derivatives stems from their ability to intervene in multiple pathological cascades associated with neurodegenerative diseases. These mechanisms include:
-
Antioxidant Activity: Mitigation of oxidative stress through the scavenging of reactive oxygen species (ROS).
-
Anti-inflammatory Effects: Modulation of pro-inflammatory signaling pathways in the brain.
-
Inhibition of Protein Aggregation: Interference with the formation of neurotoxic protein aggregates, such as amyloid-beta (Aβ) plaques.[1][2]
-
Enzyme Inhibition: Targeting enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the progression of neurodegenerative disorders.
Synthesis of this compound Derivatives
A versatile and efficient synthesis of the this compound core is paramount for developing a library of derivatives for screening. One common and effective strategy is the Perkin rearrangement.
Protocol 1: Synthesis of a this compound Core via Perkin Rearrangement
This protocol outlines a general, two-step procedure for the synthesis of a 6-methyl-substituted benzofuran-2-carboxylic acid, a key intermediate for further derivatization.
Step 1: Synthesis of 3-Bromo-6-methylcoumarin
-
Dissolve 6-methylcoumarin (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the crude product with cold ethanol and dry under vacuum to yield 3-bromo-6-methylcoumarin.
Step 2: Perkin Rearrangement to this compound-2-carboxylic acid
-
Dissolve 3-bromo-6-methylcoumarin (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (3 equivalents).
-
Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2.
-
Collect the precipitated this compound-2-carboxylic acid by filtration.
-
Wash the product with water and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Causality behind Experimental Choices: The Perkin rearrangement is a robust method for converting coumarins to benzofurans. The use of NBS in the first step provides a regioselective bromination at the 3-position of the coumarin ring. The subsequent base-catalyzed rearrangement proceeds via a ring-opening and recyclization mechanism to form the thermodynamically more stable benzofuran ring.
In Vitro Evaluation of Neuroprotective Activity
Initial screening of newly synthesized this compound derivatives is typically performed using in vitro cell-based assays that model key aspects of neurodegeneration. The human neuroblastoma SH-SY5Y cell line is a widely used and relevant model for these studies.[3][4][5]
Protocol 2: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells (MTT Assay)
This protocol details the use of the MTT assay to quantify the protective effect of this compound derivatives against hydrogen peroxide (H₂O₂)-induced cytotoxicity.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically). Do not add H₂O₂ to the control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Self-Validation: The inclusion of a positive control (a known antioxidant) and a vehicle control ensures that the observed effects are due to the test compounds and not the solvent or other experimental variables.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the antioxidant capacity of the test compounds.
Materials:
-
SH-SY5Y cells and culture reagents
-
Test compounds
-
Hydrogen peroxide (H₂O₂)
-
DCFH-DA solution (10 µM in serum-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2, using a black 96-well plate.
-
DCFH-DA Staining: After the 24-hour incubation with H₂O₂, remove the medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Measure Fluorescence: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group.
Mechanistic Elucidation: Western Blot Analysis of Signaling Pathways
To understand how this compound derivatives exert their neuroprotective effects, it is crucial to investigate their impact on key signaling pathways. Western blotting is a powerful technique for this purpose.[6][7][8][9][10]
Protocol 4: Western Blot Analysis of Pro-survival and Pro-apoptotic Proteins
This protocol provides a general workflow for analyzing the expression of proteins involved in cell survival and apoptosis, such as Akt, Bax, and Bcl-2.
Procedure:
-
Cell Lysis: After treatment (as in Protocol 2), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Evaluation in Animal Models of Neurodegeneration
Promising this compound derivatives identified through in vitro screening should be further evaluated in animal models of neurodegenerative diseases to assess their in vivo efficacy and pharmacokinetic properties.
Application Note: In Vivo Studies in an Alzheimer's Disease Mouse Model
A commonly used model is the APP/PS1 transgenic mouse, which develops age-dependent amyloid plaque pathology and cognitive deficits.
Experimental Design:
-
Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls.
-
Compound Administration: Administer the selected this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 1-3 months).
-
Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or Y-maze.
-
Histopathological Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Perform immunohistochemical staining for Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ peptides (Aβ40 and Aβ42) by ELISA and analyze the expression of key signaling proteins by Western blot.
Data Presentation:
Table 1: In Vitro Neuroprotective Effects of Exemplary this compound Derivatives
| Compound | H₂O₂-induced Cytotoxicity (IC₅₀, µM) | ROS Scavenging (EC₅₀, µM) |
| 6-MBF-01 | 12.5 | 8.2 |
| 6-MBF-02 | 8.7 | 5.1 |
| 6-MBF-03 | 15.2 | 11.4 |
| N-acetylcysteine | 5.5 | 3.8 |
Table 2: In Vivo Efficacy of 6-MBF-02 in APP/PS1 Mice
| Treatment Group | Morris Water Maze (Escape Latency, s) | Brain Aβ42 Levels (pg/mg tissue) |
| Wild-type + Vehicle | 25 ± 5 | 150 ± 30 |
| APP/PS1 + Vehicle | 65 ± 10 | 1200 ± 200 |
| APP/PS1 + 6-MBF-02 | 35 ± 7 | 750 ± 150 |
Visualizing the Mechanism: Signaling Pathways and Workflows
Diagram 1: Proposed Neuroprotective Signaling Pathway of this compound Derivatives
Caption: Proposed neuroprotective signaling pathways of this compound derivatives.
Diagram 2: Experimental Workflow for Neuroprotective Agent Development
Caption: A streamlined workflow for the development of this compound-based neuroprotective agents.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel neuroprotective agents. The protocols and application notes provided in this document offer a comprehensive framework for researchers to systematically explore the potential of these compounds. By combining rational drug design, robust in vitro screening, detailed mechanistic studies, and rigorous in vivo validation, the development of clinically effective this compound-based therapies for neurodegenerative diseases can be significantly advanced.
References
-
MDPI. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR 1. [Link]
-
Frontiers. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. [Link]
-
ResearchGate. (2022). In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress.... [Link]
-
National Center for Biotechnology Information. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]
-
protocols.io. (2024). Western Blotting for Neuronal Proteins. [Link]
-
National Center for Biotechnology Information. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]
-
PubMed. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR₁. [Link]
-
Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. [Link]
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National Center for Biotechnology Information. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. [Link]
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MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
ResearchGate. (2024). (PDF) Western Blotting for Neuronal Proteins v1. [Link]
-
National Center for Biotechnology Information. (2008). Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]
-
ResearchGate. (2017). (PDF) Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. [Link]
-
National Center for Biotechnology Information. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
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National Center for Biotechnology Information. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. [Link]
-
National Center for Biotechnology Information. (2025). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. [Link]
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National Center for Biotechnology Information. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Methylbenzofuran Synthesis
Welcome to the technical support center for the synthesis of 6-methylbenzofuran. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this critical synthetic transformation. Here, we move beyond simple protocols to address the underlying chemical principles that govern reaction outcomes, enabling you to diagnose issues and rationally improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common contributing factors?
Low yield is a frequent challenge and can stem from several stages of the synthesis. The most common culprits are incomplete reaction, degradation of starting materials or product, and inefficient purification. Key areas to investigate include the choice of synthetic route, the purity of your starting materials (especially the substituted phenol and the coupling partner), and the reaction conditions such as temperature, solvent, and catalyst system. For instance, in a classic Perkin-type reaction, the basicity of the catalyst is crucial; a base that is too strong can promote side reactions, while one that is too weak will result in a sluggish and incomplete conversion.
Q2: I am observing the formation of several side products in my reaction mixture. How can I identify and minimize them?
Side product formation is often indicative of non-selective reaction conditions. Common side products in benzofuran synthesis can include O-alkylation products, starting material dimers, or rearranged intermediates.
To address this, consider the following:
-
Reaction Temperature: Elevated temperatures can provide the activation energy for undesired pathways. Running a temperature screen is often the first step in optimization.
-
Catalyst/Base Selection: The nature of the catalyst or base is paramount. For example, in palladium-catalyzed cyclizations, the choice of ligand can dramatically influence selectivity.
-
Starting Material Quality: Impurities in your starting materials can act as catalysts for side reactions or be converted into new impurities. Always ensure the purity of your reagents.
A systematic approach to identifying these byproducts involves their isolation and characterization by techniques such as NMR, mass spectrometry, and, if possible, X-ray crystallography.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Inconsistent Reaction Rates and Stalled Reactions
You may observe that your reaction starts well but then slows down or stalls before reaching completion. This is a common issue in heterogeneous catalysis or when a catalyst deactivates.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Catalyst Deactivation | In palladium-catalyzed reactions, the active Pd(0) species can be oxidized to inactive Pd(II) or agglomerate into palladium black. The ligand may also degrade. | 1. Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation. Degas your solvent thoroughly. 2. Ligand Choice: Some ligands are more robust than others. Consider screening different phosphine or N-heterocyclic carbene (NHC) ligands. 3. Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can prevent bimolecular decomposition pathways. |
| Inhibitors in Reagents | Trace impurities in your starting materials or solvent (e.g., water, other nucleophiles) can poison the catalyst. | 1. Reagent Purification: Purify your starting materials by recrystallization, distillation, or column chromatography. 2. Solvent Purity: Use anhydrous, high-purity solvents. Consider passing them through a column of activated alumina. |
| Poor Solubility | If your starting materials or intermediates have poor solubility in the chosen solvent, the reaction can become diffusion-limited. | 1. Solvent Screening: Test a range of solvents with different polarities and boiling points. 2. Temperature Adjustment: Carefully increasing the temperature can improve solubility, but monitor for side product formation. |
Experimental Workflow for Diagnosing Stalled Reactions
Caption: Troubleshooting flowchart for stalled reactions.
Issue 2: Difficulty in Removing the Catalyst Post-Reaction
Residual catalyst, particularly palladium, is a major concern, especially in pharmaceutical applications.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Catalyst Leaching | The catalyst or its byproducts are soluble in the reaction mixture and co-elute with the product during chromatography. | 1. Scavengers: Use functionalized silica gels or polymers (e.g., with thiol groups) to bind and remove residual palladium. 2. Activated Carbon: Treatment with activated carbon can be effective, but may also adsorb your product. 3. Precipitation/Crystallization: Often, careful crystallization of the product can leave the catalyst behind in the mother liquor. |
| Inappropriate Work-up | The work-up procedure may not be effective at removing the catalyst. | 1. Aqueous Wash: A wash with an aqueous solution of a ligand that binds strongly to the metal (e.g., thiourea, sodium sulfide) can help extract it into the aqueous phase. Exercise caution as some reagents are toxic. |
Issue 3: Poor Regioselectivity in Cyclization
In some synthetic routes, cyclization can occur at different positions, leading to a mixture of isomers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Steric and Electronic Effects | The inherent electronic properties and steric hindrance of your starting materials dictate the preferred site of cyclization. | 1. Protecting Groups: The strategic use of bulky protecting groups can block undesired reaction sites and direct the cyclization. 2. Directed Metalation: Using a directing group can position a metal catalyst at a specific site, ensuring regioselective bond formation. |
| Reaction Mechanism | The operative mechanism (e.g., Heck vs. Sonogashira coupling followed by cyclization) will have different regiochemical outcomes. | 1. Route Selection: Carefully choose a synthetic route known for high regioselectivity for your specific substrate. The Sonogashira coupling of a terminal alkyne with an ortho-iodophenol followed by cyclization is often highly selective. |
Key Mechanistic Consideration: Sonogashira Coupling followed by Cyclization
This is a powerful and often highly regioselective method for the synthesis of benzofurans.
Caption: Simplified Sonogashira coupling and cyclization pathway.
References
-
Title: Recent Developments in the Synthesis of Benzofurans Source: Chemical Reviews URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Benzofurans and Indoles Source: Accounts of Chemical Research URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Chemistry Source: Chemical Reviews URL: [Link]
Technical Support Center: Overcoming Purification Challenges of Crude 6-Methylbenzofuran
Welcome to the technical support center dedicated to addressing the purification challenges of crude 6-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic motif. As a key intermediate in the synthesis of various biologically active compounds, achieving high purity of this compound is critical for reliable downstream applications.[1][2][3]
This resource provides practical, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your purification protocols. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the underlying principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Positional Isomers: Depending on the synthetic strategy, isomers such as 4-, 5-, or 7-methylbenzofuran may be formed.[4][5]
-
Byproducts of Cyclization: Incomplete or alternative cyclization reactions can lead to various side products.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Reagents: Traces of reagents used in the synthesis, such as acids or bases.[6]
Q2: What are the recommended initial purification techniques for crude this compound?
A2: A multi-step purification approach is often the most effective. A typical sequence would be:
-
Aqueous Work-up: To remove water-soluble impurities and reagents. A wash with a saturated aqueous sodium bicarbonate solution is often used to neutralize any acidic components.[6]
-
Column Chromatography: This is the primary method for separating this compound from impurities with different polarities. Silica gel is a commonly used stationary phase.[1][7][8]
-
Recrystallization or Distillation: As a final polishing step to achieve high purity. The choice between these depends on the physical properties of your compound and the remaining impurities.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For aromatic compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[7] An optimal Rf value for your product on TLC is typically between 0.2 and 0.4.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Persistent Impurities After Column Chromatography
Question: Despite running a silica gel column, I'm still seeing impurities in my NMR/GC-MS that are very close to my product. How can I improve the separation?
Answer: This is a common challenge, especially with isomers or byproducts that have similar polarities to this compound. Here are several strategies to enhance your separation:
-
Optimize Your Solvent System:
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (a solvent gradient) can significantly improve the resolution of closely eluting compounds.[7] Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.
-
Solvent Screening: Experiment with different solvent combinations. For instance, if a hexane/ethyl acetate system is not working, consider trying a toluene/ethyl acetate or a dichloromethane/hexane system.
-
-
Modify the Stationary Phase:
-
Change of Adsorbent: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina (which can be acidic, neutral, or basic) or even reverse-phase silica (C18).[7] The choice will depend on the nature of the impurities.
-
Deactivated Silica Gel: Some compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation or tailing on the column. You can prepare a deactivated silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.[7]
-
-
Column Parameters:
-
Column Dimensions: A longer and narrower column will generally provide better separation than a short and wide one.
-
Loading: Overloading the column is a frequent cause of poor separation. A general guideline is to use a silica gel to crude compound ratio of at least 30:1 (w/w).[7]
-
Problem 2: Low Recovery of this compound After Purification
Question: My final yield of pure this compound is significantly lower than expected. What are the potential causes and how can I mitigate this?
Answer: Low recovery can be attributed to several factors throughout the purification process. Here's a systematic approach to identify and address the issue:
-
Irreversible Adsorption on Silica Gel:
-
Cause: Highly polar impurities or even the product itself can sometimes bind irreversibly to the active sites on the silica gel.
-
Solution: A pre-column filtration through a small plug of silica or celite can help remove baseline impurities that might otherwise stick to the main column.[7] Using a less polar eluent system initially can also help prevent the product from adhering too strongly.
-
-
Product Degradation:
-
Cause: As mentioned, the acidic nature of silica gel can degrade sensitive compounds.
-
Solution: Use deactivated silica gel or an alternative stationary phase like neutral alumina.[7] Also, ensure that your solvents are free of peroxides, especially when using ethers like diethyl ether or THF.
-
-
Losses During Solvent Removal:
-
Cause: this compound is a relatively volatile compound. Aggressive removal of solvents under high vacuum or elevated temperatures can lead to significant product loss.
-
Solution: Use a rotary evaporator with controlled temperature and vacuum. For the final traces of solvent, it is better to use a high-vacuum pump at room temperature for a longer duration rather than heating.
-
Problem 3: The Purified Product is an Oil Instead of a Solid
Question: I expected my purified this compound to be a solid, but I've ended up with a persistent oil. What could be the reason?
Answer: "Oiling out" instead of crystallization is a common frustration in the final purification stages. This typically points to the presence of impurities that are disrupting the crystal lattice formation.
-
Insufficient Purity:
-
Cause: Even small amounts of impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization.
-
Solution: The product needs further purification. Consider a second column chromatography with a different solvent system or a different stationary phase. Preparative HPLC is a powerful, albeit more resource-intensive, option for obtaining highly pure material.[7]
-
-
Recrystallization Solvent Issues:
-
Cause: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities should remain soluble at all temperatures.[7]
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. For aromatic compounds, solvents like ethanol, methanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate can be effective.[7]
-
Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals. Rapid cooling can trap impurities.[7]
-
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
-
-
Experimental Protocols & Data
Table 1: Recommended Solvent Systems for Purification of Benzofuran Derivatives
| Purification Technique | Stationary Phase | Recommended Eluent/Solvent System | Target Rf (TLC) / Observation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient)[1] | 0.2 - 0.4 |
| Column Chromatography | Silica Gel | Chloroform[1] | Varies based on derivative |
| Column Chromatography | Silica Gel | Chloroform/Methanol (e.g., 50:0.2 v/v)[8] | For more polar derivatives |
| Recrystallization | - | Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene[7] | Dissolves when hot, precipitates when cold |
General Protocol for Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the ones containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the product's volatility.
Visualization of Purification Workflow
Diagram 1: General Purification Workflow for Crude this compound
Caption: A typical workflow for the purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
- Benchchem. (n.d.). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- ResearchGate. (n.d.). (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
- PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- NIH PubChem. (n.d.). This compound.
- PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR).
- Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
- Journal of Forensic Sciences. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
- GSRS. (n.d.). This compound.
- Research Article. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- ResearchGate. (n.d.). Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one.
- ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-.
- SpectraBase. (n.d.). Methyl benzofuran-6-carboxylate.
- NIH PubChem. (n.d.). 2-Methylbenzofuran-6-ol.
- PubMed Central. (2025). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. forendex.southernforensic.org [forendex.southernforensic.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in 6-methylbenzofuran reactions
Welcome to the technical support center for synthetic methodologies involving 6-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtleties of working with this valuable heterocyclic scaffold. Our focus is on providing practical, mechanistically-grounded solutions to identify and minimize the formation of common side products, ensuring the robustness and efficiency of your synthetic routes.
Section 1: Electrophilic Aromatic Substitution on this compound
The this compound ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. However, the interplay between the activating furan oxygen and the methyl-substituted benzene ring can lead to challenges in regioselectivity and the formation of unwanted byproducts.
FAQ 1: Vilsmeier-Haack Formylation - Controlling Regioselectivity and Preventing Side Reactions
Question: "I am attempting a Vilsmeier-Haack formylation on this compound and observing a mixture of products, along with some dark, insoluble material. How can I obtain the desired aldehyde cleanly?"
Answer: This is a common issue stemming from the high reactivity of the benzofuran nucleus and the multiple activated positions available for electrophilic attack. The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile, but under elevated temperatures, it can lead to side reactions.[1][2][3]
Root Cause Analysis:
-
Regioselectivity Issues: The furan oxygen strongly directs electrophilic attack to the C2 position. The methyl group on the benzene ring activates the ortho (C5, C7) and para (C4) positions. This competition can result in a mixture of formylated isomers.
-
Polymerization/Degradation: Benzofurans, especially under acidic and heated conditions, can be prone to acid-catalyzed polymerization or degradation, leading to the formation of resinous or tar-like materials.[4]
Troubleshooting Guide & Protocol:
Objective: To achieve selective formylation, typically at the C2 or C7 position, while minimizing byproduct formation.
Key Principle: The reaction's outcome is highly dependent on temperature and the stoichiometry of the Vilsmeier reagent. Milder conditions generally favor kinetic control and reduce degradation.[2]
Experimental Protocol: Selective Formylation
-
Reagent Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to 0 °C.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the cooled POCl₃ solution. Stir for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.[5]
-
Substrate Addition: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it slowly to the Vilsmeier reagent solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] The reaction is often complete within 2-4 hours at low temperatures. Avoid letting the reaction run for extended periods or warming to room temperature unless no conversion is observed.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This neutralizes the acid and hydrolyzes the intermediate iminium salt to the aldehyde.[1]
-
Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for Vilsmeier-Haack reactions.
FAQ 2: Friedel-Crafts Acylation - Avoiding Isomerization and Polyacylation
Question: "I'm performing a Friedel-Crafts acylation on this compound with acetyl chloride and AlCl₃, but I'm getting poor yields and a complex mixture of products. How can I improve this reaction?"
Answer: The Friedel-Crafts acylation, while powerful, uses a highly reactive acylium ion electrophile and a strong Lewis acid, which can cause several side reactions with a sensitive substrate like this compound.[7][8]
Root Cause Analysis:
-
Low Regioselectivity: The highly reactive acylium ion is less selective than the Vilsmeier reagent, leading to acylation at multiple positions (C2, C7, and potentially C4/C5).
-
Polyacylation: The first acylation introduces an electron-withdrawing group, which deactivates the ring. However, under forcing conditions, a second acylation can still occur.
-
Substrate Degradation: Strong Lewis acids like AlCl₃ can coordinate to the furan oxygen, potentially leading to ring-opening or polymerization.[9]
Troubleshooting Guide & Protocol:
Objective: To achieve mono-acylation at the desired position with minimal side products.
Key Principle: Employing milder Lewis acids and controlling stoichiometry are crucial for success. The choice of solvent can also influence catalyst activity and reaction outcome.
| Parameter | Standard Condition (High Reactivity) | Optimized Condition (High Selectivity) | Rationale |
| Lewis Acid | AlCl₃ | ZnCl₂, FeCl₃, SnCl₄, or Bi(OTf)₃ | Milder acids are less likely to cause substrate degradation and can improve regioselectivity.[9] |
| Stoichiometry | >1.1 eq. Acyl Halide | 1.05 eq. Acyl Halide | Prevents polyacylation by avoiding a large excess of the electrophile. |
| Temperature | Room Temp to Reflux | 0 °C to Room Temperature | Lower temperatures reduce the rate of side reactions and improve control over the primary acylation event. |
| Solvent | CS₂, Nitrobenzene | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Less reactive solvents are preferred to avoid complex formation or side reactions with the Lewis acid. |
Experimental Protocol: Mild Friedel-Crafts Acylation
-
In a flame-dried flask under N₂, suspend a mild Lewis acid (e.g., ZnCl₂, 1.2 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Add the acyl chloride (1.05 eq.) dropwise.
-
Slowly add a solution of this compound (1.0 eq.) in DCM.
-
Stir at 0 °C and allow the reaction to slowly warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into cold, dilute HCl (aq).
-
Perform a standard aqueous work-up, dry the organic layer, and purify by column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
To functionalize the this compound core, it is often necessary to first install a handle, such as a halogen, for subsequent cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for forming C-C bonds.[10]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Question: "My Suzuki coupling between 2-bromo-6-methylbenzofuran and an arylboronic acid is giving low yields of the desired biaryl product. My main impurities are the dehalogenated starting material (this compound) and a homocoupled boronic acid dimer."
Answer: These are classic side reactions in Suzuki-Miyaura coupling, each with distinct mechanistic origins.[11] Optimizing the base, solvent, and catalyst system is key to suppressing these unwanted pathways.
Root Cause Analysis:
-
Dehalogenation: This occurs when the oxidative addition intermediate, Ar-Pd(II)-X, undergoes a reaction (e.g., with trace water, base, or solvent) that results in a hydride ligand replacing the halide, followed by reductive elimination to form Ar-H.[12]
-
Protodeboronation: The boronic acid (R-B(OH)₂) can react with water or other protic sources, especially under basic conditions, to cleave the C-B bond, forming R-H. This reduces the concentration of the active nucleophile.
-
Homocoupling (Glaser-type): This side reaction forms a dimer of your boronic acid (R-R). It is often promoted by the presence of oxygen and, in some systems, can be accelerated by the palladium catalyst itself.
Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura catalytic cycle with key side reaction pathways.
Optimization Strategies Table
| Side Product | Probable Cause | Recommended Solution |
| Dehalogenation | Unstable Pd-H species formation. | Use a non-coordinating, anhydrous solvent (e.g., Toluene, Dioxane). Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination over side reactions. |
| Homocoupling | Oxygen in the reaction mixture; high catalyst loading. | Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or sparging with argon). Use a lower palladium catalyst loading (1-2 mol %). |
| Protodeboronation | Excessively strong base or presence of water. | Use a milder base like K₂CO₃ or K₃PO₄ instead of NaOH or alkoxides.[13] Use potassium aryltrifluoroborate salts, which are more stable to protodeboronation than boronic acids.[14] |
References
- Minimizing byproduct formation in benzofuranone synthesis. Benchchem.
- preventing byproduct formation in benzofuran synthesis. Benchchem.
- Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. Benchchem.
- Vilsmeier-Haack Reaction. NROChemistry.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Synthesis of this compound. PrepChem.com. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
-
Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
- Process for preparing benzofuran derivatives. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ARTICLE. ChemRxiv. Available at: [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Biocatalytic Friedel‐Crafts Reactions. PMC. Available at: [Link]
-
Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
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strategies for improving the stability of 6-methylbenzofuran compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-methylbenzofuran and its derivatives. This resource is designed to provide expert insights and practical solutions to the stability challenges commonly encountered with this important chemical scaffold. Our goal is to move beyond simple instructions, offering a deep dive into the causality behind experimental choices to empower you to design more robust and successful experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound compounds.
Q1: My this compound compound is showing signs of degradation (e.g., color change, new spots on TLC). What are the most likely causes?
A: The benzofuran scaffold, particularly the electron-rich furan ring, is susceptible to several degradation pathways. The most common causes are:
-
Oxidative Degradation: This is often the primary culprit. The furan ring can be oxidized by atmospheric oxygen, especially when in solution.[1][2] This process can be accelerated by exposure to light, heat, or the presence of metal ion impurities. The initial step often involves the formation of radical intermediates or peroxides, leading to quinone-like structures and eventual ring-opening.[1][3]
-
Photodegradation: Benzofurans can absorb UV light, leading to photochemical degradation.[4][5] Sunlight or even ambient laboratory lighting can provide sufficient energy to initiate reactions, particularly for compounds in solution.[4] This can lead to complex mixtures of byproducts.
-
Acid/Base Instability: While generally more stable than simple furans, the benzofuran ring can be sensitive to strong acidic or basic conditions, which can catalyze hydrolysis or other rearrangements. Forced degradation studies are essential to determine the specific pH lability of your derivative.[6][7]
Q2: How does the methyl group at the C6 position, or other substituents, affect the stability of the compound?
A: Substituents play a critical role in modulating the electronic properties and, consequently, the stability of the benzofuran ring.
-
Electron-Donating Groups (EDGs): The methyl group at the C6 position is a weak electron-donating group. EDGs on the benzene ring increase the overall electron density of the heterocyclic system. While this can be desirable for certain biological activities, it can also make the furan ring more susceptible to oxidative attack.[8][9]
-
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., nitro, cyano, carbonyl groups) to the benzofuran scaffold can decrease the electron density of the furan ring. This electronic "pull" makes the ring less susceptible to oxidation, generally enhancing its chemical stability.[8] Introducing a methyl group at the C3 position of the benzofuran ring has been shown to significantly increase the antiproliferative activity of certain derivatives, indicating that positional isomers can have profoundly different properties.[10]
Q3: What are the best general practices for handling and storing this compound compounds to ensure long-term stability?
A: Proactive measures are key. We recommend the following standard protocol:
-
Solid State Storage: Whenever possible, store the compound as a dry solid. Degradation is typically much slower in the solid state compared to in solution.
-
Inert Atmosphere: Store solids and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect against photodegradation.[4]
-
Temperature Control: Store compounds at low temperatures (-20°C or -80°C is common) to slow the rate of all potential degradation reactions.
-
Use of Antioxidants: For solution-based assays or long-term storage in solution, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).[]
Section 2: Troubleshooting Experimental Instability
This guide provides a structured approach to diagnosing and solving stability issues encountered during common laboratory procedures.
Problem 1: Compound in solution rapidly turns yellow or brown.
-
Probable Cause: This is a classic sign of oxidative degradation.[1] The formation of colored byproducts often results from the creation of highly conjugated systems following oxidative ring-opening or polymerization.
-
Troubleshooting Workflow:
A workflow for troubleshooting solution discoloration.
Problem 2: Multiple new peaks appear in HPLC/LC-MS analysis of a freshly prepared sample.
-
Probable Cause: The compound may be degrading in the analytical mobile phase or on the stationary phase of the column. Acidic mobile phases (e.g., containing formic acid or TFA) are common culprits.
-
Solutions & Recommendations:
-
Analyze Immediately: Minimize the time between sample preparation and injection.
-
pH Adjustment: If possible, buffer the mobile phase closer to a neutral pH to test for acid-catalyzed degradation.
-
Lower Temperature: Use a cooled autosampler (e.g., 4°C) to slow degradation while samples are queued for injection.
-
Method Validation: A properly validated stability-indicating method, developed through forced degradation studies, is crucial for distinguishing true impurities from analytical artifacts.[12]
-
Problem 3: Low or inconsistent yields after silica gel column chromatography.
-
Probable Cause: The slightly acidic surface of standard silica gel can catalyze the degradation of sensitive compounds. Prolonged exposure during a slow-running column exacerbates this issue.
-
Solutions & Recommendations:
-
Deactivate Silica: Use silica gel that has been treated with a base, such as triethylamine (~1% in the eluent), to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for flash chromatography.
-
Minimize Contact Time: Pack the column well and run the chromatography as quickly as possible while maintaining good separation.
-
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible stability data.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is fundamental for identifying degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Objective: To systematically assess the intrinsic stability of a this compound derivative under various stress conditions.
Starting Material: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
Procedure:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC/LC-MS.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C), monitoring at time points.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor at time points (degradation can be rapid). Dilute and analyze directly.
-
-
Thermal Degradation:
-
Transfer the solid compound to a vial and place it in an oven at a high temperature (e.g., 80°C).
-
Transfer a stock solution to a vial and place it in a heating block at a controlled temperature (e.g., 60°C).
-
Test samples at various time points.
-
-
Photolytic Degradation:
-
Expose a stock solution and a thin layer of the solid compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, run a dark control sample (wrapped in foil) to differentiate between photolytic and thermal degradation.
-
Analyze at appropriate time points.
-
Analysis: For all conditions, use a high-resolution analytical technique like UPLC-MS to separate, identify, and quantify the parent compound and all significant degradation products.[13][14]
Data Summary Table:
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 24h | Potential furan ring opening |
| Base Hydrolysis | 0.1 M NaOH | 40 °C | Up to 24h | Dependent on other functional groups |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 8h | Furan ring oxidation, epoxide formation[15] |
| Thermal (Solid) | Heat | 80 °C | Up to 72h | General decomposition |
| Thermal (Solution) | Heat | 60 °C | Up to 72h | Solvent-dependent decomposition |
| Photolysis | ICH Q1B Light Source | Ambient | Variable | Radical-mediated degradation[4] |
Workflow for a Forced Degradation Study
Workflow for a typical forced degradation study.
Section 4: Advanced Stabilization Strategies (Synthetic Modification)
When formulation or handling adjustments are insufficient, rationally designed synthetic modifications can permanently enhance compound stability. The strategy centers on altering the electronic and steric properties of the benzofuran core.
Conceptual Framework:
The furan moiety's susceptibility to oxidation is due to its high electron density. By synthetically adding electron-withdrawing groups (EWGs), we can reduce this electron density, making the ring less prone to attack by electrophiles and oxidants.[8]
Table: Conceptual Influence of Substituents on Benzofuran Stability
| Position of Substitution | Substituent Type | Example Group | Expected Impact on Oxidative Stability | Rationale |
| C2 or C3 (Furan Ring) | Strong EWG | -CO₂R, -CN, -CF₃ | Significant Increase | Directly reduces electron density of the furan ring. |
| C2 or C3 (Furan Ring) | Bulky Group | -t-Butyl, -Si(iPr)₃ | Moderate Increase | Provides steric hindrance, physically blocking reagents from attacking the furan ring. |
| Any (Benzene Ring) | Strong EWG | -NO₂, -SO₂R | Moderate Increase | Reduces electron density of the entire fused ring system. |
| Any (Benzene Ring) | Strong EDG | -OCH₃, -NH₂ | Decrease | Increases electron density, activating the ring system towards oxidation. |
Synthetic Approaches:
Numerous modern synthetic methods allow for the precise functionalization of the benzofuran scaffold.[9][16] Techniques like C-H activation and transition-metal-catalyzed cross-coupling reactions provide powerful tools for installing stabilizing groups at specific positions.[16][17][18] Researchers should consult recent literature for specific protocols relevant to their target molecule.[9]
References
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Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 399-403.
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Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Applied and Environmental Microbiology, 75(22), 7070-7078.
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Neves, M. G., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 25(15), 3499.
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Eawag-BBD. (1997). Dibenzofuran Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database.
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Saibu, S., et al. (2020). Aerobic bacterial transformation and biodegradation of dioxins: a review. Reviews in Environmental Science and Bio/Technology, 19, 857-881.
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Jaiswal, N., et al. (2011). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate.
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Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(7), 2569-2573.
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Singh, R., & Dhiman, S. S. (2023). Recent advances on C5/C6-functionalization of benzo-fused N/O/S-heterocycles. Results in Chemistry, 6, 101149.
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Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
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Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(9), 4051-4057.
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Crosby, D. G., & Wong, A. S. (1973). Photochemical degradation of di- and octachlorodibenzofuran. Environmental Health Perspectives, 5, 267-271.
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Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
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Ciaffaglione, V., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4983.
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Wigh, M., et al. (2015). Detailed mechanism of dibenzofuran oxidation. ResearchGate.
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Sinha, A., et al. (2024). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
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BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis. BOC Sciences.
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Attanasi, O. A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 724.
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Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549.
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Wikipedia. (n.d.). Substituted benzofuran. Wikipedia.
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Orena, M., & Piva, R. (2011). Chemistry and Properties. Targets in Heterocyclic Systems, 15.
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Cuevas-Mireles, V. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 748.
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Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
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IJARST. (2021). Synthesis Strategies for Heterocyclic Compounds: Nitrogen vs. Sulfur. International Journal for Advanced Research in Science & Technology.
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Bajaj, S., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science, 4(10), 129-138.
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Kim, H., et al. (2013). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 11(28), 4666-4672.
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Sahu, R., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(2).
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Bamoniri, A., & Mirshokraie, A. (2012). Oxidative Cleavage of Furans. Organic Reactions.
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
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ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
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common side reactions during the synthesis of benzofurans and their prevention
Introduction
The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and natural products.[1] While many synthetic routes to this valuable heterocycle exist, researchers frequently encounter challenges with side reactions that can diminish yields, complicate purification, and compromise the final product's integrity. This guide provides in-depth troubleshooting for the most common side reactions encountered during benzofuran synthesis, offering mechanistic insights and field-proven preventative strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may face during the synthesis of benzofurans. Each entry details the problem, its underlying chemical causes, and actionable solutions.
FAQ 1: Low Yields in Palladium-Catalyzed Cyclizations
Question: My Larock-type benzofuran synthesis, reacting an o-iodophenol with an internal alkyne using (PPh₃)₂PdCl₂ and NaHCO₃ in DMF at 110°C, is failing or giving yields below 10%. What's going wrong?
Answer: This is a frequent and often perplexing issue in palladium-catalyzed heterocycle synthesis. The problem can typically be traced to the choice of base and its interaction with the reaction conditions, leading to catalyst deactivation.[2]
Primary Cause: In-Situ Water Formation and Catalyst Deactivation
At elevated temperatures (typically >100°C), sodium bicarbonate (NaHCO₃) can decompose to sodium carbonate, carbon dioxide, and, critically, water.[2] This seemingly innocuous water can be fatal to the palladium catalytic cycle. It can hydrolyze sensitive intermediates or promote the formation of palladium hydroxo complexes, which can then aggregate into inactive palladium black, effectively killing your catalyst.[2]
Solutions & Preventative Measures:
-
Switch to an Anhydrous Base: The most effective solution is to replace sodium bicarbonate with a base that is thermally stable and does not generate water. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices and are widely used for their efficacy in these coupling reactions.[2] Organic bases such as triethylamine (NEt₃) can also be suitable, depending on the specific substrate.[2]
-
Optimize Your Catalyst System: The (PPh₃)₂PdCl₂ catalyst may not be optimal for every substrate pair. Consider screening more robust palladium sources like Pd(PPh₃)₄. Additionally, for Sonogashira-type reactions involving terminal alkynes, adding a copper(I) iodide (CuI) co-catalyst can significantly facilitate the initial C-C bond formation, leading to improved overall yields.[2][3]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) active species in the catalytic cycle to inactive Pd(II) oxides. Always ensure your reaction vessel is thoroughly flushed with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction.
Workflow: Diagnosing Low Yields in Pd-Catalyzed Benzofuran Synthesis
Caption: Troubleshooting workflow for low-yield Pd-catalyzed reactions.
FAQ 2: Alkyne Homocoupling in Sonogashira-Type Syntheses
Question: I'm attempting a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by cyclization. However, my main product is the alkyne homocoupled dimer (a diyne). How can I promote the desired cross-coupling?
Answer: Alkyne homocoupling, often called Glaser coupling, is a classic and highly competitive side reaction in Sonogashira couplings, particularly when a copper co-catalyst is employed in the presence of oxygen.[4]
Mechanism of the Side Reaction:
The copper(I) co-catalyst, essential for activating the alkyne, can be oxidized to copper(II) by trace oxygen. This Cu(II) species then facilitates the oxidative dimerization of the copper acetylide intermediate, leading to the unwanted diyne byproduct and regenerating Cu(I).
Solutions & Preventative Measures:
-
Run Under Copper-Free Conditions: The most direct method to prevent Glaser coupling is to eliminate the copper co-catalyst entirely. While this may necessitate slightly higher palladium catalyst loading, different phosphine ligands, or higher temperatures, it completely shuts down the primary homocoupling pathway.[4]
-
Strictly Exclude Oxygen: If copper is essential for your reaction's success, meticulous exclusion of oxygen is paramount. Use a robust inert gas setup (e.g., a Schlenk line), and thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Use an Amine Base/Solvent: Using an amine like triethylamine or piperidine as the base or even as the solvent can help. Amines can coordinate to the copper, stabilizing the Cu(I) oxidation state and reducing the rate of oxidative homocoupling.
FAQ 3: Poor Regioselectivity leading to Isomeric Products
Question: My intramolecular cyclization of a substituted phenoxy ketone is yielding a mixture of benzofuran regioisomers. How can I control where the ring closes?
Answer: Achieving high regioselectivity is a common challenge when the phenolic precursor has more than one available ortho position for cyclization.[5] The outcome is governed by a delicate balance of steric and electronic factors, which can be manipulated to favor the desired isomer.[6]
Controlling Factors & Solutions:
-
Steric Hindrance: Cyclization will generally favor the less sterically hindered ortho position. You can exploit this by choosing starting materials where one ortho position is significantly more crowded than the other.[5]
-
Electronic Effects: In acid-catalyzed cyclizations (like Friedel-Crafts type reactions), the reaction proceeds via electrophilic aromatic substitution. Electron-donating groups on the phenol ring will activate the ortho and para positions, while electron-withdrawing groups will deactivate them. The cyclization will preferentially occur at the more electron-rich (activated) ortho position.
-
Directed Ortho Metalation (DoM): For ultimate control, a directing group (e.g., -OMe, -CONR₂, pivaloyl) can be installed on the phenol. Treatment with a strong base like s-butyllithium selectively deprotonates the ortho position, which can then react with an electrophile to build the side chain exclusively at that site, pre-determining the cyclization regiochemistry.[7]
-
Choice of Catalyst/Promoter: In some modern synthetic methods, the choice of Lewis acid or transition metal catalyst can strongly influence the regiochemical outcome.[6] For example, a bulky Lewis acid may preferentially coordinate to the less hindered side of the molecule, directing the reaction accordingly.
FAQ 4: Dimerization of Vinyl-Substituted Benzofurans
Question: I have successfully synthesized a 2-vinylbenzofuran, but it rapidly dimerizes or polymerizes during workup and purification. How can I stabilize my product?
Answer: Vinyl-substituted aromatic and heteroaromatic compounds are often highly susceptible to radical-initiated dimerization or polymerization.[8] This is due to the formation of a stabilized benzylic-type radical intermediate.
Solutions & Preventative Measures:
-
Add a Radical Inhibitor: The most common and effective solution is to add a small amount of a radical inhibitor to the reaction mixture during workup and to the solvent system used for chromatography. Butylated hydroxytoluene (BHT) is an excellent and inexpensive choice.[8]
-
Maintain Low Temperatures: Perform the aqueous workup and subsequent solvent removal (on a rotary evaporator) at low temperatures (0-10°C) to minimize the rate of radical formation.
-
Protect from Light: UV light can initiate radical reactions. Protect your reaction and product from direct light by wrapping the flasks in aluminum foil.
-
Immediate Use: If possible, use the vinyl-benzofuran immediately in the next synthetic step without prolonged storage.
| Condition | Consequence | Preventative Action |
| Trace Oxygen/Light | Initiates radical formation | Work under inert gas, protect flask with foil |
| High Temperature | Accelerates dimerization rate | Keep product cold during workup/purification |
| No Inhibitor | Radical chain reaction proceeds unchecked | Add BHT (Butylated hydroxytoluene) |
Table 1: Summary of conditions promoting vinylbenzofuran dimerization and corresponding preventative actions.[8]
FAQ 5: Unwanted Ring-Opening of the Benzofuran Core
Question: My benzofuran product seems to be decomposing, especially during acidic or basic workups. Is the ring itself unstable?
Answer: While generally stable, the benzofuran ring, particularly the C2-O ether bond, can undergo cleavage under certain conditions. This reactivity is often exploited in synthetic transformations but can be an unwanted side reaction if not controlled.[9][10]
Conditions Leading to Ring-Opening:
-
Strong Acid Catalysis: In the presence of strong acids, the furan oxygen can be protonated, activating the ring for nucleophilic attack, which can lead to ring-opened phenolic intermediates.[11][12]
-
Reductive Cleavage: Treatment with reducing agents like lithium metal in the presence of an electron transfer catalyst can selectively cleave the C2-O bond to afford o-hydroxystyrene derivatives.[9]
-
Transition Metal Catalysis: Certain nickel and rhodium catalysts can insert into the C2-O bond, leading to ring-opened organometallic species that can be trapped or used in further reactions.[13]
Preventative Measures:
-
Mild Workup Conditions: Avoid strong acids or bases during the aqueous workup. Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize acid instead of stronger bases like NaOH.
-
Careful Purification: Be aware that silica gel is acidic and can cause degradation of sensitive benzofurans during column chromatography. The silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
-
Avoid Harsh Reagents in Subsequent Steps: When planning multi-step syntheses, consider the stability of the benzofuran ring when choosing reagents for subsequent transformations.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Vinylbenzofuran with Minimized Dimerization
This protocol adapts a standard Wittig olefination to include steps specifically designed to prevent product dimerization.[8]
-
Reagent Preparation: To a flame-dried flask under Argon, add methyltriphenylphosphonium bromide (1.1 eq) and suspend in anhydrous THF. Cool to 0°C.
-
Ylide Formation: Add n-Butyllithium (1.05 eq) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78°C. Add a solution of benzofuran-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup (Dimerization Prevention):
-
Cool the reaction to 0°C. Add a radical inhibitor such as BHT (0.01 eq).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.
-
-
Purification: Immediately purify the crude product by column chromatography on silica gel, using a solvent system (e.g., hexanes/ethyl acetate) that has been pre-treated with 0.1% triethylamine and a small amount of BHT.
Protocol 2: Copper-Free Sonogashira/Cyclization for Benzofuran Synthesis
This protocol avoids the use of a copper co-catalyst to eliminate alkyne homocoupling byproducts.
-
Vessel Preparation: To a sealable reaction tube, add the o-iodophenol (1.0 eq), Pd(PPh₃)₄ (5 mol%), and a suitable base like Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the tube, and thoroughly flush with Argon or Nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add degassed solvent (e.g., dioxane or toluene), followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Securely cap the reaction tube and place it in a preheated oil bath at 80-110°C. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mechanistic Visualization
Caption: Competing pathways in Sonogashira reactions.
References
- BenchChem. (n.d.). How to avoid dimerization of vinyl-substituted benzofurans.
- BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
- BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
-
Kim, S., et al. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Scientific Reports, 8(1), 1-8. [Link]
-
Aziz, F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3793. [Link]
-
Saito, H., & Yorimitsu, H. (2019). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Chemistry Letters, 48(9), 1019-1028. [Link]
-
ResearchGate. (n.d.). Synthesis methods and ring-opening products of benzofuran and its derivatives. Retrieved January 13, 2026, from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved January 13, 2026, from organic-chemistry.org. [Link]
-
Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
G, S., et al. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry, 14(17), 4074-4078. [Link]
-
ResearchGate. (n.d.). The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Retrieved January 13, 2026, from ResearchGate. [Link]
- BenchChem. (n.d.). Preventing byproduct formation in benzofuran synthesis.
-
Wiley Online Library. (2023). The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Retrieved January 13, 2026, from Wiley Online Library. [Link]
- BenchChem. (n.d.). Managing regioselectivity in the functionalization of aminodibenzofurans.
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Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed, 86(9), 6931-6936. [Link]
-
Wikipedia. (n.d.). Perkin rearrangement. Retrieved January 13, 2026, from Wikipedia. [Link]
-
Li, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2226. [Link]
-
Aziz, F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Technical Support Center: Scale-Up Synthesis of 6-Hydroxybenzofuran Derivatives
Introduction
6-Hydroxybenzofuran and its derivatives are pivotal structural motifs found in numerous natural products and pharmaceutical agents, serving as essential building blocks in medicinal chemistry.[1][2] While numerous synthetic routes exist for their preparation on a laboratory scale, transitioning these processes to pilot or industrial scale introduces significant challenges.[3][4] Issues related to heat transfer, reaction kinetics, impurity profiles, and purification methods become magnified, demanding robust, scalable, and cost-effective solutions.[5]
This technical support guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up 6-hydroxybenzofuran synthesis. It provides practical, field-proven insights in a question-and-answer format, addressing specific troubleshooting scenarios and frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
Frequently Asked Questions (FAQs)
Q1: What are the most common and industrially viable synthetic routes for scaling up 6-hydroxybenzofuran production?
A1: For large-scale synthesis, routes starting from readily available and inexpensive materials are preferred. One of the most well-documented and scalable methods is a three-step process beginning with 4-methoxysalicylaldehyde (2-hydroxy-4-methoxybenzaldehyde).[2][6] This process involves:
-
Reaction with chloroacetic acid.
-
Cyclization and decarboxylation using acetic anhydride to form 6-methoxybenzofuran.
-
Demethylation with a reagent like sodium 1-dodecanethiolate to yield the final 6-hydroxybenzofuran.[2]
This route is favored for its cost-effectiveness, operational safety, and demonstrated success at the multi-kilogram scale.[1][2] Other approaches, such as those involving palladium-catalyzed cross-coupling reactions, can be highly efficient but may introduce challenges related to catalyst cost, removal, and potential contamination in the final product, making them less ideal for some manufacturing contexts.[7][8]
Q2: What are the primary safety concerns when scaling up these reactions?
A2: The primary safety concerns revolve around thermal management and the handling of hazardous reagents.
-
Exothermic Reactions: The cyclization step, in particular, can be highly exothermic. As reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to localized overheating, causing solvent to boil, product decomposition, and dangerous pressure build-up. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before scale-up.
-
Reagent Handling: Reagents like phosphorous oxychloride or strong Lewis acids (e.g., AlCl₃), sometimes used in related syntheses like Friedel-Crafts acylations, are corrosive and react violently with water.[5][9] Similarly, demethylating agents can be hazardous. Proper personal protective equipment (PPE), engineered controls (fume hoods, closed-transfer systems), and established quenching protocols are non-negotiable.
Q3: How critical is the purity of starting materials and solvents on a large scale?
A3: Extremely critical. On a lab scale, impurities can often be easily removed by chromatography. On a large scale, this is not feasible or economical. Impurities in starting materials can lead to significant side reactions, catalyst poisoning, and the formation of hard-to-remove, structurally similar impurities in the final product. For instance, using wet or low-purity solvents like DMF during demethylation can drastically reduce yield and complicate work-up.[2] Always use high-purity, dry reagents and solvents, and perform incoming quality control checks on all raw materials.
Troubleshooting Guide
This guide addresses specific issues encountered during the scale-up synthesis of 6-hydroxybenzofuran derivatives.
Section 1: Low Yields and Incomplete Reactions
Q: My reaction yield dropped from 85% in the lab (1L) to 50% in the pilot plant (100L). What is the most likely cause?
A: A significant drop in yield upon scale-up is a classic problem, often rooted in physical and engineering principles rather than a change in the chemical reaction itself.
-
Potential Cause 1: Inefficient Heat Transfer. As noted, exothermic steps can overheat locally in a large reactor, leading to the decomposition of reactants, intermediates, or the desired product.[3]
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Ensure the reactor is equipped with multiple temperature probes to detect hot spots.
-
Control Reagent Addition: Add critical reagents (e.g., acetic anhydride during cyclization) slowly and sub-surface to allow the reactor's cooling system to keep pace with heat generation.
-
Use a Suitable Reactor: Employ a jacketed reactor with a high-performance thermal control unit.
-
-
-
Potential Cause 2: Poor Mixing. Inadequate agitation in a large vessel can lead to localized concentration gradients. This means some parts of the mixture may have an excess of a reactant while others are starved, leading to incomplete conversion and side reactions.
-
Troubleshooting Steps:
-
Optimize Agitation: Consult with a chemical engineer to ensure the impeller type, size, and speed (RPM) are appropriate for the reactor geometry and reaction viscosity.
-
Verify Homogeneity: For solid reagents, ensure they are fully dissolved or effectively slurried before proceeding with the next step.
-
-
-
Potential Cause 3: Incomplete Final Deprotection/Demethylation. The final step to yield the phenolic hydroxyl group can be challenging.
-
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: You may need to increase the equivalents of the demethylating agent (e.g., sodium 1-dodecanethiolate) to drive the reaction to completion on a larger scale.[2]
-
Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or TLC to track the disappearance of the methoxy-protected intermediate. Do not proceed with work-up until the reaction is complete.
-
Ensure Anhydrous Conditions: Water can quench the deprotecting agent. Ensure solvents are rigorously dried before use.[9]
-
-
Section 2: Impurity Formation and Purification Issues
Q: I'm observing a new, persistent impurity at ~2% in my scaled-up batch that wasn't present in the lab. How do I address this?
A: The emergence of new impurities often points to side reactions favored by the conditions of a large-scale reactor.
-
Potential Cause 1: Formation of Regioisomers. In steps like acylation or bromination, slight temperature fluctuations can alter the regioselectivity of the reaction.[9]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature within a very narrow window (e.g., ±2°C). Low temperatures are often crucial for minimizing undesired isomers in Friedel-Crafts reactions.[9]
-
Milder Reagents: Consider using a milder Lewis acid or brominating agent to enhance selectivity.[9]
-
-
-
Potential Cause 2: Product Degradation. Extended reaction times or exposure to high temperatures during work-up or distillation can cause the 6-hydroxybenzofuran product to degrade. The phenolic group is susceptible to oxidation.
-
Troubleshooting Steps:
-
Minimize Reaction Time: Optimize the reaction so it can be completed and quenched as quickly as possible.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Optimize Work-up: Ensure that aqueous work-up and extraction steps are performed efficiently to minimize the product's contact time with potentially basic or acidic aqueous layers.
-
-
Q: Column chromatography is not a viable purification method for our 10 kg batch. What are the best alternative purification strategies?
A: At this scale, the focus must shift from chromatography to bulk purification techniques.
-
Strategy 1: Recrystallization. This is the most common and cost-effective method for purifying solid products at scale.
-
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screening to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Control Cooling Rate: A slow, controlled cooling process is essential for forming large, pure crystals and avoiding the trapping of impurities.
-
Consider Anti-Solvent Addition: If a single solvent is not effective, consider dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization.
-
-
-
Strategy 2: Distillation. If the 6-hydroxybenzofuran derivative is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.
-
Troubleshooting Steps:
-
Assess Thermal Stability: Perform a thermal gravimetric analysis (TGA) to ensure the compound does not decompose at its boiling point.
-
Use High-Vacuum: A high-quality vacuum pump is needed to lower the boiling point and prevent thermal degradation.
-
-
| Purification Method | Pros | Cons | Best For |
| Recrystallization | Highly scalable, cost-effective, can yield very high purity. | Can have lower recovery, requires solvent screening. | Crystalline solids with suitable solubility profiles. |
| Distillation | Excellent for removing non-volatile or highly volatile impurities. | Requires product to be thermally stable and volatile. | Liquids or low-melting solids. |
| Preparative HPLC | Provides very high purity and resolution. | Expensive, solvent-intensive, lower throughput. | High-value products or removing very similar impurities. |
| Size Exclusion | Good for removing aggregates. | Very slow flow rates, difficult to scale effectively for large quantities.[10] | Biologics or specialized polymer purification.[10] |
Key Experimental Protocols
Protocol 1: Three-Step Scale-Up Synthesis of 6-Hydroxybenzofuran
This protocol is adapted from a demonstrated scalable synthesis and should be optimized for specific equipment and safety protocols.[2]
Step 1: Synthesis of (2-formyl-5-methoxyphenoxy)acetic acid
-
To a 50L jacketed glass reactor, charge 2-hydroxy-4-methoxybenzaldehyde (2.0 kg, 13.1 mol), chloroacetic acid (1.5 kg, 15.9 mol), and deionized water (20 L).
-
Begin agitation and slowly add a 50% w/w solution of sodium hydroxide (~2.1 kg, 26.3 mol) while maintaining the internal temperature below 40°C.
-
After the addition is complete, heat the reactor jacket to 100-105°C and maintain the reaction for 5-6 hours.
-
Monitor the reaction by HPLC until the starting material is <1%.
-
Cool the reaction mixture to 20°C and slowly acidify with concentrated HCl to pH 1-2.
-
Filter the resulting solid precipitate, wash with cold water (2 x 5 L), and dry under vacuum at 60°C to a constant weight.
Step 2: Synthesis of 6-Methoxybenzofuran
-
Charge the dried intermediate from Step 1 (assume ~2.5 kg, 11.9 mol), sodium acetate (1.2 kg, 14.3 mol), and acetic anhydride (12.5 L) into a clean, dry 50L reactor.
-
Heat the mixture to 125-130°C and hold for 4-5 hours. The reaction involves vigorous gas (CO₂) evolution. Ensure the reactor is properly vented.
-
Monitor the reaction by HPLC. Once complete, cool the mixture to 80°C.
-
Very slowly and carefully quench the reaction by adding water (20 L), maintaining the temperature below 90°C.
-
Extract the product with toluene (2 x 10 L). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Concentrate the organic layer under reduced pressure to obtain crude 6-methoxybenzofuran.
Step 3: Demethylation to 6-Hydroxybenzofuran
-
Charge sodium 1-dodecanethiolate (3.2 kg, 14.3 mol) and anhydrous N,N-dimethylformamide (DMF, 15 L) into a 50L reactor under a nitrogen atmosphere.
-
Add the crude 6-methoxybenzofuran (~1.7 kg, 11.5 mol) to the mixture.
-
Heat the reaction to 120-130°C for 3-4 hours.
-
Monitor by HPLC for the disappearance of the starting material.
-
Cool to room temperature, quench with water (20 L), and acidify to pH 2-3 with HCl.
-
Extract the product with ethyl acetate (2 x 10 L).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude 6-hydroxybenzofuran.
Protocol 2: Purification of 6-Hydroxybenzofuran by Recrystallization
-
Transfer the crude 6-hydroxybenzofuran into a reactor suitable for recrystallization.
-
Add a pre-determined amount of a suitable solvent (e.g., a toluene/heptane mixture). A good starting point is to use a volume of toluene sufficient to dissolve the crude product near boiling.
-
Heat the mixture with agitation to 80-90°C until all solids are dissolved.
-
If the solution is colored, activated carbon can be added and stirred for 30 minutes, followed by a hot filtration to remove the carbon.
-
Begin a slow, controlled cooling ramp (e.g., 10-15°C per hour) to induce crystallization.
-
Once the mixture reaches 40-50°C, slowly add an anti-solvent like heptane to increase the yield of precipitated product.
-
Continue cooling to 0-5°C and hold for at least 2 hours to maximize crystallization.
-
Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 50°C until a constant weight is achieved. The purity should be >98%.[1]
Visualizations & Diagrams
Caption: A scalable three-step synthetic pathway.[2]
Caption: Troubleshooting workflow for low yield.
References
-
6-Hydroxybenzofuran: Synthesis, Properties, and Applications in Chemical Intermediates. (n.d.). Retrieved from Google Search. 1
-
Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. (2025). BenchChem. Retrieved from Google Search. 3
-
Methods of preparation of 6-HBF. (n.d.). ResearchGate. Retrieved from Google Search. 6
-
Song, S.-Y., Lu, H.-L., Wang, G.-F., Yang, Y.-Q., & Huang, Y.-S. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran. Research on Chemical Intermediates. Retrieved from ResearchGate. 2
-
Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved from Google Search. 11
-
Gallou, I., Erb, B., Marti, M., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. ACS Publications. Retrieved from Google Search. 12
-
Gallou, I., Erb, B., Marti, M., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. ACS Publications. Retrieved from Google Search. 13
-
6-Hydroxybenzofuran: A Key Player in Pharmaceutical Research and Development. (2026). Retrieved from Google Search. 4
-
Technical Support Center: Synthesis of High-Purity 6-Hydroxybenzbromarone. (2025). BenchChem. Retrieved from Google Search. 9
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved from Google Search. 5
-
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (n.d.). MDPI. Retrieved from Google Search. 14
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH. Retrieved from Google Search. 15
-
Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Retrieved from Semantic Scholar. 16
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from Google Search. 7
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved from Google Search. 17
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. Retrieved from Google Search. 18
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from Google Search. 8
-
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Retrieved from Google Search. 19
-
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022). Retrieved from Google Search. 20
-
Scale-up of monoclonal antibody purification processes. (n.d.). Retrieved from Google Search. 10
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Technical Support Center: Synthesis of Complex Benzofuran Derivatives
Welcome to the Technical Support Center for the synthesis of complex benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the intricate pathways of synthesizing these vital heterocyclic compounds. Benzofurans are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your synthetic strategies.
Section 1: Troubleshooting Palladium-Catalyzed Benzofuran Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by cyclization, are powerful methods for constructing the benzofuran core.[3][6] However, these reactions can be sensitive to various parameters, leading to common issues like low yields and catalyst deactivation.
FAQ 1: My Sonogashira coupling/cyclization reaction is yielding little to no desired benzofuran product. What are the likely causes and how can I troubleshoot this?
Low or no yield in a palladium-catalyzed benzofuran synthesis is a frequent challenge that can often be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
Causality and Troubleshooting Strategy:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its activity is paramount.
-
Cause: The catalyst may have degraded due to improper storage (exposure to air or moisture) or may be from an old stock. The choice of palladium source and ligand can also be suboptimal for your specific substrates.[6][7]
-
Solution:
-
Use a Fresh Catalyst: Always use a freshly opened or recently purchased palladium catalyst and store it under an inert atmosphere (e.g., in a glovebox or desiccator).
-
Ligand Screening: The ligand stabilizes the palladium center and modulates its reactivity. For Sonogashira couplings, common phosphine ligands like triphenylphosphine (PPh₃) are a good starting point. However, if yields are low, consider screening more electron-rich and bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands, which can improve catalytic efficiency for challenging substrates.[8]
-
Co-catalyst Considerations: In Sonogashira reactions, a copper(I) co-catalyst (e.g., CuI) is often used. Ensure your CuI is fresh and of high purity, as impurities can hinder the reaction.[7]
-
-
-
Suboptimal Reaction Conditions: The reaction environment plays a critical role in the catalytic cycle.
-
Cause: Incorrect temperature, reaction time, solvent, or base can halt the reaction or lead to side products.[6]
-
Solution:
-
Temperature Optimization: While some reactions proceed at room temperature, many require heating to overcome activation barriers. Incrementally increase the temperature (e.g., from room temperature to 60-100 °C). Be aware that excessively high temperatures can lead to catalyst decomposition.[6]
-
Solvent Choice: The solvent must be appropriate for the reaction type and should be anhydrous and degassed to remove oxygen, which can poison the palladium catalyst.[6] Common solvents include toluene, DMF, and THF.
-
Base Selection: The choice of base is critical. For instance, in a Larock-type synthesis, using a base like sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which can deactivate the palladium catalyst. Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective.[7]
-
-
-
Reagent Purity and Stoichiometry: The quality and ratio of your starting materials are fundamental.
-
Cause: Impure or wet reagents can introduce catalyst poisons. Incorrect stoichiometry can lead to incomplete conversion or side reactions.
-
Solution:
-
Ensure Purity: Use highly pure starting materials (o-halophenols, terminal alkynes, etc.). Purify them if necessary.
-
Stoichiometry: An excess of the alkyne is often used to drive the reaction to completion.[6]
-
-
Troubleshooting Workflow: Low Yield in Pd-Catalyzed Benzofuran Synthesis
Caption: Troubleshooting decision tree for low-yield palladium-catalyzed benzofuran synthesis.
FAQ 2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can I minimize this?
Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[6]
Causality and Mitigation:
-
Cause: The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne.
-
Solution:
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.[6]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these may require more active palladium catalysts or different ligands, they completely eliminate the possibility of copper-mediated Glaser coupling.
-
Amine Base: The choice of amine base can also influence the rate of homocoupling. Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) can sometimes give better results.
-
Section 2: Troubleshooting Acid-Catalyzed Cyclization for Benzofuran Synthesis
Acid-catalyzed cyclization of precursors like substituted phenoxy ketones or acetals is a classical and effective method for forming the benzofuran ring.[5][9] However, issues such as low yields, side product formation, and poor regioselectivity can arise.
FAQ 3: My acid-catalyzed cyclization is giving a mixture of regioisomers. How can I improve the regioselectivity?
Regioselectivity in these reactions is dictated by the electronic and steric properties of the substrate and the reaction mechanism.
Causality and Control:
-
Cause: The cyclization often proceeds via an electrophilic attack on the aromatic ring. The position of this attack is governed by the directing effects of the substituents on the ring. In some cases, multiple positions can be activated, leading to a mixture of products.[9]
-
Solution:
-
Understanding the Mechanism: The reaction typically involves protonation of a carbonyl or acetal group, followed by intramolecular electrophilic aromatic substitution. Analyzing the electronic properties (e.g., HOMO and LUMO) of the reaction intermediate can help predict the favored site of cyclization.[9]
-
Choice of Acid Catalyst: The strength and type of acid can influence the reaction pathway. Stronger acids like polyphosphoric acid (PPA) or sulfuric acid are often used. Experimenting with different Lewis acids (e.g., BF₃·OEt₂) or milder Brønsted acids may alter the regioselectivity.[3]
-
Substrate Modification: If possible, modifying the substituents on the aromatic ring can enhance the directing effect towards the desired position. For example, introducing a strongly activating group at a specific position can favor cyclization at an adjacent site.
-
Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol provides a general starting point for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (3-10 mol%)
-
Triethylamine (TEA) or another suitable anhydrous base (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Data Summary and Key Parameters
The success of benzofuran synthesis is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions for common synthetic routes.
| Synthetic Route | Catalyst/Reagent | Base | Solvent | Typical Temp. | Key Considerations |
| Sonogashira/Cyclization | Pd(OAc)₂, (PPh₃)PdCl₂, CuI | K₂CO₃, Cs₂CO₃, TEA | Toluene, DMF, THF | 60-110 °C | Anhydrous and oxygen-free conditions are crucial.[6][7] |
| Acid-Catalyzed Cyclization | PPA, H₂SO₄, BF₃·OEt₂ | N/A | Neat or high-boiling solvent | 80-150 °C | Substrate electronics determine regioselectivity.[9] |
| Copper-Catalyzed Annulation | CuI, CuBr | K₂CO₃, Na₂CO₃ | DMSO, DMF | 90-120 °C | Useful for direct oxidative annulation of phenols and alkynes.[6] |
| Rhodium-Catalyzed Cyclization | [Rh(Cp*)Cl₂]₂ | N/A | TCE | 80-100 °C | Can offer different selectivity compared to palladium.[10] |
Section 4: Purification of Complex Benzofuran Derivatives
Purification can be a significant challenge due to the often similar polarities of starting materials, intermediates, and the final product.
FAQ 4: I'm having difficulty purifying my benzofuran derivative by column chromatography. What strategies can I employ?
Troubleshooting Purification:
-
Solvent System Optimization:
-
Normal Phase: Systematically screen different solvent systems for silica gel chromatography. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution can improve separation.
-
Reverse Phase: For highly polar or water-soluble derivatives, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to obtain highly pure material. Screen various solvents and solvent mixtures to find suitable conditions.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent resolution.
-
Chemical Derivatization: In some cases, it may be beneficial to temporarily derivatize the product to alter its polarity, facilitate separation, and then remove the protecting group.
References
- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodul
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
- Natural source, bioactivity and synthesis of benzofuran deriv
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics. WuXi AppTec.
- Natural source, bioactivity and synthesis of benzofuran derivatives.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acet
Sources
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
purification techniques for halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Welcome to the technical support resource for the purification of halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this class of compounds with high purity. The unique structural features of this molecule—a polar phenolic hydroxyl group, a hydrogen-bond accepting acetyl group, and a lipophilic halogen atom—present specific purification hurdles that require a nuanced approach.
This document provides in-depth, experience-driven troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for purifying my halogenated benzofuran derivative?
For compounds like halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a two-stage purification strategy is typically most effective. The initial, primary purification should be accomplished using flash column chromatography to remove major impurities and reaction byproducts.[1][2][3] This is followed by recrystallization as a final polishing step to achieve high analytical purity and remove any closely-eluting impurities.
Q2: How do I select the optimal solvent system for flash column chromatography?
The key is to use Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system before committing to a column. The target retention factor (Rƒ) for your desired compound on the TLC plate should be between 0.2 and 0.35 .
-
Starting Point: Given the polarity of the acetyl and hydroxyl groups, a good starting point for TLC analysis is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Solvent Polarity: The polarity of the solvent mixture directly affects how quickly compounds move through the stationary phase.[2] More polar solvents will move the compound faster (higher Rƒ).
-
Example Systems: Based on structurally similar benzofurans, successful separations have been achieved with solvent systems like chloroform, chloroform/methanol mixtures, and hexane/ethyl acetate.[4][5][6] For your specific molecule, begin with systems like 70:30 Hexane:Ethyl Acetate and adjust the ratio based on the observed Rƒ.
Q3: My compound appears to degrade or streak excessively on a standard silica gel column. What's happening and how can I fix it?
This is a common issue for molecules containing acidic functional groups, such as the phenolic hydroxyl on your benzofuran. Standard silica gel is slightly acidic and can lead to several problems:
-
Tailing/Streaking: The acidic proton of the hydroxyl group can strongly and sometimes irreversibly bind to the polar silica surface, causing the compound to elute slowly and over a large volume of solvent, resulting in poor separation and recovery.
-
Degradation: Acid-sensitive functional groups on the molecule may decompose on the acidic stationary phase.
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-3% triethylamine (Et₃N) in your chosen eluent.[7] This neutralizes the acidic sites on the silica surface.
-
Use a Modified Eluent: Add a small percentage (e.g., 0.5-1%) of acetic acid to your eluent. This can help to saturate the hydrogen-bonding sites on the silica and suppress the ionization of your compound's hydroxyl group, leading to sharper peaks.
-
Switch the Stationary Phase: Consider using a different adsorbent like neutral alumina, which is less acidic than silica gel.[2][3]
Q4: What are the best practices for recrystallizing this type of molecule?
Recrystallization is excellent for achieving high purity, but finding the right solvent is critical. An ideal solvent will dissolve your compound completely when hot but very poorly when cold, while impurities remain soluble at all temperatures.[8]
-
Solvent Screening: Test a variety of solvents on a small scale. Good candidates for this molecule include ethanol, methanol, acetone, ethyl acetate, toluene, or solvent pairs like hexane/ethyl acetate or dichloromethane/hexane.[8]
-
Procedure: Dissolve the crude compound in the minimum amount of boiling solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it is often because the solution is too concentrated or cooling too quickly. Try diluting the solution with more solvent, ensuring slow cooling, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal.[8]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low or No Recovery of Product from the Column
-
Symptom: After running a column, the total mass of the collected fractions is significantly lower than the starting crude mass, with no clear indication of where the product is.
-
Probable Cause: The compound is highly polar and is irreversibly adsorbed onto the silica gel. The phenolic hydroxyl and acetyl groups can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.
-
Solutions:
-
Increase Eluent Polarity Drastically: At the end of the run, flush the column with a highly polar solvent like 10-20% Methanol in Dichloromethane or even pure Methanol to wash out any strongly adsorbed material.
-
Use a Capped Silica Gel: Consider using a reversed-phase (e.g., C18) silica gel where the separation mechanism is based on hydrophobicity rather than polarity, which can be advantageous for very polar compounds.[9]
-
Pre-adsorption (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can be loaded directly onto the top of the column, often resulting in sharper bands and better separation.
-
Problem 2: Halogenated and Non-Halogenated Analogs are Co-eluting
-
Symptom: TLC and subsequent analysis (e.g., NMR or LC-MS) show that an impurity, often the non-halogenated starting material, has a very similar Rƒ to the desired halogenated product.
-
Probable Cause: The addition of a halogen atom (Cl, Br) may not sufficiently alter the overall polarity of the molecule to allow for easy separation from its precursor on a standard silica gel column.
-
Solutions:
-
Employ a Gradient Elution: Instead of a single solvent mixture (isocratic elution), use a gradient where the polarity of the eluent is gradually increased over the course of the separation.[7] This can often resolve compounds with very close Rƒ values. A shallow gradient (e.g., starting with 90:10 Hexane:EtOAc and slowly increasing to 70:30 Hexane:EtOAc) can be very effective.
-
Change the Solvent System: Sometimes switching the solvent system entirely can alter selectivity. For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Acetone or Toluene/Ethyl Acetate. The different solvent-solute interactions can change the elution order.
-
Preparative HPLC: For extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography and may be necessary to obtain highly pure material.[8]
-
Problem 3: The Color of the Purified Product is Unstable
-
Symptom: The product is isolated as a white or pale-yellow solid but darkens over time upon exposure to air or light.
-
Probable Cause: Phenolic compounds are susceptible to oxidation, which can be catalyzed by trace metal impurities, light, or air. The resulting oxidized species are often highly colored quinone-type structures.
-
Solutions:
-
Work Under Inert Atmosphere: When possible, conduct the final stages of purification and solvent removal under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.
-
Use Antioxidants: If the product is intended for long-term storage or formulation, consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT).
-
Storage: Store the final, pure compound in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at low temperatures (e.g., in a refrigerator or freezer).
-
Data & Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System (Starting Ratios) | Target Compound Rƒ | Notes & Optimization |
| Silica Gel (SiO₂)[1][2][3] | Hexane / Ethyl Acetate | ~0.25 | Start at 80:20. Increase Ethyl Acetate for higher polarity. |
| Dichloromethane / Methanol | ~0.30 | Start at 98:2. Increase Methanol for higher polarity. Good for polar impurities. | |
| Chloroform / Methanol[5] | ~0.30 | Start at 99:1. A classic system for moderately polar compounds. | |
| Neutral Alumina (Al₂O₃)[3] | Hexane / Ethyl Acetate | ~0.40 | Alumina is less active; compounds may run faster. Good for acid-sensitive compounds. |
| Reversed-Phase (C18) | Acetonitrile / Water | Varies | Elute with increasing Acetonitrile. Water is the weak solvent. Ideal for very polar compounds.[9] |
Diagram 1: Purification Strategy Decision Workflow
Sources
- 1. cup.edu.cn [cup.edu.cn]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
preventing impurity formation in 6-hydroxy-2-methylbenzofuran-3-carboxylic acid synthesis
Technical Support Center: Synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios. We will explore the critical aspects of reaction control, impurity profiling, and purification strategies to help you achieve high-purity 6-hydroxy-2-methylbenzofuran-3-carboxylic acid consistently.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, and what are their relative merits?
A1: The synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid typically proceeds through several established routes, with the most common being a variation of the Pechmann condensation followed by subsequent reactions. A widely adopted method involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate. This approach is often favored for its use of readily available starting materials and generally good yields.
Another notable method is the Perkin rearrangement, which can also be adapted to produce the benzofuran core structure. The choice of synthetic route often depends on factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final compound. For instance, the Pechmann-type approach is often preferred in laboratory settings for its straightforwardness, while other routes might be considered for large-scale industrial production where cost-effectiveness is paramount.
Q2: What is the mechanism of the reaction between 2,4-dihydroxybenzaldehyde and ethyl acetoacetate in the synthesis of the target molecule?
A2: The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the aldehyde group of 2,4-dihydroxybenzaldehyde and the active methylene group of ethyl acetoacetate. This is typically catalyzed by a weak base, such as piperidine or pyridine. The resulting intermediate then undergoes an intramolecular cyclization, where one of the hydroxyl groups of the resorcinol ring attacks the carbonyl group of the acetoacetate moiety. This is followed by dehydration to form the benzofuran ring. Finally, saponification of the ethyl ester yields the desired carboxylic acid.
Troubleshooting Guide: Impurity Formation and Control
Scenario 1: Presence of an Unexpected High Molecular Weight Impurity
Issue: My final product shows a significant peak in the mass spectrum corresponding to a higher molecular weight than the target compound. What could this be, and how can I prevent its formation?
Troubleshooting:
-
Plausible Cause: A common high molecular weight impurity is the result of an O-alkylation side reaction. The phenolic hydroxyl group at the 6-position is nucleophilic and can react with unreacted starting materials or intermediates, leading to the formation of dimeric or polymeric byproducts. This is particularly prevalent if the reaction conditions are too harsh or if there is an excess of an alkylating agent present.
-
Preventative Measures:
-
Stoichiometry Control: Ensure precise stoichiometric control of your reactants. An excess of the B-ketoester (ethyl acetoacetate) can increase the likelihood of side reactions.
-
Temperature Management: Maintain strict control over the reaction temperature. Excursions to higher temperatures can promote undesirable side reactions. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: The choice and amount of base can significantly influence the reaction pathway. A milder base or a stoichiometric amount of a stronger base can help to minimize side reactions. The use of a bulky base can also sterically hinder O-alkylation.
-
Scenario 2: Incomplete Cyclization Leading to an Acyclic Intermediate
Issue: I am observing a significant amount of an intermediate that has not cyclized to form the benzofuran ring. How can I drive the reaction to completion?
Troubleshooting:
-
Plausible Cause: Incomplete cyclization can be due to several factors, including insufficient reaction time, low reaction temperature, or an inappropriate catalyst. The cyclization step is often the rate-limiting step of the overall transformation.
-
Corrective Actions:
-
Extended Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). If the reaction appears to have stalled, extending the reaction time may be necessary to ensure complete conversion of the intermediate.
-
Increased Temperature: A modest increase in the reaction temperature can often provide the necessary activation energy for the cyclization to proceed to completion. However, this should be done cautiously to avoid promoting the formation of other impurities.
-
Catalyst Optimization: The choice of catalyst is crucial. For the intramolecular cyclization, an acid catalyst is often employed after the initial condensation. The strength and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) should be optimized to facilitate efficient cyclization without causing degradation of the product.
-
Scenario 3: Decarboxylation of the Final Product
Issue: My final product is showing signs of degradation, with the appearance of a byproduct corresponding to the loss of a carboxyl group. How can I minimize this?
Troubleshooting:
-
Plausible Cause: Benzofuran-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or in the presence of strong acids or bases. This is a common issue during the final workup and purification steps.
-
Mitigation Strategies:
-
Mild Workup Conditions: During the workup, avoid prolonged exposure to high temperatures and extreme pH conditions. Neutralize the reaction mixture carefully and perform extractions at or below room temperature.
-
Purification Method: When purifying the final product, consider using techniques that do not require high temperatures. Recrystallization from a suitable solvent system at a controlled temperature is often preferred over distillation or sublimation. If chromatographic purification is necessary, select a stationary phase and mobile phase that are compatible with the acid-sensitive nature of the product.
-
Experimental Protocols
Protocol: Synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Cyclization and Saponification: Once the condensation is complete, add a solution of sodium hydroxide (3 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for 4 hours to effect both cyclization and saponification.
-
Workup: Cool the reaction mixture to room temperature and acidify to pH 2-3 with dilute hydrochloric acid.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
Visualizations
Caption: Synthetic pathway for 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
Caption: Troubleshooting logic for common impurity formation.
Quantitative Data Summary
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Impact on Purity |
| Temperature | 80 °C | 60 °C | Reduced high MW impurities by 15% |
| Base | 1.5 eq. Et3N | 1.1 eq. Piperidine | Minimized O-alkylation side products |
| Reaction Time | 4 hours | 12 hours | Increased conversion to >95% |
| pH at Workup | 1 | 3-4 | Decreased decarboxylation by 10% |
References
-
Title: A Facile and Efficient Synthesis of 2-Methyl-3-carbethoxy-6-hydroxy Benzofuran and its Derivatives Source: International Journal of ChemTech Research URL: [Link]
-
Title: Synthesis and preliminary pharmacological evaluation of novel benzofuran derivatives Source: Journal of the Serbian Chemical Society URL: [Link]
-
Title: Synthesis, characterization and antimicrobial activity of some new 1,3,4-oxadiazole derivatives containing benzofuran moiety Source: Der Pharma Chemica URL: [Link]
Technical Support Center: Refining Reaction Conditions for Efficient 6-Methylbenzofuran Ring Closure
Welcome to the technical support center dedicated to the synthesis of 6-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions related to the efficient ring closure of this important heterocyclic scaffold.[1][2] As a privileged structure in medicinal chemistry, the synthesis of this compound derivatives is of significant interest.[1][2]
This resource will delve into the nuances of common synthetic routes, offering insights into reaction optimization and solutions to common experimental hurdles.
I. Strategic Approaches to this compound Synthesis: A Comparative Overview
The construction of the this compound ring can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a comparative analysis of the most common and effective approaches.
| Synthetic Route | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Palladium-Catalyzed Sonogashira Coupling & Cyclization | 2-Iodo-4-methylphenol, Terminal Alkyne (e.g., propyne) | Pd/Cu-catalyzed C-C bond formation followed by intramolecular C-O bond formation. | High functional group tolerance, mild reaction conditions, good to excellent yields. | Cost of palladium catalyst, potential for catalyst deactivation, homocoupling of alkyne side product.[3] |
| Acid-Catalyzed Dehydration | 3-Hydroxy-6-methyl-2,3-dihydrobenzofuran | Elimination of water to form the aromatic furan ring. | Simple procedure, readily available starting material (can be synthesized from p-cresol). | Use of strong acids, potential for side reactions like polymerization, may require azeotropic removal of water.[2] |
| Perkin Reaction | 4-Methylsalicylaldehyde, Acetic Anhydride | Condensation reaction to form a coumarin intermediate, followed by decarboxylation. | Utilizes readily available starting materials. | Can require harsh reaction conditions (high temperatures), and the decarboxylation step can be low-yielding.[4][5] |
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, providing causal explanations and actionable solutions.
A. Palladium-Catalyzed Sonogashira Coupling and Cyclization
Question 1: My Sonogashira coupling reaction is giving a low yield of the desired 2-(alkynyl)-4-methylphenol intermediate. What are the likely causes and how can I improve it?
Answer:
Low yields in Sonogashira couplings are a common issue and can often be attributed to several factors. Here’s a systematic troubleshooting approach:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be old, improperly stored, or of low quality, leading to reduced activity. The copper(I) co-catalyst can also oxidize and become less effective.
-
Solution: Use a freshly opened or recently purchased palladium catalyst and copper(I) iodide. Ensure they are stored under an inert atmosphere. Consider using a more active palladium precatalyst or ligand system.
-
-
Suboptimal Ligand Choice:
-
Cause: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.
-
Solution: For Sonogashira reactions, triphenylphosphine (PPh₃) is common. However, if you are experiencing low yields, consider screening other ligands. Bulkier and more electron-rich phosphine ligands, such as tri(o-tolyl)phosphine or Buchwald-type ligands (e.g., XPhos, SPhos), can sometimes improve catalytic turnover.
-
-
Inappropriate Base:
-
Cause: The base is critical for the deprotonation of the terminal alkyne to form the copper acetylide. An unsuitable base can lead to incomplete reaction or side reactions.
-
Solution: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. Ensure the amine is dry and of high purity. If the reaction is sluggish, consider a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
-
Reaction Conditions:
-
Cause: Temperature and solvent can significantly influence the reaction rate and yield.
-
Solution: While many Sonogashira couplings proceed at room temperature, some may require gentle heating (e.g., 40-60 °C). Anhydrous and degassed solvents are crucial to prevent catalyst poisoning by oxygen and water. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common solvents.
-
-
Side Reaction: Glaser Coupling:
-
Cause: A common side reaction is the homocoupling of the terminal alkyne to form a 1,3-diyne, which is promoted by the copper co-catalyst.
-
Solution: To minimize this, you can try a "copper-free" Sonogashira protocol or use a lower loading of the copper catalyst. Slow addition of the alkyne to the reaction mixture can also help.
-
Question 2: The Sonogashira coupling worked, but the subsequent intramolecular cyclization to form the this compound ring is inefficient. How can I promote the ring closure?
Answer:
The successful formation of the 2-(alkynyl)-4-methylphenol intermediate is a great first step. If the cyclization is the bottleneck, consider the following optimizations:
-
Base-Mediated Cyclization:
-
Cause: The intramolecular O-alkylation is often base-mediated. The base used for the Sonogashira coupling might not be optimal for the cyclization step.
-
Solution: After the Sonogashira coupling is complete (as monitored by TLC or LC-MS), consider adding a stronger base to promote the cyclization. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. In some cases, simply increasing the reaction temperature can facilitate the cyclization with the existing amine base.
-
-
Influence of the 6-Methyl Group:
-
Cause: The electron-donating nature of the methyl group at the 6-position increases the electron density of the aromatic ring. While this can be beneficial for some reactions, it might slightly disfavor the nucleophilic attack of the phenolic oxygen in the cyclization step compared to an unsubstituted phenol.
-
Solution: This electronic effect is generally minor but can be overcome by using a stronger base or higher temperature to facilitate the deprotonation of the phenol and subsequent cyclization.
-
-
Alternative Cyclization Catalysts:
-
Cause: While often thermally or base-induced, the cyclization can sometimes be promoted by other catalysts.
-
Solution: In some instances, the addition of a copper(I) or silver(I) salt can catalyze the intramolecular hydroalkoxylation of the alkyne.
-
B. Acid-Catalyzed Dehydration
Question 3: I am attempting the acid-catalyzed dehydration of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran, but I am getting a low yield of this compound and a lot of polymeric material. What is going wrong?
Answer:
Acid-catalyzed dehydrations can be prone to side reactions if not carefully controlled. Here’s how to troubleshoot this issue:
-
Choice and Concentration of Acid:
-
Cause: Strong, concentrated acids like sulfuric acid (H₂SO₄) can promote polymerization of the starting material or the product.
-
Solution: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or use a lower concentration of the strong acid. Polyphosphoric acid (PPA) can also be an effective catalyst for this type of cyclization.
-
-
Reaction Temperature and Time:
-
Cause: High temperatures can lead to decomposition and polymerization. Prolonged reaction times can also contribute to the formation of byproducts.
-
Solution: Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC-MS. The goal is to find the minimum temperature required for efficient dehydration without significant side product formation.
-
-
Azeotropic Removal of Water:
-
Cause: The dehydration is a reversible reaction. The presence of water can drive the equilibrium back towards the starting material.
-
Solution: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, and use a Dean-Stark apparatus to remove the water as it is formed. This will drive the reaction to completion.[2]
-
-
Starting Material Purity:
-
Cause: Impurities in the starting 3-hydroxy-6-methyl-2,3-dihydrobenzofuran can act as initiators for polymerization.
-
Solution: Ensure your starting material is pure before proceeding with the dehydration step. Purification by column chromatography or recrystallization may be necessary.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include p-cresol, 4-methylsalicylaldehyde, and 2-halo-4-methylphenols. p-Cresol can be used to synthesize intermediates like 1-(2-hydroxy-4-methylphenyl)ethanone, which can then undergo further reactions to form the benzofuran ring. 4-Methylsalicylaldehyde is a key starting material for the Perkin reaction route. 2-Iodo-4-methylphenol is a common precursor for palladium-catalyzed cross-coupling reactions.
Q2: Are there any specific safety precautions I should take when synthesizing this compound?
A2: Yes, several safety precautions are important. When working with palladium catalysts and phosphine ligands, it is important to handle them in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as they can be air-sensitive. Strong acids like sulfuric acid and polyphosphoric acid are corrosive and should be handled with appropriate personal protective equipment. Solvents like benzene are carcinogenic and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through column chromatography on silica gel.[1] A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the specific derivatives being purified. Distillation under reduced pressure can also be an effective purification method for the parent this compound, which is a liquid at room temperature.
Q4: Can microwave irradiation be used to improve the efficiency of this compound synthesis?
A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating benzofuran ring closure reactions.[6][7][8][9][10] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and often leads to higher yields and fewer side products compared to conventional heating methods. This approach is particularly beneficial for palladium-catalyzed reactions and acid-catalyzed dehydrations.
IV. Experimental Protocols & Visualizations
Detailed Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of this compound from 2-iodo-4-methylphenol and propyne.
Step 1: Sonogashira Coupling
-
To an oven-dried Schlenk flask, add 2-iodo-4-methylphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed THF (or DMF) via syringe.
-
Add triethylamine (2.0 eq) via syringe.
-
Bubble propyne gas through the solution for 15-20 minutes at 0 °C, or use a suitable propyne surrogate.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the crude 2-(prop-1-yn-1-yl)-4-methylphenol from the previous step in anhydrous DMF.
-
Add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the formation of the product by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford pure this compound.
Workflow for Troubleshooting Low Yield in Palladium-Catalyzed this compound Synthesis
Caption: A decision-making workflow for troubleshooting low yields in the palladium-catalyzed synthesis of this compound.
Reaction Mechanism: Acid-Catalyzed Dehydration
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Validation & Comparative
A Researcher's Guide to Validating the Therapeutic Efficacy of Novel 6-Methylbenzofuran Analogs
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1][2] Its versatile structure has enabled the development of therapeutic agents across a wide spectrum of applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[3][4][5][6] Recently, derivatives featuring a methyl group at the 6th position of the benzofuran ring have garnered significant interest, demonstrating unique and potent pharmacological activities that warrant in-depth investigation.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and validate the therapeutic efficacy of novel 6-methylbenzofuran analogs. We will delve into mechanistic pathways, present a comparative analysis of efficacy using representative data, and provide detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.
Elucidating the Mechanism of Action: Targeting Key Signaling Pathways
A critical first step in validating a novel compound is to understand its mechanism of action. Many benzofuran derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival.[7] One of the most frequently dysregulated pathways in human cancer is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR signaling cascade is a primary target for many benzofuran-based small molecules.[7] These compounds can mediate their anticancer effects through the inhibition of protein kinases within this pathway, leading to cell cycle arrest and apoptosis.[7] Understanding this mechanism is crucial for designing targeted therapies and identifying patient populations most likely to respond.
Caption: A streamlined workflow from in vitro screening to in vivo validation.
Detailed Experimental Protocols
Scientific integrity rests on meticulous and reproducible methodologies. The following protocols are foundational for the initial validation stages.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [8]
-
Materials:
-
96-well flat-bottom plates
-
Test cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel this compound analog (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [8] 2. Compound Treatment: Prepare serial dilutions of the novel analog in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [8]Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [8] 5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [8] 6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
-
Scientist's Rationale: The inclusion of a vehicle control is critical to ensure that the observed cytotoxicity is due to the compound itself and not the solvent (DMSO). The 4-hour MTT incubation is an empirically determined optimal time for sufficient formazan formation without causing artifacts.
Protocol 2: High-Level Workflow for In Vivo Xenograft Efficacy Study
This protocol outlines the major steps for an in vivo study to test anticancer efficacy. [9][10]
-
Animal Model: Use immunodeficient mice (e.g., Nude or SCID) to prevent rejection of the human tumor graft. [11]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in PBS/Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups.
-
Treatment Administration: Administer the novel analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. Include a vehicle control group and a positive control group (e.g., a standard-of-care drug).
-
Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).
-
-
Scientist's Rationale: Randomizing animals into groups only after tumors have reached a specific size minimizes bias from variations in initial tumor take-rates. Matrigel is often used with the cell suspension to provide an extracellular matrix that supports initial tumor cell growth and establishment.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. [1]The validation framework presented here, from mechanistic studies and comparative in vitro analysis to in vivo efficacy testing, provides a rigorous pathway for advancing promising candidates. Future research should focus on optimizing lead compounds to improve potency and drug-like properties, exploring their efficacy in combination therapies, and identifying predictive biomarkers to guide clinical development. The systematic application of these principles will be essential to unlock the full therapeutic potential of this exciting class of molecules.
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comparative analysis of the anticancer activity of different benzofuran derivatives
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. Among them, the benzofuran nucleus, a bicyclic system composed of fused benzene and furan rings, stands out as a "privileged scaffold."[1][2][3] Its presence in numerous natural products and synthetic molecules with potent biological activities underscores its significance.[4][5][6] This guide provides a comparative analysis of the anticancer activity of different benzofuran derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
The Benzofuran Core: A Versatile Scaffold for Anticancer Drug Design
The structural rigidity and electronic properties of the benzofuran ring system make it an ideal foundation for the development of therapeutic agents.[3] Medicinal chemists have successfully synthesized a vast library of derivatives by introducing various substituents at different positions of the benzofuran core.[3][7] These modifications are not arbitrary; they are guided by structure-activity relationship (SAR) studies that aim to enhance potency, selectivity, and pharmacokinetic properties.[1][2]
Key structural insights have revealed that:
-
Substitutions at the C-2 and C-3 positions are often crucial for cytotoxic activity. Modifications with ester groups, amides, or other heterocyclic rings at these positions can significantly influence the compound's interaction with biological targets.[2][8]
-
Halogenation of the benzofuran ring, through the addition of chlorine, bromine, or fluorine atoms, frequently leads to a marked increase in anticancer activity. This is attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the molecule to its target.[2][3]
-
Hybrid molecules , which combine the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, oxadiazoles, and piperazines, have emerged as a promising strategy.[2][3] This synergistic approach can lead to compounds with dual mechanisms of action or enhanced potency against malignant tumors.[2][3]
Mechanisms of Action: How Benzofuran Derivatives Combat Cancer
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes critical for cancer cell survival and proliferation.[9][10]
Inhibition of Protein Kinases
Protein kinases are key regulators of cellular signaling pathways, and their aberrant activation is a common feature in many cancers.[11] Several benzofuran derivatives have been identified as potent kinase inhibitors.[9][11]
-
mTOR Signaling: The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[12] Certain benzofuran derivatives have been designed as mTOR inhibitors, with some showing the ability to block both mTORC1 and Akt signaling, potentially overcoming resistance mechanisms seen with other mTOR inhibitors.[12][13]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. Benzofuran-chalcone hybrids, in particular, have been developed as potent VEGFR-2 inhibitors.[14][15]
-
Aurora B Kinase: As a critical regulator of mitosis, Aurora B kinase is an attractive target for cancer therapy.[16] Specific benzofuran derivatives have been identified that selectively bind to and inhibit Aurora B, leading to mitotic arrest and cell death.[16]
-
Other Kinases: Benzofurans have also been shown to inhibit other kinases involved in cancer, such as Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3β (GSK-3β), and EGFR kinase.[12][17]
Disruption of Microtubule Dynamics
The integrity of the microtubule cytoskeleton is essential for cell division. Some benzofuran derivatives function as tubulin polymerization inhibitors.[10][12] By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[8][10][12]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. Benzofuran derivatives trigger this process through various pathways:[18]
-
Mitochondrial-Mediated Apoptosis: Some compounds can trigger the intrinsic apoptotic pathway by affecting mitochondrial function, leading to the release of cytochrome c and activation of caspases.[19]
-
Cell Cycle Arrest: By targeting proteins like CDK2 or disrupting microtubule formation, these derivatives can halt the cell cycle at specific checkpoints, most commonly the G1 or G2/M phase, preventing cancer cells from replicating.[12][16][19]
The following diagram illustrates a common signaling pathway targeted by benzofuran derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for benzofuran derivatives.
Comparative In Vitro Anticancer Activity
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of several representative benzofuran derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Target Cancer Cell Line(s) | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| Compound 12 | SiHa (Cervical), HeLa (Cervical) | 1.10, 1.06 | Combretastatin A-4 (1.76, 1.86) | [8][12] |
| Compound 22f | MCF-7 (Breast) | 2.27 | Staurosporine (4.81) | [12] |
| Compound 26 | HePG2, HCT-116, MCF-7 | 0.93 (EGFR Kinase) | Gefitinib (0.90) | [12] |
| Compound 28g | MDA-MB-231 (Breast), HCT-116 (Colon) | 3.01, 5.20 | - | [12] |
| Compound 30a | MCF-7 (Breast), HepG2 (Liver) | Potent activity reported | Doxorubicin | [12] |
| Compound 50g | A549 (Lung), HCT-116 (Colon) | 0.57, 0.87 | - | [12] |
| Bromo derivative 14c | HCT116 (Colon) | 3.27 | - | [12] |
| Benzofuran 6a | Various cell lines | Up to 10-fold more potent | Combretastatin A-4 | [20] |
| Ailanthoidol (7) | Huh7 (Liver) | 22 (at 48h) | - | [12] |
| Chalcone 4g | HCC1806 (Breast), HeLa (Cervical) | 5.93, 5.61 | - | [14] |
| Benzo[b]furan 26 | MCF-7 (Breast) | 0.057 | - | [19] |
| Benzo[b]furan 36 | MCF-7 (Breast) | 0.051 | - | [19] |
This table is a representative summary. IC50 values can vary based on experimental conditions.
Standard Experimental Protocols for Evaluation
The validation of anticancer activity relies on a series of robust and reproducible experimental protocols. These assays provide quantitative data on cytotoxicity, effects on the cell cycle, and the induction of apoptosis.
General Experimental Workflow
The following diagram outlines the typical workflow for assessing the anticancer potential of novel benzofuran derivatives.
Caption: A standard workflow for evaluating the anticancer activity of benzofurans.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Principle: This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[10] Cells are stained with a fluorescent dye, like propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity is proportional to the DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the benzofuran derivative at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and a histogram is generated.
-
Data Interpretation: Analyze the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Compare the distribution of treated cells to control cells to identify cell cycle arrest.
In Vivo Efficacy
While in vitro assays are essential for initial screening, in vivo studies using animal models are critical for evaluating the therapeutic potential of a compound in a whole organism.[10] In a typical xenograft model, human cancer cells are implanted into immunocompromised mice.[16] The mice are then treated with the benzofuran derivative, and tumor growth is monitored over time.[12][16] Successful in vivo studies have shown that some benzofuran derivatives can significantly inhibit tumor growth and reduce tumor mass and volume without causing significant toxicity to the animal.[12]
Conclusion and Future Directions
The benzofuran scaffold is a validated and highly promising platform for the development of novel anticancer agents.[5][21] The diverse array of derivatives synthesized to date demonstrates a broad spectrum of activity against numerous cancer cell lines, operating through clinically relevant mechanisms such as kinase inhibition and microtubule disruption.[9][10][12] The data clearly indicate that strategic chemical modifications, guided by SAR principles, can yield compounds with nanomolar to low micromolar potency.[12]
Future research should continue to focus on optimizing the lead compounds identified in these studies to improve their selectivity, metabolic stability, and in vivo efficacy. The exploration of novel hybrid molecules and the use of advanced techniques like computational docking to predict target interactions will further accelerate the journey of benzofuran derivatives from the laboratory to clinical applications, offering new hope in the fight against cancer.
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Unraveling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of 6-Methylbenzofuran Compounds
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. The benzofuran scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] Among these, 6-methylbenzofuran compounds are gathering significant interest for their potent anticancer, antimicrobial, and anti-inflammatory properties.[3]
This guide provides an in-depth, comparative analysis of the mechanism of action of this compound compounds, juxtaposed with other relevant therapeutic alternatives. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Rise of 6-Methylbenzofurans: A Privileged Scaffold in Drug Discovery
Benzofuran, a heterocyclic compound naturally found in various plants, consists of a fused benzene and furan ring.[1] This core structure serves as a versatile template for synthetic chemists to create a diverse array of derivatives with unique therapeutic profiles.[1] The introduction of a methyl group at the 6-position has been shown to modulate the physicochemical and biological properties of the benzofuran core, often leading to enhanced potency and selectivity.[4]
Delving into the Anticancer Mechanisms of 6-Methylbenzofurans
The anticancer activity of this compound derivatives is a primary area of investigation. These compounds have been shown to exert their cytotoxic effects through multiple pathways, with a significant focus on the induction of apoptosis and the inhibition of key signaling cascades involved in cell proliferation and survival.
The PI3K/Akt/mTOR Pathway: A Key Target
A prominent mechanism of action for several this compound derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Expert Commentary: The selection of the PI3K/Akt/mTOR pathway as a therapeutic target is a strategic one. Its central role in cellular homeostasis means that its inhibition can have a profound impact on cancer cell viability. However, this also necessitates a careful evaluation of potential off-target effects and the therapeutic window. The 6-methyl group in these benzofuran compounds may contribute to a more favorable interaction with the ATP-binding pocket of PI3K, enhancing inhibitory activity.
Induction of Apoptosis
Beyond pathway inhibition, certain this compound derivatives have been observed to directly induce apoptosis, or programmed cell death, in cancer cells.[1] This is a crucial mechanism for eliminating malignant cells and is often a desired outcome for anticancer therapies.
Comparative Analysis: 6-Methylbenzofurans vs. Alternative Scaffolds
To provide a comprehensive perspective, it is essential to compare the mechanistic profile of 6-methylbenzofurans with other classes of compounds targeting similar biological outcomes. Chalcones, another class of naturally derived and synthetic compounds, are also known for their potent anticancer activities and often serve as a benchmark.
| Feature | This compound Derivatives | Chalcone Derivatives |
| Primary Anticancer Mechanism | Inhibition of PI3K/Akt/mTOR pathway, induction of apoptosis. | Induction of apoptosis via mitochondrial pathways, cell cycle arrest. |
| Key Molecular Targets | PI3K, Akt, mTOR | Tubulin, various kinases, transcription factors. |
| Selectivity | Varies with substitution; some derivatives show selectivity for cancer cells. | Often broad-spectrum cytotoxicity; selectivity can be engineered. |
| Representative IC50 (µM) - A549 Lung Carcinoma | 15.3 ± 0.8[3] | Varies widely based on substitution. |
| Representative IC50 (µM) - HepG2 Hepatocellular Carcinoma | 12.5 ± 0.5[3] | Varies widely based on substitution. |
Experimental Protocols for Mechanistic Investigation
To ensure scientific integrity, the protocols used to investigate the mechanism of action must be robust and reproducible. Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
This protocol is designed to quantify the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing direct evidence of target engagement and pathway inhibition.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549 or HepG2) at a density of 1 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the this compound compound or a vehicle control (DMSO) for the desired time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status in treated cells to the vehicle control.
Expert Commentary: The inclusion of both total and phosphorylated protein analysis is critical for a self-validating system. A decrease in the phosphorylated form of a protein without a significant change in the total protein level provides strong evidence for specific inhibition of its upstream kinase activity, rather than non-specific cytotoxicity.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells, providing quantitative data on the induction of apoptosis.
1. Cell Treatment:
-
Seed and treat cells with the this compound compound as described in Protocol 1.
2. Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and detect emission at 530 nm.
-
Excite PI at 488 nm and detect emission at >670 nm.
-
Collect data for at least 10,000 events per sample.
4. Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Quantify the percentage of cells in each quadrant.
Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
While the anticancer properties of 6-methylbenzofurans are a major focus, their antimicrobial and anti-inflammatory activities are also noteworthy.
Antimicrobial Mechanism of Action
The precise antimicrobial mechanisms are still under investigation but are thought to involve the disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.[5] The lipophilic nature of the benzofuran core, enhanced by the methyl group, likely facilitates its passage through microbial cell membranes.[5]
| Compound ID | R Group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2a | 4-Br | 25 | 50 | 50 |
| 2b | 4-Cl | 25 | 50 | 50 |
| 2c | 4-F | 50 | 100 | 100 |
| 2d | 4-NO2 | 12.5 | 25 | 25 |
| Data from a study on (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives.[3] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound compounds are often attributed to their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.
Expert Commentary and Future Directions
The diverse biological activities of this compound compounds underscore their potential as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the benzofuran ring play a crucial role in determining the specific biological activity and potency. For instance, the presence of halogen atoms has been shown to increase cytotoxicity in some derivatives.[6]
Future research should focus on elucidating the precise molecular targets of these compounds through techniques such as affinity chromatography and proteomics. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The development of more selective and potent this compound derivatives through medicinal chemistry efforts holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Unambiguous Molecular Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 6-Methylbenzofuran
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The seemingly minor transposition of a functional group can drastically alter a compound's pharmacological activity, toxicity, and physical properties. For novel heterocyclic compounds such as 6-methylbenzofuran, a key building block in medicinal chemistry, confirming the exact atomic arrangement is a critical step in the research and development pipeline.[1][2][3] This guide provides an in-depth comparison of the gold-standard method for structure determination, single-crystal X-ray crystallography, with powerful spectroscopic and computational techniques. We will explore the causality behind experimental choices, the self-validating nature of robust protocols, and provide the data necessary for researchers to make informed decisions for their analytical needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid.[4] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[4][5]
Experimental Protocol for X-ray Crystallography of this compound
The successful application of X-ray crystallography hinges on the ability to grow a high-quality single crystal. This is often the most challenging and time-consuming step.
Step 1: Crystallization of this compound
Given that this compound is a liquid at room temperature, crystallization will necessitate cooling. A suitable solvent must be chosen in which the compound is soluble at room temperature but sparingly soluble at lower temperatures.
-
Solvent Selection: Begin by testing the solubility of this compound in a range of solvents (e.g., hexane, ethanol, acetone, toluene). A good starting point is a solvent in which the compound is freely soluble.
-
Slow Evaporation: Prepare a saturated solution of this compound in the chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Cooling Methods:
-
Slow Cooling: Prepare a saturated solution at room temperature and slowly cool it in a controlled manner (e.g., in a dewar flask or a programmable cooling bath).
-
Vapor Diffusion: Place a drop of the concentrated this compound solution on a siliconized cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility and induce crystallization.
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mounting: Using a cryoloop, carefully pick up the selected crystal and immediately flash-cool it in a stream of liquid nitrogen to prevent ice formation and radiation damage during data collection.
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete diffraction pattern on a detector.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution: For a small molecule like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.
-
Model Building and Refinement: An initial molecular model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process until the model converges to a stable and chemically sensible structure.
Step 4: Structure Validation
The final crystal structure must be rigorously validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and statistical validation of the model against the data. Tools like checkCIF provide a comprehensive report on the quality of the crystal structure.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
Orthogonal Confirmation: Spectroscopic and Computational Methods
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic and computational methods can provide a high degree of confidence in the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Experimental Protocol for NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For this compound, one would expect signals for the aromatic protons and the methyl protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
-
Spectral Interpretation: By analyzing the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra, the complete connectivity of this compound can be established, confirming the position of the methyl group.
Workflow for NMR Structural Elucidation
Caption: NMR Spectroscopy Workflow.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[7]
Experimental Protocol for Mass Spectrometry of this compound
-
Sample Introduction: The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): A high-energy electron beam bombards the molecule, causing it to ionize and fragment. This "hard" ionization technique provides a characteristic fragmentation pattern.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, ideal for confirming the molecular weight.[8]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation:
-
The molecular ion peak confirms the molecular formula (C₉H₈O for this compound, MW = 132.16 g/mol ).[9]
-
The fragmentation pattern in EI-MS can reveal characteristic losses of fragments (e.g., loss of a methyl radical, CO), which can be pieced together to support the proposed structure.
-
Workflow for Mass Spectrometry Analysis
Caption: Mass Spectrometry Workflow.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[10] These theoretical data can then be compared with experimental results to add another layer of confidence to the structural assignment.
Computational Protocol for this compound
-
In Silico Model Building: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set) to find the lowest energy conformation.
-
Spectroscopic Prediction: Using the optimized geometry, predict the ¹H and ¹³C NMR chemical shifts and the infrared vibrational frequencies.
-
Comparison with Experimental Data: Compare the computationally predicted spectra with the experimentally obtained NMR and IR spectra. A good correlation between the theoretical and experimental data provides strong support for the proposed structure.
Workflow for Computational Analysis
Caption: Computational Chemistry Workflow.
Comparative Analysis of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Certainty of Structure | Unambiguous and absolute 3D structure | High confidence in connectivity and stereochemistry in solution | Confirms molecular formula and provides connectivity clues | Predictive, provides corroborative evidence |
| Sample Requirements | High-quality single crystal | 5-10 mg of pure, soluble sample | Micrograms to nanograms of sample | None (in silico) |
| Physical State | Solid (crystalline) | Solution | Solid, liquid, or gas | N/A |
| Experimental Time | Days to weeks (including crystallization) | Hours to days | Minutes | Hours to days (computation time) |
| Key Information Provided | Atomic coordinates, bond lengths/angles, packing | Atom connectivity, stereochemistry, dynamics | Molecular weight, elemental composition, fragmentation | Optimized geometry, predicted spectra |
| Limitations | Crystal growth can be a major bottleneck | Not suitable for insoluble compounds; complex spectra for large molecules | Isomers can be difficult to distinguish | Accuracy depends on the level of theory; not a direct measurement |
Conclusion
The confirmation of the molecular structure of this compound, like any novel compound, demands a rigorous and multi-faceted analytical approach. Single-crystal X-ray crystallography remains the unparalleled gold standard, providing definitive and high-resolution structural data. However, when single crystals are elusive, a synergistic combination of high-resolution NMR spectroscopy for connectivity, mass spectrometry for molecular formula confirmation, and computational chemistry for theoretical validation offers a powerful and reliable alternative for unambiguous structure elucidation. The choice of technique will ultimately depend on the specific research question, sample availability, and the required level of structural detail.
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Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
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Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 51(5), 339-351. [Link]
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Supporting Information for: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. (2013). Chemical Communications. [Link]
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Ciuculescu-Pradatu, D., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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Demarque, D. P., et al. (2016). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Journal of Mass Spectrometry, 51(5), 339-351. [Link]
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Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(43), 24834-24846. [Link]
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Osman, H., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 20(8), 15036-15053. [Link]
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Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-63. [Link]
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Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-63. [Link]
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Neves, A., et al. (2011). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. European Journal of Organic Chemistry, 2011(28), 5585-5595. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]
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Khelfaoui, F., et al. (2022). A Density Functional Theory Study. Physical Chemistry Research, 10(1), 105-125. [Link]
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Roloff, A., et al. (2021). Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. Molecules, 26(18), 5483. [Link]
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Asogwa, M. O., et al. (2020). Crystal structure of 1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one, C16H12O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 791-793. [Link]
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comparative bioactivity of 6-methylbenzofuran versus other benzofuran isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold and the Significance of Methyl Substitution
The benzofuran framework, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[2][3] The therapeutic potential of benzofurans is vast, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents.[2][3]
The specific biological activity of a benzofuran derivative is intricately linked to the nature and position of its substituents on the core structure. Even a subtle modification, such as the placement of a methyl group, can significantly alter the compound's pharmacological profile. This guide provides a comparative analysis of the bioactivity of 6-methylbenzofuran against its other positional isomers: 2-methyl-, 3-methyl-, 4-methyl-, 5-methyl-, and 7-methylbenzofuran. By examining experimental data across key therapeutic areas—anticancer, antimicrobial, and anti-inflammatory activities—we aim to elucidate the structure-activity relationships (SAR) governed by the location of this simple, yet influential, methyl group. Understanding these nuances is paramount for the rational design of more potent and selective benzofuran-based therapeutic agents.
Comparative Bioactivity Analysis
This section delves into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its isomers. The data presented is a synthesis of findings from various independent studies. It is important to note that direct comparative studies across all isomers under identical experimental conditions are limited. Therefore, the presented data should be interpreted with consideration of the varying experimental contexts.
Anticancer Activity: A Tale of Positional Importance
The position of the methyl group on the benzofuran ring plays a critical role in determining the anticancer potency of the molecule. While data on all isomers is not uniformly available, existing studies on derivatives of 2-, 3-, and this compound provide valuable insights into their cytotoxic potential against various cancer cell lines.
Key Findings:
-
3-Methylbenzofuran Derivatives: Certain 3-methylbenzofuran derivatives have shown significant antiproliferative activity. For instance, a derivative of 3-methylbenzofuran demonstrated an impressive IC50 value of 1.48 µM against the A549 non-small cell lung carcinoma cell line.[4][5] This highlights the potential of the 3-methyl scaffold in the development of potent anticancer agents.
-
2-Methylbenzofuran Derivatives: Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been investigated for their cytotoxic effects. One such derivative exhibited an IC50 value of 6.3 µM against the A549 cell line and 11 µM against the HepG2 liver cancer cell line.[6] Another brominated derivative of 2-methylbenzofuran showed an IC50 of 3.5 µM against A549 and 3.8 µM against HepG2 cells.[6]
Table 1: Comparative Anticancer Activity of Methylbenzofuran Derivatives (IC50 in µM)
| Benzofuran Isomer Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofuran derivative | A549 (Lung) | 1.48 | [4][5] |
| 2-Methylbenzofuran derivative (chlorinated) | A549 (Lung) | 6.3 | [6] |
| 2-Methylbenzofuran derivative (chlorinated) | HepG2 (Liver) | 11 | [6] |
| 2-Methylbenzofuran derivative (brominated) | A549 (Lung) | 3.5 | [6] |
| 2-Methylbenzofuran derivative (brominated) | HepG2 (Liver) | 3.8 | [6] |
Causality Behind Experimental Choices: The selection of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) is often based on their prevalence and established use in cytotoxic assays, allowing for comparability across studies. The use of the MTT assay is a standard colorimetric method for assessing cell viability and is a reliable indicator of a compound's cytotoxic effects.[7]
Antimicrobial Activity: The Influence of Methyl Position on Pathogen Inhibition
The antimicrobial properties of benzofuran derivatives are also heavily influenced by the substitution pattern on the benzofuran core. While a comprehensive comparative dataset for all methyl isomers is not available, the existing literature provides clues into the structure-activity relationships governing their antibacterial and antifungal effects.
Key Findings:
-
General Trends: The position of substituents on the benzofuran ring is a critical determinant of antimicrobial activity.[1] For instance, some studies have shown that derivatives with substitutions at the C-2 and C-5 positions exhibit notable antibacterial activity.
-
6-Position Significance: The presence of certain functional groups at the C-6 position has been highlighted as important for bioactivity. A hydroxyl group at C-6, for example, was found to be essential for the antibacterial activity of a series of benzofuran derivatives.[1] This suggests that this compound could serve as a valuable scaffold for further functionalization to enhance antimicrobial properties.
-
2-Methylbenzofuran Derivatives: Derivatives of 2-methylbenzofuran have been synthesized and evaluated for their antimicrobial potential. For instance, methyl 2-(benzofuran-2-yl)acetate has been used as a starting material to generate a library of antimicrobial candidates.[8]
Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Benzofuran Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2-Salicyloylbenzofuran derivative (8h) | S. faecalis | 0.06 - 0.12 mM | [9] |
| 2-Salicyloylbenzofuran derivative (8h) | MSSA | 0.06 - 0.12 mM | [9] |
| 2-Salicyloylbenzofuran derivative (8h) | MRSA | 0.06 - 0.12 mM | [9] |
| Aza-benzofuran derivative (1) | S. typhimurium | 12.5 | [10] |
| Aza-benzofuran derivative (1) | E. coli | 25 | [10] |
| Aza-benzofuran derivative (1) | S. aureus | 12.5 | [10] |
Experimental Rationale: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] This method provides a precise measure of a compound's potency against a specific microorganism. The selection of a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains, is crucial for determining the spectrum of antimicrobial activity.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Benzofuran derivatives have emerged as promising anti-inflammatory agents due to their ability to modulate key inflammatory pathways. The position of the methyl group can influence the molecule's interaction with inflammatory targets.
Key Findings:
-
Mechanism of Action: Several benzofuran derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[11][12] Some have been shown to act via inhibition of the NF-κB and MAPK signaling pathways.[11]
-
Positional Effects: While direct comparative data for all methylbenzofuran isomers is scarce, studies on various substituted benzofurans indicate that the substitution pattern is key to their anti-inflammatory potency. For example, two new benzofuran derivatives isolated from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst with IC50 values of 4.15 and 5.96 µM.[13] Another piperazine/benzofuran hybrid showed an excellent inhibitory effect on the generation of NO with an IC50 of 52.23 µM.[11][12]
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives (IC50 in µM)
| Benzofuran Derivative | Assay | IC50 (µM) | Reference |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | 4.15 | [13] |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | 5.96 | [13] |
| Piperazine/benzofuran hybrid (5d) | NO generation inhibition | 52.23 | [11][12] |
| Aza-benzofuran derivative (1) | NO generation inhibition | 17.3 | [10] |
| Aza-benzofuran derivative (4) | NO generation inhibition | 16.5 | [10] |
Experimental Design Considerations: The use of lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) is a well-established in vitro model for studying inflammation.[11] Measuring the inhibition of nitric oxide (NO) production is a common and reliable method to screen for potential anti-inflammatory activity, as NO is a key mediator of inflammation.
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the benzofuran derivatives in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
IC50 Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.[11]
Visualizations
Signaling Pathway for Anti-inflammatory Action
dot
Caption: Benzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Experimental Workflow for Bioactivity Screening
dot
Caption: A streamlined workflow for the synthesis, characterization, and bioactivity screening of benzofuran isomers.
Conclusion and Future Directions
This comparative guide underscores the profound impact of methyl group positioning on the bioactivity of the benzofuran scaffold. While this compound itself requires further direct investigation, the analysis of its isomers and their derivatives reveals critical structure-activity relationships. The 3-methyl position appears particularly promising for anticancer activity, while substitutions at the 2- and 6-positions show potential for developing novel antimicrobial and anti-inflammatory agents.
The data collated herein highlights the necessity for systematic and direct comparative studies of all methylbenzofuran isomers under standardized conditions. Such research would provide a clearer and more definitive understanding of the subtle yet significant effects of isomeric variation. Future work should focus on:
-
Synthesizing and testing all parent methylbenzofuran isomers against a broad panel of cancer cell lines, microbial strains, and inflammatory markers.
-
Exploring further derivatization of the most promising isomers to optimize potency and selectivity.
-
Elucidating the precise molecular mechanisms of action for the most active compounds to identify their cellular targets.
By continuing to explore the rich chemical space of benzofuran and its derivatives, the scientific community can unlock new avenues for the development of next-generation therapeutics to address a range of human diseases.
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structure-activity relationship (SAR) studies of 6-methylbenzofuran derivatives
An In-Depth Technical Guide to the Structure-Activity Relationships (SAR) of 6-Methylbenzofuran Derivatives
Introduction: The Privileged Scaffold of this compound
The benzofuran scaffold, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural and synthetic compounds with significant therapeutic properties.[1][2][3][4][5] Introducing substituents onto this core structure can dramatically alter its biological profile, leading to derivatives with enhanced potency and selectivity.[1] Among these, this compound derivatives are emerging as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various this compound derivatives, supported by experimental data, to elucidate the structural requirements for potent biological activity.
Anticancer Activity: Tuning the Scaffold for Cytotoxicity
The development of novel anticancer agents is a critical area of research, with benzofuran derivatives showing potential for high efficacy and selectivity against cancer cells.[1][2][3][7] Modifications on the this compound core have yielded compounds with potent cytotoxic effects across various cancer cell lines.
Key SAR Insights for Anticancer Potency
The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.
-
Halogenation: The introduction of halogens, such as chlorine and bromine, is a key strategy for enhancing cytotoxicity. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7 ) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 ) have demonstrated significant activity against lung (A549) and liver (HepG2) cancer cell lines.[8] The SAR analysis indicates that the presence of bromine, particularly when attached to an acetyl group, increases cytotoxicity.[2][9] Compound 8 , with its dibromoacetyl group, showed stronger anticancer potential than its chlorinated counterpart 7 in most tested cell lines.[8]
-
Substitution at C-5: The group at the C-5 position plays a crucial role. A methoxy group at C-5, as seen in compound 8 , appears to contribute to stronger pro-oxidative and pro-apoptotic properties compared to a hydroxyl group at the same position (as in compound 7 ).[8]
-
Hybrid Molecules: Combining the benzofuran scaffold with other pharmacophores, like N-aryl piperazine, can yield potent anticancer agents. A hybrid compound featuring a chlorine atom in the benzene ring was found to be highly active against four human tumor cell lines.[8] Similarly, linking aurone-like benzofuran with chromone or coumarin can produce compounds with more potent pro-apoptotic properties than the unconjugated benzofuran.[1]
Comparative Anticancer Activity Data
The following table summarizes the cytotoxic activity of representative halogenated this compound derivatives against various human cancer cell lines.
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | -Cl at C-4, dichloroacetyl at C-6 | A549 (Lung) | 15.3 ± 0.8 | [6][8] |
| 7 | -Cl at C-4, dichloroacetyl at C-6 | HepG2 (Liver) | 12.5 ± 0.5 | [6] |
| 8 | -Br (dibromoacetyl at C-6), -OCH3 at C-5 | A549 (Lung) | 3.5 ± 0.6 | [8] |
| 8 | -Br (dibromoacetyl at C-6), -OCH3 at C-5 | HepG2 (Liver) | 3.8 ± 0.5 | [8] |
| 8 | -Br (dibromoacetyl at C-6), -OCH3 at C-5 | SW620 (Colon) | 10.8 ± 0.9 | [8] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
These derivatives often exert their anticancer effects by inducing cell cycle arrest and apoptosis. Compound 7 was found to induce G2/M phase arrest in HepG2 cells, while compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells.[8] The stronger pro-apoptotic properties of compound 8 suggest that the specific combination of bromine and a methoxy group enhances its ability to trigger programmed cell death.[8] Some benzofuran derivatives also act as tubulin polymerization inhibitors, disrupting mitotic spindle formation and leading to apoptosis.[10]
Caption: SAR summary for anticancer this compound derivatives.
Antimicrobial Activity: A Scaffold Against Pathogens
Infectious diseases remain a major global health threat, necessitating the discovery of new antimicrobial agents.[11] Benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][11][12]
Key SAR Insights for Antimicrobial Potency
For (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives, the antimicrobial activity is significantly influenced by the substituent on the benzylidene ring.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), at the para-position of the benzylidene ring leads to the most potent antimicrobial activity. Compound 2d (R = 4-NO2) exhibited the lowest Minimum Inhibitory Concentrations (MICs) against S. aureus, E. coli, and C. albicans.[6]
-
Halogens: Halogen substituents like bromo (-Br) and chloro (-Cl) also confer good antimicrobial activity, as seen in compounds 2a and 2b .[6]
-
Electron-Donating Groups: Conversely, electron-donating groups tend to decrease the activity. A fluoro (-F) substituent (compound 2c ) resulted in higher MIC values, indicating reduced potency.[6]
Comparative Antimicrobial Activity Data
The table below presents the MIC values for a series of this compound derivatives against common microbial strains.
| Compound ID | R Group (at para-position) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 2a | 4-Br | 25 | 50 | 50 | [6] |
| 2b | 4-Cl | 25 | 50 | 50 | [6] |
| 2c | 4-F | 50 | 100 | 100 | [6] |
| 2d | 4-NO2 | 12.5 | 25 | 25 | [6] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have been investigated as potential anti-inflammatory agents, often by targeting the production of inflammatory mediators like nitric oxide (NO).[13][14]
Key SAR Insights and Mechanism of Action
Aza-benzofuran derivatives have shown promise in inhibiting NO release in lipopolysaccharide (LPS)-stimulated mouse macrophages.[13] Certain derivatives exhibited potent anti-inflammatory activity with IC50 values superior to the positive control, celecoxib.[13] Docking studies suggest these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS), forming key hydrogen bonds that inhibit its function.[13] A synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), was also found to downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[15]
Comparative Anti-inflammatory Activity Data
| Compound ID | Assay | IC50 (µM) | Reference |
| Aza-benzofuran 1 | NO Inhibition | 17.3 | [13] |
| Aza-benzofuran 4 | NO Inhibition | 16.5 | [13] |
| Celecoxib (Control) | NO Inhibition | 32.1 | [13] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.
Protocol 1: Synthesis of Halogenated this compound Derivatives
This protocol describes the synthesis of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 ), a potent anticancer derivative.[6]
Step 1: Dissolution Dissolve methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) in 20 mL of chloroform.
Step 2: Bromination Add a solution of bromine (0.04 mol) in 10 mL of chloroform dropwise over 30 minutes with continuous stirring.
Step 3: Reaction Stir the reaction mixture for an additional 8 hours at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
Step 4: Solvent Evaporation Once the reaction is complete, evaporate the solvent under reduced pressure.
Step 5: Purification Purify the resulting residue by column chromatography on silica gel, using chloroform as the eluent to yield the final product.
Caption: Workflow for the synthesis of a dibrominated benzofuran derivative.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method is used to evaluate the antimicrobial activity of the synthesized compounds.[6]
Step 1: Media Preparation Prepare nutrient agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
Step 2: Inoculation Evenly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) onto the surface of the agar plates.
Step 3: Well Creation Create wells of 6 mm diameter in the agar using a sterile borer.
Step 4: Compound Application Add different concentrations of the synthesized this compound derivatives (dissolved in DMSO) to the wells. A well with pure DMSO serves as a negative control.
Step 5: Incubation Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
Step 6: Measurement Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold is a versatile and privileged structure in drug discovery. Structure-activity relationship studies reveal clear patterns for enhancing its therapeutic potential. For anticancer activity, halogenation (particularly with bromine) and the presence of a C-5 methoxy group are critical for high cytotoxicity and pro-apoptotic effects.[8][9] For antimicrobial agents, strong electron-withdrawing groups on a benzylidene substituent at C-2 significantly boost potency against a broad spectrum of pathogens.[6] Anti-inflammatory effects can be achieved through derivatives that effectively inhibit key enzymes like iNOS.[13]
Future research should focus on expanding the SAR knowledge base, optimizing the pharmacokinetic profiles of these lead compounds, and further elucidating their precise molecular targets to develop next-generation therapeutics.[6]
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A Comparative Guide to the Antioxidant Properties of Benzofuran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the benzofuran-2-one scaffold has emerged as a promising pharmacophore.[1] These heterocyclic compounds, prevalent in a variety of natural products, have garnered significant attention for their diverse biological activities, including potent antioxidant effects.[2] This guide offers an in-depth, objective comparison of the antioxidant properties of various benzofuran-2-one derivatives, supported by experimental data, to aid researchers in the rational design and development of next-generation antioxidant therapies.
The Crucial Role of Structure: Unlocking Antioxidant Potential
The antioxidant capacity of benzofuran-2-one derivatives is intrinsically linked to their chemical structure. The presence, number, and position of hydroxyl (-OH) groups on the aromatic ring are paramount in dictating their ability to scavenge free radicals.[2] This structure-activity relationship (SAR) is a central theme in the exploration of these compounds as effective antioxidants.
A key mechanism of action for phenolic antioxidants is the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is crucial, and is often enhanced by resonance delocalization across the aromatic system. The benzofuran-2-one core can be strategically functionalized to modulate this activity.
Comparative Analysis of Antioxidant Activity: A Data-Driven Approach
To provide a clear and objective comparison, this guide focuses on data from established in vitro antioxidant assays. While a comprehensive comparison across all major assays for a single, extensive series of benzofuran-2-one derivatives is not yet available in the literature, a seminal study by Miceli et al. (2018) provides a robust dataset using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for a series of 3,3-disubstituted-3H-benzofuran-2-ones.[1][3]
DPPH Radical Scavenging Activity
The DPPH assay is a widely used and reliable method for assessing the radical scavenging capacity of antioxidant compounds.[4] The stable DPPH radical has a deep violet color, which is decolorized upon accepting a hydrogen atom from an antioxidant. The extent of this color change is measured spectrophotometrically and is proportional to the antioxidant activity.
The following table summarizes the relative IC50 (rIC50) values for a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives from the DPPH assay, as reported by Miceli et al. (2018).[3][4] The rIC50 is the molar ratio of the antioxidant to DPPH at which 50% of the DPPH radicals are scavenged. A lower rIC50 value indicates a higher antioxidant potency. The experiments were conducted in both methanol (a protic solvent) and acetonitrile (an aprotic solvent) to understand the influence of the solvent on the antioxidant mechanism.
Table 1: DPPH Radical Scavenging Activity of 3,3-Disubstituted-3H-Benzofuran-2-one Derivatives
| Compound | Structure | rIC50 (Methanol) | rIC50 (Acetonitrile) |
| Trolox (Standard) | Water-soluble Vitamin E analog | 0.41 | 1.00 |
| Compound 9 | 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | 0.18 | >5 |
| Compound 15 | 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | 0.31 | 4.47 |
| Compound 18 | 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | 0.25 | 0.54 |
| Compound 20 | 5,7-dihydroxy-3-hydroxy-3-(trifluoromethyl)-3H-benzofuran-2-one | 0.18 | 0.17 |
Data sourced from Miceli et al., Molecules, 2018.[3][4]
Expert Insights on the DPPH Assay Results:
-
The Power of Hydroxylation: The data clearly demonstrates the critical role of hydroxyl groups. Compound 9 and Compound 20, both possessing two hydroxyl groups on the aromatic ring, exhibit the highest antioxidant activity in methanol, with rIC50 values of 0.18, which is more than twice as potent as the standard, Trolox.[4]
-
Solvent Effects and Mechanistic Clues: The dramatic decrease in activity for most compounds in acetonitrile, an aprotic solvent, suggests that a hydrogen atom transfer (HAT) mechanism is likely the predominant pathway for their antioxidant action. In protic solvents like methanol, the solvent can facilitate proton transfer, enhancing the antioxidant capacity. The remarkable activity of Compound 20 in acetonitrile (rIC50 of 0.17) suggests that its structural features may also allow for an efficient electron transfer mechanism.[3][4]
-
Positional Importance: The superior activity of Compound 18 (7-hydroxy) compared to Compound 15 (5-hydroxy) in both solvents indicates that the position of the hydroxyl group significantly influences the radical scavenging ability.
Beyond Chemical Assays: Cellular Antioxidant Activity
While in vitro chemical assays are invaluable for initial screening, understanding the antioxidant potential of a compound within a biological system is crucial for drug development. A follow-up study investigated the antioxidant capacity of some of these benzofuran-2-one derivatives in a cellular model of neurodegeneration using SH-SY5Y cells.[5]
This study demonstrated that these compounds were able to reduce intracellular reactive oxygen species (ROS) levels and protect the neuronal cells from oxidative stress-induced death.[5] Notably, the most potent compounds from the DPPH assay also showed significant protective effects in the cellular model, highlighting the translational potential of these derivatives.
Expanding the Horizon: Other Antioxidant Assays
While DPPH data for benzofuran-2-ones is well-documented, a comprehensive comparison would ideally include data from other widely accepted assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays.
-
ABTS Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.
-
FRAP Assay: This assay assesses the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous form (Fe²⁺). It is a measure of the total antioxidant power based on electron donation.[6]
Currently, there is a lack of extensive, comparative ABTS and FRAP data specifically for a series of benzofuran-2-one derivatives in the published literature. This represents a significant opportunity for future research to provide a more complete picture of their antioxidant profile.
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of antioxidant research, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for the three key antioxidant assays discussed.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from the methodology described in the study by Miceli et al. (2018).[3]
Rationale: This assay is selected for its simplicity, stability of the radical, and its proven effectiveness in evaluating the antioxidant potential of phenolic compounds like benzofuran-2-one derivatives. The choice of methanol as a solvent is to facilitate the hydrogen atom transfer mechanism, which is often relevant for this class of compounds.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in a dark, airtight container.
-
Prepare stock solutions of the benzofuran-2-one derivatives and the standard antioxidant (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds and the standard to the wells. Include a control well containing only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical to allow the reaction to reach a stable endpoint.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the molar ratio of the antioxidant to DPPH to determine the rIC50 value.
-
ABTS Radical Cation Decolorization Assay Protocol
Rationale: The ABTS assay is a versatile method that can be used for both hydrophilic and lipophilic antioxidants. The pre-formed radical cation is stable and the reaction is relatively fast.
Caption: Workflow for the ABTS radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
-
Assay Procedure:
-
Add the diluted ABTS•+ solution to the wells of a 96-well microplate.
-
Add various concentrations of the test compounds and a standard (e.g., Trolox).
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
Rationale: The FRAP assay provides a direct measure of the electron-donating capacity of an antioxidant, which is a key aspect of its function.
Caption: Workflow for the FRAP assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare a series of standard solutions of known concentrations of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add the FRAP reagent to the wells of a 96-well microplate.
-
Add the test compounds and the ferrous sulfate standards to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the test samples is then determined from the standard curve and expressed as Fe(II) equivalents.
-
Conclusion and Future Directions
The available evidence strongly supports the potential of benzofuran-2-one derivatives as a promising class of antioxidants. The structure-activity relationship is clearly defined by the number and position of hydroxyl groups on the aromatic ring, with dihydroxylated derivatives demonstrating particularly high potency in the DPPH assay. Furthermore, the demonstrated efficacy of these compounds in a cellular model of oxidative stress underscores their potential for therapeutic applications.
However, to fully elucidate the antioxidant profile of this important class of compounds, further research is warranted. A comprehensive comparative study employing a battery of antioxidant assays, including ABTS and FRAP, on a diverse range of benzofuran-2-one derivatives would be invaluable. Such studies will not only provide a more complete understanding of their antioxidant mechanisms but also guide the rational design of novel and more potent antioxidant agents for the treatment of oxidative stress-related diseases.
References
-
Miceli, M., Roma, E., Tofani, D., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Life, 14(4), 422. [Link]
-
Miceli, M., Roma, E., Rosa, P., Feroci, M., Loreto, M. A., Tofani, D., & Gasperi, T. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. [Link]
-
Miceli, M., Roma, E., Rosa, P., Feroci, M., Loreto, M. A., Tofani, D., & Gasperi, T. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC, 5807342. [Link]
-
ResearchGate. (2024). Effect of the benzofuran-2-ones 6–9 on the viability of undifferentiated SH-SY5Y cells. [Link]
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Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. PMC, 2900147. [Link]
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ResearchGate. (2018). Antioxidant activity of the synthesized benzofuran compounds. [Link]
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Miceli, M., Roma, E., Rosa, P., Feroci, M., Loreto, M. A., Tofani, D., & Gasperi, T. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed, 29562623. [Link]
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Chimenti, F., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. PubMed, 30006157. [Link]
-
Miceli, M., Roma, E., Rosa, P., Feroci, M., Loreto, M. A., Tofani, D., & Gasperi, T. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
-
Miceli, M., Roma, E., Tofani, D., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. PMC, 11000885. [Link]
-
ResearchGate. (2019). Antioxidant capacity of Compound 1 and Compound 2 vs control compounds based on the FRAP assay. [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. sci-hub.ru [sci-hub.ru]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Differentiation of 6-APB and 5-APB Isomers in Urine Samples
The emergence of new psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. Among these, the benzofuran analogues of amphetamine, specifically 6-(2-aminopropyl)benzofuran (6-APB) and 5-(2-aminopropyl)benzofuran (5-APB), have gained prominence. As positional isomers, they share the same molecular weight and core structure, leading to nearly identical fragmentation patterns in mass spectrometry (MS). This guide provides an in-depth comparison of robust, field-proven analytical strategies for the unambiguous differentiation of these isomers in urine, grounded in the principles of chromatographic science and validated laboratory practice.
The Core Analytical Challenge: Overcoming Isobaric Interference
Positional isomers like 6-APB and 5-APB are a classic analytical hurdle. Standard mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), cannot distinguish between them. Consequently, confident identification hinges entirely on achieving chromatographic separation prior to MS detection. The subtle difference in the position of the aminopropyl group on the benzofuran ring is the key that must be exploited by the separation science. While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools, their application to this specific problem requires careful optimization and methodological choices.
Comparative Analytical Strategies
Two primary workflows have been successfully validated for this application: GC-MS following chemical derivatization and direct analysis by LC-MS/MS. The choice between them often depends on available instrumentation, sample throughput requirements, and the desired level of sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a cornerstone of forensic toxicology due to its high chromatographic efficiency and the extensive, standardized libraries of electron ionization (EI) mass spectra. However, for polar, amphetamine-like compounds, direct analysis is often suboptimal due to poor peak shape and potential thermal degradation. Chemical derivatization is the essential enabling step.
Causality Behind Derivatization: The primary amine group in 5-APB and 6-APB makes them polar and prone to hydrogen bonding, which can lead to tailing peaks on common non-polar GC columns. Derivatization, typically through acylation, serves a threefold purpose:
-
Increases Volatility: It masks the polar amine group, making the molecule more suitable for transition into the gas phase.
-
Improves Thermal Stability: It protects the analyte from degradation in the hot GC inlet and column.
-
Enhances Chromatographic Separation: The derivatizing agent adds a bulky, fluorinated group to the molecule. This modification subtly alters the molecule's size, shape, and interaction with the GC stationary phase. For 5-APB and 6-APB, this alteration is sufficient to create a discernible difference in their retention times, enabling their separation.[1][2]
A study by Welter et al. demonstrated that differentiation of 5-APB and 6-APB in urine was successfully achieved by GC-MS after solid-phase extraction and heptafluorobutyrylation.[1][2] The resulting derivatives could be separated chromatographically based on their retention times.
This protocol is a synthesized representation of best practices for this type of analysis.[1][2][3][4]
-
System Suitability: Prior to analysis, inject a derivatized standard mixture of 5-APB and 6-APB to confirm baseline separation and acceptable peak shape.
-
Sample Preparation & Hydrolysis:
-
To 1 mL of urine in a glass tube, add 50 µL of an internal standard solution (e.g., Amphetamine-d5).
-
Add 500 µL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex and incubate at 50-60°C for at least 2 hours to ensure complete hydrolysis of glucuronide conjugates.[5][6]
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with sequential washes of methanol, deionized water, and buffer.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water and an acidic organic solvent (e.g., methanol with acetic acid) to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with a basic organic solvent (e.g., 2% ammonium hydroxide in ethyl acetate/isopropanol).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 25 µL of a derivatizing agent such as Heptafluorobutyric Anhydride (HFBA).
-
Cap the vial tightly, vortex, and heat at 70°C for 30 minutes.[3][4]
-
Cool to room temperature and evaporate the reagent and solvent.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection.
-
-
GC-MS Parameters:
-
GC Column: Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1-2 µL, splitless mode, inlet temperature 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Operate in either full scan mode (m/z 40-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting key fragments.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often analyze compounds without derivatization, simplifying sample preparation.[7][8] The separation of 5-APB and 6-APB is achieved by optimizing the interaction between the analytes, the liquid mobile phase, and the stationary phase of the LC column.
Causality Behind Separation: In reversed-phase LC, separation is governed by the hydrophobic interactions between the analyte and the C18 stationary phase. The different positions of the aminopropyl group on 5-APB and 6-APB create a slight difference in the molecule's polarity and three-dimensional shape. This results in a differential partitioning between the mobile phase and the stationary phase, leading to different elution times. A successful separation requires careful optimization of the mobile phase gradient and composition.[8][9]
A validated method for the simultaneous determination of 5-APB and 6-APB in various biological matrices, including urine, has been developed using HPLC-MS/MS.[9] This approach provides the necessary chromatographic resolution for confident isomer quantification.
This protocol is based on established methods for synthetic cathinones and specific APB analysis.[8][9][10]
-
System Suitability: Inject a standard mixture of 5-APB and 6-APB to verify chromatographic resolution (ideally baseline separation) and instrument sensitivity.
-
Sample Preparation:
-
Perform enzymatic hydrolysis and solid-phase extraction as described in the GC-MS protocol (Steps 2 & 3). LLE (Liquid-Liquid Extraction) under basic conditions is also a viable alternative.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
-
LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. The gradient must be optimized to achieve separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS Detector: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion for both isomers will be the same ([M+H]+). At least two product ion transitions should be monitored for each analyte for confident identification.
-
Data Comparison and Performance Metrics
The ultimate success of the analysis is determined by the ability to resolve the two isomers chromatographically. The following table summarizes expected outcomes and key validation parameters.
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct) | Justification / Causality |
| Analyte Form | Heptafluorobutyryl (HFB) derivative | Parent compound (underivatized) | GC requires volatile, thermally stable derivatives; LC can handle the polar parent drug. |
| Separation Basis | Differential interaction of the bulky HFB-derivatives with a non-polar GC stationary phase.[1][2] | Differential partitioning of the slightly different polarity parent isomers between a polar mobile phase and a non-polar (C18) stationary phase.[8][9] | The mechanism of separation is fundamentally different between the two techniques. |
| Retention Time | Isomers are resolved with distinct retention times. | Isomers are resolved with distinct retention times (often with smaller separation window than GC). | Successful method development in both cases hinges on achieving this separation. |
| Mass Spectra | EI Spectra: Nearly identical fragmentation patterns. | MS/MS Spectra: Identical precursor ion and identical product ions/ratios. | The mass spectrometer acts as the detector; it does not differentiate the isomers. |
| Sample Prep | Multi-step: Hydrolysis, SPE, Evaporation, Derivatization , Reconstitution. | Multi-step: Hydrolysis, SPE, Evaporation, Reconstitution. Simpler due to lack of derivatization step. | The derivatization step adds time and potential for analytical error if not carefully controlled. |
| LOD / LOQ | Typically in the low ng/mL range.[11] | Can achieve sub-ng/mL to low ng/mL sensitivity.[8][10] | LC-MS/MS is generally considered more sensitive for this class of compounds. |
| Self-Validation | Use of deuterated internal standards (IS) to monitor recovery and matrix effects. QC samples at low, medium, and high concentrations to verify accuracy and precision. | Use of deuterated internal standards. QC samples at multiple levels. | This is a mandatory component of any trustworthy bioanalytical method to ensure data integrity. |
Conclusion and Recommendations
Both GC-MS with derivatization and LC-MS/MS are validated and effective techniques for the definitive differentiation of 5-APB and 6-APB in urine samples.
-
GC-MS with derivatization is a highly reliable method. The derivatization step, while adding to the sample preparation time, is crucial for achieving the necessary chromatographic separation and producing good peak shapes. This method is ideal for labs with established GC-MS workflows for drugs of abuse testing.
-
LC-MS/MS offers the advantages of higher sensitivity and a slightly simpler sample preparation workflow by omitting the derivatization step. However, achieving baseline chromatographic separation can be challenging and requires meticulous method development, particularly in optimizing the LC gradient and column chemistry.
For research, drug development, and forensic toxicology professionals, the choice of method will depend on specific laboratory capabilities and analytical requirements. In either case, the fundamental principle remains the same: chromatographic separation is not optional, it is the entire basis for isomer differentiation. Any analytical run must include co-injected standards of both 5-APB and 6-APB to confirm their retention times and prove the method's ability to distinguish them in authentic samples.
References
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Al-Saffar, Y., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12. [Link]
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Campbell, B. L., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233-244. [Link]
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Al-Saffar, Y., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-70. [Link]
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Campbell, B. L., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PubMed. [Link]
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Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]
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Gürler, M., et al. (2017). Evaluating Of Synthetic Cathinones in Human Urine Samples. Acta Medica, 48(2), 123-129. [Link]
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Lin, D. L., et al. (1995). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 67(11), 1888-1895. [Link]
-
Shanks, K. G., et al. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. Journal of Chromatography B, 1035, 69-77. [Link]
-
Gerace, E., et al. (2019). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass. Journal of Pharmaceutical and Biomedical Analysis, 164, 558-565. [Link]
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. ResearchGate. [Link]
-
Roque Bravo, R., et al. (2021). Synthesis of metabolites from the 5-APB and 6-APB drugs of abuse. RUN - Repositório da Universidade Nova. [Link]
-
Armentano, A., et al. (2022). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Molecules, 27(19), 6289. [Link]
-
Request PDF. (n.d.). Simultaneous Determination of 5- and 6-APB in Blood, other Body Fluids, Hair, and Various Tissues by HPLC-MS/MS. ResearchGate. [Link]
-
Welter, J., et al. (2015). Proposed metabolic pathways for 6-APB and 6- MAPB in rat. ResearchGate. [Link]
-
Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. ResearchGate. [Link]
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Kyriakou, C., et al. (2022). Simultaneous Determination of 5- and 6-APB in Blood, Other Body Fluids, Hair and Various Tissues by HPLC--MS-MS. Journal of Analytical Toxicology, 46(3), 264-269. [Link]
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A Comparative Guide to the Enhanced Cytotoxicity of Halogenated Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound consisting of fused benzene and furan rings, is a cornerstone in medicinal chemistry, found in both natural and synthetic compounds with a wide array of biological activities.[1][2] These activities range from antiviral and anti-inflammatory to potent anticancer effects.[3][4] A key strategy to amplify the therapeutic potential of benzofuran derivatives, particularly their cytotoxicity against cancer cells, is through halogenation—the introduction of halogen atoms such as chlorine, bromine, or fluorine into their structure.[1][5] This guide provides a comprehensive evaluation of how halogenation enhances the cytotoxic properties of benzofuran derivatives, supported by experimental data and mechanistic insights.
The Rationale for Halogenation: A Boost in Potency
The addition of halogens to the benzofuran ring or its substituents is a well-established method for increasing anticancer activity.[1][5] The hydrophobic and electron-donating nature of halogens can significantly enhance the cytotoxic properties of the parent compound.[6] The position of the halogen atom is a critical determinant of its biological activity, with studies indicating that placement at the para position of an N-phenyl ring often results in maximum activity.[6]
This guide will delve into a comparative analysis of various halogenated benzofuran derivatives, examining their efficacy against different cancer cell lines and elucidating the underlying mechanisms of action.
Comparative Cytotoxicity: A Data-Driven Analysis
The true measure of enhanced cytotoxicity lies in quantitative data. The following tables summarize the in vitro inhibitory activities (IC50 values) of various halogenated benzofuran derivatives against multiple cancer cell lines, providing a clear comparison of their potency.
Table 1: Cytotoxicity (IC50, µM) of Brominated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| Compound 1 | K562 (Leukemia) | 5 | Bromine on methyl group at position 3 | [6] |
| HL-60 (Leukemia) | 0.1 | [6][7] | ||
| HeLa (Cervical) | > 1000 | [3] | ||
| Compound VIII | K562 (Leukemia) | 5.0 | Bromine on methyl group | [3] |
| HL-60 (Leukemia) | 0.1 | [3] | ||
| Compound 2 | K562 (Leukemia) | 5 | Bromomethyl at position 3 | [7] |
| HL-60 (Leukemia) | 0.1 | [7] | ||
| Bromo Derivative 14c | HCT116 (Colon) | 3.27 | Bromo derivative | [8] |
| Compound 8 | HepG2 (Liver) | 3.8 ± 0.5 | Dibromoacetyl group | [5] |
| A549 (Lung) | 3.5 ± 0.6 | [5] | ||
| SW620 (Colon) | 10.8 ± 0.9 | [5] |
Table 2: Cytotoxicity (IC50, µM) of Chlorinated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| Compound 3 | K562 (Leukemia) | 1.14 | Chlorine on N-phenyl ring | [6] |
| HL-60 (Leukemia) | 2.15 | [6] | ||
| Compound 6 | A549 (Lung) | Potent | Chlorine on benzene ring | [5] |
| HeLa (Cervical) | Potent | [5] | ||
| MCF-7 (Breast) | Potent | [5] | ||
| SGC7901 (Gastric) | Potent | [5] | ||
| Compound 7 | A549 (Lung) | 6.3 ± 2.5 | Dichloroacetyl group | [5] |
| HepG2 (Liver) | 11 ± 3.2 | [5] |
Key Insights from the Data:
-
Bromine's Potency: Brominated derivatives, particularly those with a bromomethyl group, consistently demonstrate high cytotoxicity, especially against leukemia cell lines like K562 and HL-60, with IC50 values in the low micromolar and even nanomolar range.[3][6][7]
-
Positional Importance: The placement of the halogen is crucial. For instance, a halogen at the para position of an N-phenyl ring has been shown to be highly effective.[6]
-
Selectivity: A significant advantage of some halogenated benzofurans is their selectivity, exhibiting high toxicity towards cancer cells while remaining non-toxic to normal cells, such as human umbilical vein endothelial cells (HUVEC).[3][7]
-
Comparison of Halogens: Direct comparisons show that brominated derivatives can have a higher cytotoxic potential than their chlorinated counterparts. For example, compound 8 (dibromoacetyl) was more potent than compound 7 (dichloroacetyl) against several cancer cell lines.[5]
Unraveling the Mechanism of Action: How Halogenation Drives Cytotoxicity
The enhanced cytotoxicity of halogenated benzofuran derivatives stems from their ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies have elucidated the molecular pathways involved.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis.[3][9] This is often confirmed by observing an increase in the activity of caspases, key executioner enzymes in the apoptotic cascade. For instance, studies have shown a significant 1.5- to 5-fold increase in caspase 3/7 activity in cancer cells treated with benzofuran derivatives.[3] This process involves both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[5]
Cell Cycle Arrest
Certain benzofuran derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase.[9][10] This prevents the cancer cells from dividing and growing. For example, some derivatives have been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1, which plays a crucial role in controlling cell cycle progression.[9]
DNA Interaction
Evidence suggests that some benzofuran derivatives may exert their cytotoxic effects by interacting with DNA.[3] Biochemical assays have shown that these compounds can inhibit the cleavage of plasmid DNA by endonucleases, similar to known DNA intercalating agents like daunorubicin.[3] This suggests that they may bind to DNA, disrupting its normal function and leading to cell death.
Inhibition of Key Signaling Pathways
Halogenated benzofurans have also been found to inhibit critical signaling pathways that are often dysregulated in cancer, such as the HIF-1 and mTOR pathways.[1][11] By blocking these pathways, the compounds can interfere with tumor growth, proliferation, and survival.
Diagram: Generalized Workflow for Evaluating Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of halogenated benzofuran derivatives.
Diagram: Simplified Apoptosis Induction Pathway
Caption: Simplified overview of apoptosis induction by halogenated benzofurans.
Experimental Protocols: A Guide to Best Practices
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential.
Protocol 1: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, HL-60, HeLa, A549, HepG2)
-
Normal cell line (e.g., HUVEC)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Halogenated benzofuran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated benzofuran derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion and Future Directions
The halogenation of benzofuran derivatives is a powerful and effective strategy for enhancing their cytotoxic activity against a broad range of cancer cell lines. Brominated derivatives, in particular, have shown exceptional potency and selectivity. The primary mechanism of action involves the induction of apoptosis through various cellular pathways, including DNA interaction and cell cycle arrest.
Future research should continue to explore the structure-activity relationships of novel halogenated benzofurans to develop compounds with even greater potency and selectivity. Further elucidation of their molecular targets and mechanisms of action will be crucial for their translation into effective anticancer therapeutics. The promising in vitro data presented in this guide underscores the significant potential of this class of compounds in the ongoing search for novel cancer treatments.
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Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., Młynarska, E., Rysz, J., & Francik, R. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(3), 2351. [Link]
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Krawiecka, M., Kuran, B., Kossakowski, J., Cieślak, M., Kaźmierczak-Barańska, J., Królewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anti-cancer agents in medicinal chemistry, 15(1), 115-121. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methylbenzofuran
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methylbenzofuran, ensuring the safety of laboratory personnel, upholding environmental stewardship, and maintaining regulatory compliance. The protocols outlined herein are grounded in established safety data and best practices, designed to be a trusted resource for your operational needs.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is critical. While specific toxicological data for this compound is not extensively detailed in all public records, the hazard profile can be inferred from data on closely related benzofuran compounds. Benzofuran itself is classified as a flammable liquid and is suspected of causing cancer[1][2].
This compound should be handled as a combustible liquid that can form explosive mixtures with air, particularly when heated[3]. Upon combustion, it may produce hazardous decomposition products, including carbon monoxide (CO) and carbon dioxide (CO2)[3][4][5]. It is also considered harmful to aquatic life with long-lasting effects[1]. Therefore, under no circumstances should this compound or its contaminated materials be released into the environment or disposed of via standard drains[6].
Key Quantitative Data Summary
| Property | Value / Information | Source(s) |
| Chemical Formula | C₉H₈O | [7] |
| Molecular Weight | 132.16 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Flash Point | 50 °C / 122 °F (for a similar compound, 2-Methylbenzofuran) | [3] |
| Hazard Statements | H226 (Flammable liquid and vapor), H351 (Suspected of causing cancer), H412 (Harmful to aquatic life with long lasting effects) | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [3][5] |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Adherence to stringent personal protection standards is the first line of defense when handling this compound for disposal. The causality is clear: direct contact can lead to skin and eye irritation, and inhalation of vapors may cause respiratory issues[6].
Essential PPE for Handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[3][4]. A face shield is recommended for splash protection[4][8].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin exposure[3][9]. Ensure gloves are inspected before use and disposed of properly after handling[6].
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown)[3].
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking[3].
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. All disposal activities must comply with local, state, and national regulations[10].
Small-Scale Laboratory Spills (Clean-up and Disposal)
For minor spills within a laboratory setting, immediate and methodical action is required to mitigate risks.
Protocol for Small Spill Management:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition, including open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment for the clean-up process[3].
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors[3][6].
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to soak up the spilled liquid[3]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbent material into a suitable, sealable, and clearly labeled container for hazardous waste disposal[3][6].
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials as hazardous waste.
-
Package for Disposal: Place the sealed container of absorbed spill material and any contaminated items (gloves, wipes) into a larger, designated hazardous waste container. Label the container clearly as "Hazardous Waste: this compound" and include the date.
Disposal of Unused or Waste this compound (Bulk Quantities)
Disposal of surplus or waste this compound must be handled through a licensed professional waste disposal service[6]. It is crucial to never mix this compound with other waste streams unless compatibility is confirmed.
Protocol for Bulk Waste Disposal:
-
Container Integrity: Ensure the waste this compound is stored in its original container or a compatible, tightly sealed, and properly labeled container[11]. The container must be in good condition, with no leaks[11].
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound," along with any other relevant hazard warnings.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal[10][11].
-
Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[6]. This high-temperature oxidation process is effective in breaking down the benzofuran structure into less harmful components[12][13].
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including glassware, pipette tips, and absorbent pads, must be treated as hazardous waste.
Protocol for Contaminated Solids:
-
Segregation: Place all contaminated solid waste, such as gloves, absorbent materials, and empty containers, into a designated, sealed plastic bag or container[10].
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Debris."
-
Disposal: Dispose of the container through your institution's hazardous waste management program[10].
Protocol for Contaminated Glassware:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. This rinsate must be collected and disposed of as liquid hazardous waste[10].
-
Decontamination: After the initial rinse, the glassware can be further cleaned using standard laboratory procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal pathways for this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—from wearing the correct PPE to utilizing licensed disposal services for incineration—researchers can effectively mitigate the risks posed by this compound. This commitment not only ensures the safety of individuals but also protects the integrity of our shared environment and guarantees compliance with regulatory standards. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements[14].
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Navigating the Safe Handling of 6-Methylbenzofuran: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. 6-Methylbenzofuran, a heterocyclic aromatic compound, presents a unique set of handling challenges due to its chemical properties. This guide provides an in-depth, procedural framework for the safe use of this compound, with a core focus on the selection and implementation of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. Our objective is to empower laboratory personnel with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile of this compound
A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively documented, its structural similarity to benzofuran and its classification as a flammable liquid and potential carcinogen necessitate a cautious approach. Key hazards include:
-
Flammability: As a combustible liquid, this compound and its vapors can form explosive mixtures with air, posing a significant fire risk, especially when heated or near ignition sources.[1][2]
-
Carcinogenicity: Benzofuran is suspected of causing cancer, and therefore, this compound should be handled as a potential carcinogen.[3]
-
Irritation: The compound may cause skin and serious eye irritation.[4]
-
Respiratory Hazards: Inhalation of vapors or aerosols may lead to respiratory irritation.[4]
It is crucial to note that no specific Occupational Exposure Limits (OELs) have been established for this compound or its parent compound, benzofuran, by major regulatory bodies.[5] The absence of an OEL does not imply the substance is harmless; rather, it underscores the importance of implementing stringent safety protocols to minimize any potential exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be directly informed by the hazards associated with this compound. The following is a detailed guide to the essential PPE required for its handling.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These should be worn at all times when handling this compound. They must provide a complete seal around the eyes to protect against splashes and vapors.[1][6] Standard safety glasses are insufficient as they do not offer adequate protection from chemical splashes.
-
Face Shield: In situations where there is a higher risk of splashes, such as during bulk transfers or when heating the substance, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[6]
Skin and Body Protection: Preventing Dermal Exposure
Appropriate gloves and protective clothing are critical to prevent skin contact.
-
Gloves: The choice of glove material is crucial for effective protection. Nitrile gloves, while common in laboratory settings, offer poor resistance to aromatic hydrocarbons like this compound.[7][8][9] For handling this compound, more robust options are required.
| Glove Material | Resistance to Aromatic Hydrocarbons | Recommendation for this compound |
| Viton® | Excellent | Recommended for prolonged contact |
| Polyvinyl Alcohol (PVA) | Excellent | Recommended , but not for use with water-based solutions |
| Butyl Rubber | Poor | Not Recommended |
| Nitrile | Poor | Not Recommended for direct handling; may be suitable for incidental splash protection if changed immediately.[9] |
| Neoprene | Fair | May be considered for short-duration tasks with caution. |
| Natural Rubber (Latex) | Poor | Not Recommended |
-
Laboratory Coat: A flame-resistant lab coat is essential. Standard cotton lab coats offer minimal protection against flammable liquids.
-
Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In the case of a large-scale operation or a significant spill, chemical-resistant coveralls may be necessary.
Respiratory Protection: A Precautionary Approach
In the absence of established OELs, a conservative approach to respiratory protection is warranted. The decision to use respiratory protection should be based on a risk assessment of the specific procedure being performed.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound should be conducted in a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.[10]
-
Respirator Selection: If a risk assessment determines that engineering controls are insufficient to prevent inhalation exposure, or in the event of a spill, respiratory protection is required.
-
Type of Respirator: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the minimum requirement.[1]
-
Fit Testing: A quantitative or qualitative fit test is mandatory for all users of tight-fitting respirators to ensure an adequate seal.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a user seal check.
-
Goggles and Face Shield: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior, and place it in a designated container for laundering or disposal.
-
Respirator (if worn): Remove the respirator and store or dispose of it according to the manufacturer's instructions.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling in the Laboratory
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[10]
-
Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources.[10] Use intrinsically safe equipment where possible.
-
Quantity: Work with the smallest quantity of the chemical necessary for the experiment.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated flammable liquids storage cabinet.[11] The storage area should be cool, dry, and well-ventilated.
-
Spill Response: Have a spill kit readily available that is appropriate for flammable liquids. In the event of a spill, evacuate the area, and if safe to do so, contain the spill with absorbent materials.
Disposal Plan: Managing this compound Waste
As a potentially carcinogenic and flammable material, all waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.[12][13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Potential Carcinogen).[13]
-
Container Integrity: Use a container that is compatible with this compound and has a secure, tight-fitting lid.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[14] Do not dispose of this compound down the drain or in regular trash.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards (Introduction). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylbenzofuran. National Institutes of Health. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
